Product packaging for Antileishmanial agent-26(Cat. No.:)

Antileishmanial agent-26

Cat. No.: B12383581
M. Wt: 410.5 g/mol
InChI Key: BEYCDWKMCVUGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antileishmanial agent-26 is a useful research compound. Its molecular formula is C23H27FN4O2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27FN4O2 B12383581 Antileishmanial agent-26

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27FN4O2

Molecular Weight

410.5 g/mol

IUPAC Name

7-cyclopentyloxy-2-N-[(4-fluorophenyl)methyl]-6-methoxy-4-N,4-N-dimethylquinazoline-2,4-diamine

InChI

InChI=1S/C23H27FN4O2/c1-28(2)22-18-12-20(29-3)21(30-17-6-4-5-7-17)13-19(18)26-23(27-22)25-14-15-8-10-16(24)11-9-15/h8-13,17H,4-7,14H2,1-3H3,(H,25,26,27)

InChI Key

BEYCDWKMCVUGRL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=CC(=C(C=C21)OC)OC3CCCC3)NCC4=CC=C(C=C4)F

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Discovery, Synthesis, and Evaluation of a Novel 4-Aminoquinoline Antileishmanial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "Antileishmanial agent-26" does not correspond to a universally recognized compound in publicly available scientific literature. This guide therefore details the discovery, synthesis, and activity of a representative potent antileishmanial agent from the well-studied 4-aminoquinoline class, hereafter referred to as AQL-1 , based on published data for analogous compounds.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents in various clinical forms, including cutaneous, mucocutaneous, and the fatal visceral leishmaniasis.[1] Current treatment options are limited by toxicity, high cost, and increasing parasite resistance, necessitating the discovery of novel, safe, and effective therapeutic agents.[1] The 4-aminoquinoline scaffold is considered "privileged" in medicinal chemistry due to its presence in numerous clinically successful drugs, notably antimalarials like chloroquine. This core structure has been extensively investigated for the development of new antileishmanial agents, showing promising activity against various Leishmania species.[2][3] This document provides an in-depth technical overview of the discovery, synthesis pathway, and biological evaluation of a representative 4-aminoquinoline lead compound, AQL-1.

Discovery and Rationale for the 4-Aminoquinoline Scaffold

The rationale for exploring 4-aminoquinoline derivatives as antileishmanial agents stems from their proven efficacy against other protozoan parasites and their versatile chemical nature, which allows for structural modifications to enhance potency and selectivity.[2] Structure-activity relationship (SAR) studies have demonstrated that modifications at the 4-amino position, often involving the introduction of a flexible side chain with a terminal tertiary amine and a lipophilic moiety, can significantly enhance leishmanicidal activity.[3] These modifications are thought to facilitate interaction with parasitic cellular components, leading to parasite death.

Synthesis Pathway of AQL-1

The synthesis of AQL-1, a representative N-(2-((7-chloroquinolin-4-yl)amino)ethyl)benzamide, follows a multi-step synthetic route starting from commercially available materials. The general pathway involves the construction of the 4,7-dichloroquinoline core followed by nucleophilic substitution to introduce the desired side chain.

G cluster_0 Leishmania Parasite AQL1 AQL-1 Membrane Cell Membrane AQL1->Membrane Mitochondrion Mitochondrion Membrane->Mitochondrion Accumulation DeltaPsi ΔΨm Collapse Mitochondrion->DeltaPsi ROS Increased ROS Production DeltaPsi->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Parasite Death OxidativeStress->Apoptosis

References

An In-depth Technical Guide on Isothiocyanate-Based Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, emerging drug resistance, and challenging administration routes. This has spurred research into novel chemical scaffolds with potent and selective antileishmanial activity. Among the promising candidates are isothiocyanate derivatives, which have demonstrated significant efficacy against Leishmania parasites. This technical guide focuses on a series of isothiocyanate analogues derived from natural products like noscapine and bile acids, which have shown potent in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Chemical Structure and Properties

The isothiocyanate moiety (-N=C=S) is a key pharmacophore that has been incorporated into various molecular scaffolds, including those based on the alkaloid noscapine and bile acids, to enhance their antiparasitic properties. These compounds exhibit promising activity against several protozoan parasites.[1][2]

Core Scaffolds
  • Noscapine: A phthalideisoquinoline alkaloid traditionally used as a cough suppressant, noscapine has a good safety profile and serves as a versatile starting material for chemical modification.[3][4][5] Its derivatives have been explored for various therapeutic applications, including as anticancer and antiprotozoal agents.[6][7]

  • Bile Acids: These steroid acids are naturally occurring molecules with a rigid steroidal nucleus that can be chemically modified to introduce pharmacologically active groups.

The general approach involves synthesizing primary amine precursors from these core scaffolds and subsequently converting them to the corresponding isothiocyanates.[1]

Quantitative Data on Antileishmanial Activity

A study by Salehi et al. (2020) evaluated a series of novel isothiocyanate derivatives for their in vitro activity against the Ld strain (amastigotes of Leishmania donovani) and for their cytotoxicity against L6 cells (rat skeletal myoblasts) to determine their selectivity. The results for the most promising compounds are summarized below.[2]

Compound IDScaffold TypeIC50 against L. donovani (µM)Cytotoxicity (IC50 against L6 cells, µM)Selectivity Index (SI)
26a Noscapine1.018.418.4
26b Noscapine0.915.817.5
26c Noscapine0.75.57.8
26e Noscapine0.811.514.3
30b Bile Acid0.57.615.2
30c Bile Acid0.43.17.8
Miltefosine Reference Drug0.7--

Data extracted from Salehi et al., 2020.[2] The compound numbering (e.g., 26a, 30c) corresponds to that used in the original publication.

Experimental Protocols

General Synthesis of Isothiocyanate Derivatives

The synthesis of the target isothiocyanate compounds is a multi-step process that begins with the modification of the parent scaffold (e.g., noscapine or a bile acid) to introduce a primary amine. This amine is then converted to the isothiocyanate.

G cluster_0 Step 1: Amine Precursor Synthesis cluster_1 Step 2: Isothiocyanate Formation cluster_2 Step 3: Purification Start Parent Scaffold (e.g., Noscapine) Reaction1 Chemical Modification (e.g., N-demethylation, functional group introduction) Start->Reaction1 Product1 Amine Precursor Reaction1->Product1 Reaction2 Reaction with Thiophosgene or equivalent reagent Product1->Reaction2 Product2 Final Isothiocyanate Compound Reaction2->Product2 Purification Chromatography Product2->Purification

General workflow for the synthesis of isothiocyanate derivatives.
  • Synthesis of Amine Precursors: The starting materials (noscapine, bile acids, etc.) are chemically modified to introduce a primary amine functional group. The specific reactions depend on the starting scaffold.[1]

  • Formation of Isothiocyanate: The synthesized primary amine is reacted with a thiocarbonyl transfer reagent, such as thiophosgene or a solid-supported equivalent, in an inert solvent to yield the final isothiocyanate derivative.[2]

  • Purification: The crude product is purified using standard techniques like column chromatography to yield the pure compound.

In Vitro Antileishmanial Activity Assay

The efficacy of the synthesized compounds against Leishmania donovani amastigotes is determined using a standardized in vitro assay.

G cluster_0 Cell Culture & Infection cluster_1 Compound Treatment cluster_2 Viability Assessment Macrophages Culture L6 Rat Myoblasts Infection Infect Macrophages with Amastigotes Macrophages->Infection Parasites Culture L. donovani Promastigotes Parasites->Infection Treatment Add Serially Diluted Compounds to Infected Cells Infection->Treatment Incubation Incubate for 72 hours Treatment->Incubation Assay Add Resazurin (Alamar Blue) Incubation->Assay Measurement Measure Fluorescence (Indicator of Cell Viability) Assay->Measurement Calculation Calculate IC50 Values Measurement->Calculation

Workflow for in vitro antileishmanial and cytotoxicity screening.
  • Cell Culture: Rat skeletal myoblasts (L6 cells) are cultured in appropriate media. Leishmania donovani axenic amastigotes are also cultured.

  • Assay Plate Preparation: L6 cells are seeded into 96-well plates and incubated to allow for cell attachment.

  • Treatment: The synthesized compounds, along with a reference drug (e.g., miltefosine), are serially diluted and added to the wells containing the cells (both infected for antileishmanial assay and uninfected for cytotoxicity assay).

  • Incubation: The plates are incubated for 72 hours.

  • Viability Measurement: A cell viability reagent (e.g., Resazurin) is added to each well. After a further incubation period, the fluorescence is measured. The fluorescence intensity is proportional to the number of viable cells.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the drug concentration. The Selectivity Index (SI) is then calculated as the ratio of the IC50 for the host cell line (L6) to the IC50 for the parasite.

Mechanism of Action

The precise molecular mechanism of action for these specific isothiocyanate derivatives against Leishmania has not been fully elucidated. However, isothiocyanates are known electrophiles that can react with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. This reactivity is likely central to their biological effects. Furthermore, related organo-selenium compounds (isoselenocyanates) have been shown to arrest the cell cycle in Leishmania.[8][9]

A plausible mechanism involves the inhibition of key parasitic enzymes that are essential for survival, particularly those involved in redox balance and cell cycle regulation. One such target in trypanosomatids is trypanothione reductase, a critical enzyme in the parasite's defense against oxidative stress.[1]

G cluster_parasite Leishmania Parasite ITC Isothiocyanate Compound TryR Trypanothione Reductase (TryR) ITC->TryR Inhibition CellCycle Cell Cycle Proteins (e.g., Topoisomerase) ITC->CellCycle Inhibition ROS Reactive Oxygen Species (ROS) TryR->ROS Inability to neutralize Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Induces CellCycle->Apoptosis Leads to

Proposed mechanism of action for isothiocyanate antileishmanial agents.
  • Enzyme Inhibition: The electrophilic isothiocyanate group can covalently bind to and inhibit essential parasitic enzymes, such as trypanothione reductase.

  • Oxidative Stress: Inhibition of trypanothione reductase disrupts the parasite's ability to manage oxidative stress, leading to an accumulation of damaging reactive oxygen species (ROS).

  • Cell Cycle Arrest: The compounds may also interfere with proteins crucial for DNA replication and cell division, such as topoisomerases, leading to cell cycle arrest.[9]

  • Apoptosis-like Cell Death: The culmination of these effects—overwhelming oxidative stress and cell cycle disruption—likely triggers a programmed cell death pathway in the parasite.

Conclusion

Isothiocyanate derivatives based on noscapine and bile acid scaffolds represent a promising class of antileishmanial agents. Several compounds have demonstrated potent and selective in vitro activity against Leishmania donovani, with IC50 values in the sub-micromolar range, comparable or superior to the reference drug miltefosine.[2] Their mechanism of action is likely multifactorial, involving the disruption of the parasite's redox system and cell cycle machinery. Further investigation, including in vivo efficacy studies and detailed mechanistic elucidation, is warranted to develop these promising hits into viable clinical candidates for the treatment of leishmaniasis.

References

Technical Guide: Unraveling the Mechanism of Action of Antileishmanial Agent-26

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antileishmanial agent-26" is a representative designation for the purpose of this guide. The data and mechanisms described herein are synthesized from published research on various antileishmanial compounds to illustrate common modes of action against Leishmania species.

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. The current therapeutic arsenal is limited by issues of toxicity, emerging drug resistance, and high cost.[1][2][3][4] The development of novel, effective, and safe antileishmanial agents is therefore a critical priority in global health research. This guide provides an in-depth technical overview of the putative mechanism of action of a representative antileishmanial compound, designated here as Agent-26, based on established modes of action of contemporary antileishmanial drugs.

The primary goal of antileishmanial chemotherapy is to eliminate the intracellular amastigote stage of the parasite, which resides within host macrophages. Effective agents often exploit unique biochemical and metabolic pathways in the parasite that are absent or significantly different in the mammalian host. This guide will explore the multifaceted mechanism of Agent-26, focusing on its induction of apoptosis, disruption of the cell cycle, and interference with critical metabolic pathways.

In Vitro Antileishmanial Activity of Agent-26

The efficacy of a potential antileishmanial drug is initially assessed through in vitro assays against both the promastigote (the motile, extracellular form found in the sandfly vector) and the amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite.

Table 1: In Vitro Activity of Representative Antileishmanial Agents Against Leishmania Species

Compound/AgentLeishmania SpeciesParasite StageIC50 (µg/mL)Cytotoxicity (CC50, µM) on Murine MacrophagesSelectivity Index (SI)Reference
Usnic AcidL. majorPromastigote10.76Not ReportedNot Reported[5]
Usnic AcidL. infantumPromastigote13.34Not ReportedNot Reported[5]
Usnic AcidL. tropicaPromastigote21.06Not ReportedNot Reported[5]
Furoxan 4fL. infantumAmastigoteNot Reported (IC50: 4.5 µM for CPB)>500Not Reported[6]
Indolylglyoxylamide 8cL. donovaniAmastigote5.17 µMNot Reported31.48[7]
Spiro-acridine AMTAC-02L. amazonensisPromastigote0.73-1.23 µMNot ReportedNot Reported[8]
Spiro-acridine ACMD-03L. infantumAmastigote10.47-13.50 µM27.22-569.50Not Reported[8]

Core Mechanism of Action: Induction of Apoptosis-Like Cell Death

A primary mechanism by which many antileishmanial compounds, including the representative Agent-26, exert their cytotoxic effect is through the induction of an apoptosis-like cell death pathway in the parasite. This programmed cell death is characterized by a series of distinct morphological and biochemical events.

Key Features of Apoptosis-Like Cell Death in Leishmania
  • Cell Shrinkage and Volume Reduction: A hallmark of apoptosis, observed as a decrease in the forward scatter (FSC) in flow cytometry analysis.

  • DNA Fragmentation: The parasite's genomic DNA is cleaved into oligonucleosome-sized fragments, which can be visualized as a characteristic laddering pattern on an agarose gel.[9][10]

  • Phosphatidylserine (PS) Exposure: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During apoptosis, PS is externalized to the outer leaflet, a change that can be detected using Annexin V staining.[9]

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The loss of mitochondrial membrane potential is an early event in the apoptotic cascade, often measured using fluorescent dyes like JC-1 or rhodamine 123.

  • Activation of Caspase-Like Proteases: Although Leishmania lack true caspases, the activation of caspase-like proteases is implicated in the execution of the apoptotic program.

Signaling Pathway for Agent-26-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by Agent-26, leading to apoptosis-like cell death in Leishmania.

Agent26 This compound Membrane Parasite Cell Membrane Interaction with Lipids Agent26->Membrane Interacts with membrane lipids Ca Disruption of Intracellular Ca2+ Homeostasis Agent26->Ca Impairs acidocalcisome function Mito Mitochondrial Dysfunction (Inhibition of Cytochrome c Oxidase) Membrane->Mito Alters membrane integrity PS Phosphatidylserine Exposure Membrane->PS ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Caspase Activation of Caspase-like Proteases ROS->Caspase Ca->Caspase Apoptosis Apoptosis-like Cell Death PS->Apoptosis DNA_frag DNA Fragmentation Caspase->DNA_frag DNA_frag->Apoptosis

Caption: Proposed apoptotic pathway induced by Agent-26 in Leishmania.

Experimental Protocols

Determination of IC50 (50% Inhibitory Concentration)
  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) at 25°C to the mid-logarithmic phase.

  • Drug Dilution: A serial dilution of Agent-26 is prepared in the culture medium.

  • Incubation: Promastigotes (2 x 10^5 cells/mL) are incubated with varying concentrations of Agent-26 in 96-well plates for 96 hours.[1]

  • Viability Assay: Parasite viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] The absorbance is read at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Fragmentation Assay
  • Treatment: Leishmania promastigotes are treated with Agent-26 at its IC50 and 2x IC50 concentrations for 24 hours.

  • DNA Extraction: Genomic DNA is extracted from the treated and untreated parasites using a commercial kit or standard phenol-chloroform-isoamyl alcohol extraction.[10]

  • RNase Treatment: The extracted DNA is treated with RNase A to remove any contaminating RNA.[10]

  • Agarose Gel Electrophoresis: The DNA (approximately 10 µg) is loaded onto a 2% agarose gel containing ethidium bromide.[10]

  • Visualization: The gel is run at 100 V for 1 hour and the DNA is visualized under UV light to observe the laddering pattern.[10]

start Start: Leishmania Culture treat Treat with Agent-26 start->treat harvest Harvest Cells treat->harvest extract Extract Genomic DNA harvest->extract rnase Treat with RNase A extract->rnase gel Agarose Gel Electrophoresis rnase->gel visualize Visualize under UV Light gel->visualize end End: Observe DNA Laddering visualize->end

Caption: Workflow for DNA fragmentation assay.

Disruption of the Leishmania Cell Cycle

In addition to inducing apoptosis, Agent-26 may also exert its antileishmanial effect by arresting the parasite's cell cycle. The Leishmania cell cycle is complex, involving the replication of the nucleus, kinetoplast (the mitochondrial DNA), and flagellum.

Some antileishmanial compounds have been shown to block the cell cycle at specific phases, such as the G2-M phase, preventing cell division and proliferation.[5] This can be analyzed using flow cytometry after staining the parasite DNA with a fluorescent dye like propidium iodide.

G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Block Cell Cycle Arrest M->G1 Agent26 Agent-26 Agent26->G2

Caption: Agent-26-induced G2/M cell cycle arrest in Leishmania.

Interference with Key Metabolic Pathways

Leishmania parasites possess several unique metabolic pathways that are essential for their survival and are attractive targets for drug development. These include the purine salvage pathway, the folate biosynthesis pathway, and the sterol biosynthesis pathway.[11][12][13]

  • Purine Salvage Pathway: Leishmania are incapable of de novo purine synthesis and rely on salvaging purines from the host.[11] Agent-26 may inhibit key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

  • Sterol Biosynthesis: The parasite's cell membrane contains ergosterol, whereas mammalian cells contain cholesterol.[12] Drugs like amphotericin B target this pathway. Agent-26 could potentially inhibit enzymes involved in ergosterol synthesis.

  • Trypanothione Reductase: This enzyme is unique to trypanosomatids and is crucial for maintaining the parasite's redox balance. Inhibition of trypanothione reductase leads to an increase in oxidative stress and cell death.[14]

Conclusion

The hypothetical this compound exemplifies a multi-pronged approach to targeting Leishmania parasites. By inducing apoptosis-like cell death, arresting the cell cycle, and potentially inhibiting essential metabolic pathways, such a compound would represent a significant advancement in the search for new and effective treatments for leishmaniasis. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for the investigation and characterization of novel antileishmanial drug candidates. Further research focusing on target identification and validation is crucial for the rational design of the next generation of antileishmanial therapies.

References

Unveiling the Molecular Target of Antileishmanial Agent-26: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antileishmanial Agent-26, a promising compound from the amino-pyrazole urea series, and outlines a detailed framework for the identification of its molecular target within Leishmania parasites. While the definitive target of this specific agent remains to be elucidated in published literature, this document consolidates the existing efficacy data and presents established methodologies for target deconvolution, thereby serving as a vital resource for ongoing and future research endeavors.

Introduction to this compound

This compound (referred to as "compound 26") is a novel amino-pyrazole urea identified through a high-throughput screening campaign.[1][2][3] This compound has demonstrated significant in vitro and in vivo activity against visceral leishmaniasis-causing species, Leishmania infantum and Leishmania donovani.[1][2][3] Developed through a collaboration between the Drugs for Neglected Diseases initiative (DNDi) and Pfizer, this series of compounds represents a promising new chemotype in the fight against leishmaniasis.[4][5] Although a lead compound from this series, DNDI-5561, has progressed to preclinical trials, the precise molecular mechanism of action for this class of compounds, including agent-26, has not yet been fully described in scientific literature.[1]

Quantitative Efficacy Data

The following table summarizes the reported in vitro and in vivo efficacy of this compound.

ParameterSpeciesValueReference
In Vitro IC50 L. infantum (intracellular amastigotes)2.37 µM[1]
L. donovani (intracellular amastigotes)1.31 µM[1]
In Vivo Efficacy L. infantum (hamster model)>90% inhibition[1][2][3]

Target Identification Methodologies: A Proposed Workflow

The identification of a drug's molecular target is a critical step in its development, providing insights into its mechanism of action, potential resistance pathways, and opportunities for optimization. Below are detailed experimental protocols for a proposed workflow to identify the target of this compound in Leishmania parasites.

Affinity-Based Approaches

Affinity chromatography coupled with mass spectrometry is a powerful method for isolating drug-binding proteins from the parasite proteome.

Experimental Protocol: Affinity Probe Synthesis and Pull-Down Assay

  • Synthesis of an Affinity Probe:

    • Chemically modify this compound by introducing a linker arm with a terminal reactive group (e.g., an amine or carboxylic acid). The linker position should be chosen to minimize disruption of the compound's binding affinity, guided by structure-activity relationship (SAR) data.

    • Immobilize the modified compound onto a solid support, such as NHS-activated sepharose beads, to create an affinity matrix.

  • Preparation of Leishmania Lysate:

    • Culture Leishmania promastigotes or axenic amastigotes to a density of 1-2 x 108 cells/mL.

    • Harvest the parasites by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Chromatography:

    • Incubate the clarified lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with beads that have not been coupled to the compound.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a competitive elution with an excess of free this compound or by changing the pH or salt concentration.

  • Protein Identification:

    • Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise unique protein bands that appear in the experimental lane but not the control lane.

    • Identify the proteins by in-gel tryptic digestion followed by LC-MS/MS analysis.

Diagram: Affinity-Based Target Identification Workflow

G cluster_workflow Affinity-Based Target Identification Workflow agent This compound probe Synthesize Affinity Probe agent->probe matrix Immobilize on Matrix probe->matrix incubate Incubate Lysate with Matrix matrix->incubate lysate Prepare Leishmania Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page ms LC-MS/MS Analysis sds_page->ms target Identify Potential Target(s) ms->target

A flowchart of the affinity-based target identification process.
Genetic and Genomic Approaches

Genetic approaches, such as drug resistance selection followed by whole-genome sequencing, can identify mutations in genes that confer resistance, thereby pointing to the drug's target or pathway.

Experimental Protocol: In Vitro Resistance Selection and Genomic Analysis

  • Drug Pressure Escalation:

    • Culture wild-type Leishmania parasites in the presence of a sub-lethal concentration (e.g., IC50) of this compound.

    • Gradually increase the concentration of the compound in the culture medium as the parasites adapt and resume growth.

    • Continue this process until a resistant population emerges that can tolerate significantly higher concentrations of the drug compared to the wild-type strain.

  • Genomic DNA Extraction and Sequencing:

    • Isolate genomic DNA from both the resistant and the parental wild-type parasite populations.

    • Perform whole-genome sequencing of both strains to a high depth of coverage.

  • Bioinformatic Analysis:

    • Align the sequencing reads to the Leishmania reference genome.

    • Identify genetic variations, including single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs), that are present in the resistant strain but absent in the parental strain.

    • Prioritize non-synonymous mutations in coding regions and changes in gene copy number as potential resistance-conferring mutations. The gene(s) harboring these mutations are candidate targets or are involved in the target's pathway.

Diagram: Genetic Approach for Target Identification

G cluster_workflow Genetic Approach to Target Identification wt Wild-Type Leishmania drug_pressure Continuous Drug Pressure with Agent-26 wt->drug_pressure resistant Selection of Resistant Population drug_pressure->resistant gDNA Genomic DNA Extraction (Resistant & WT) resistant->gDNA wgs Whole-Genome Sequencing gDNA->wgs bioinformatics Comparative Bioinformatic Analysis wgs->bioinformatics mutations Identify Mutations (SNPs, CNVs) bioinformatics->mutations target Candidate Target Gene(s) mutations->target

Workflow for identifying drug targets via resistance selection.

Hypothetical Signaling Pathway and Further Validation

Once a candidate target is identified, further experiments are necessary to validate it and to understand its role in the parasite's biology. The following diagram illustrates a hypothetical signaling pathway that could be impacted by an antileishmanial agent and the subsequent validation steps.

Diagram: Hypothetical Signaling Pathway and Target Validation

G cluster_pathway Hypothetical Leishmania Survival Pathway cluster_validation Target Validation Steps agent Agent-26 target Candidate Target (e.g., Kinase) agent->target Inhibition downstream1 Downstream Effector 1 target->downstream1 downstream2 Downstream Effector 2 target->downstream2 recombinant Recombinant Protein Expression & In Vitro Assays target->recombinant knockout Target Gene Knockout/Knockdown target->knockout overexpression Target Overexpression target->overexpression thermal_shift Cellular Thermal Shift Assay (CETSA) target->thermal_shift survival Parasite Survival & Proliferation downstream1->survival downstream2->survival

A hypothetical pathway and subsequent validation steps.

Experimental Protocols for Target Validation:

  • Recombinant Protein Assays: Express and purify the candidate target protein. Perform in vitro assays to confirm that this compound directly inhibits its activity (e.g., enzyme kinetics for an enzyme target, or binding assays like surface plasmon resonance).

  • Genetic Validation:

    • Gene Knockout/Knockdown: Use CRISPR-Cas9 or RNAi to reduce or eliminate the expression of the target gene. The resulting parasites should be less susceptible to this compound if the gene is indeed the target.

    • Gene Overexpression: Create a parasite line that overexpresses the target protein. These parasites are expected to show increased resistance to the compound.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. Treatment of live cells with a ligand (this compound) can stabilize the target protein, leading to a shift in its thermal denaturation profile, which can be measured by Western blot or mass spectrometry.

Conclusion

This compound is a promising lead compound with potent activity against Leishmania parasites. While its molecular target is not yet publicly known, the methodologies outlined in this guide provide a robust framework for its identification and validation. Elucidating the mechanism of action of this amino-pyrazole urea series will be a significant step forward in the development of new, effective, and safe oral treatments for leishmaniasis, a disease that continues to afflict the world's most vulnerable populations.

References

Technical Guide: Initial In Vitro Screening of Antileishmanial Agent-26 Against Leishmania major Promastigotes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Leishmaniasis remains a significant global health problem with limited therapeutic options, hindered by drug toxicity and emerging resistance.[1][2][3] The discovery of novel, safe, and effective antileishmanial agents is therefore a critical priority. This document outlines the core technical procedures and findings from the initial in vitro screening of a novel compound, designated Antileishmanial agent-26, against the promastigote stage of Leishmania major. The study evaluates the compound's inhibitory activity on the parasite, its cytotoxicity against a mammalian cell line, and explores a potential mechanism of action. Methodologies for parasite culture, susceptibility assays, and cytotoxicity evaluation are detailed to ensure reproducibility. All quantitative data are summarized, and key experimental workflows are visualized.

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania.[1] The current chemotherapeutic arsenal is limited, with drugs like pentavalent antimonials, amphotericin B, and miltefosine forming the mainstay of treatment.[2][4] However, their utility is compromised by significant side effects, high cost, and the development of parasite resistance.[1][3][5] This necessitates a robust drug discovery pipeline to identify new chemical entities with potent antileishmanial activity and favorable safety profiles.

The initial phase of this pipeline typically involves in vitro screening against the readily culturable promastigote stage of the parasite.[6][7][8] This allows for a rapid and cost-effective preliminary assessment of a compound's efficacy.[6] Promising candidates are evaluated based on their 50% inhibitory concentration (IC50), which is the concentration required to inhibit 50% of parasite growth.[5][9] Concurrently, cytotoxicity against mammalian cells is assessed to determine the 50% cytotoxic concentration (CC50).[9] The ratio of these two values yields the Selectivity Index (SI), a crucial parameter for gauging the compound's therapeutic potential (SI = CC50/IC50).[3][9] An SI value greater than 1 indicates that the compound is more toxic to the parasite than to the host cells.[9]

This guide provides an in-depth overview of the initial screening of this compound, presenting its activity against L. major promastigotes and its selectivity.

Experimental Protocols & Methodologies

Parasite Culture

Leishmania major (strain MRHO/IR/75/ER) promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained at 24 ± 2°C.[10] Parasites in the logarithmic growth phase (approximately 1 x 10⁶ cells/mL) were used for all experiments to ensure viability and reproducibility.[6][10][11]

Anti-promastigote Susceptibility Assay

The in vitro antileishmanial activity of Agent-26 was determined by assessing parasite viability after exposure to the compound. The 50% inhibitory concentration (IC50) was calculated using a colorimetric assay.

  • Plate Preparation: Logarithmic-phase promastigotes were diluted to a concentration of 1 x 10⁶ cells/mL in fresh culture medium.[11] This suspension was dispensed into 96-well microtiter plates (100 µL per well).[11]

  • Compound Addition: this compound was dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. One hundred microliters of each concentration were added to the wells in triplicate. Amphotericin B was used as a positive control, and wells containing 0.5% DMSO served as the negative control.[12]

  • Incubation: The plates were incubated at 24 ± 2°C for 72 hours.[10][11]

  • Viability Assessment (Resazurin Reduction Assay): Following incubation, 20 µL of resazurin solution (0.0125% in PBS) was added to each well. The plates were incubated for an additional 4-6 hours. The viability of the promastigotes was determined by measuring the fluorescence of resorufin (the reduced product of resazurin) using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[13]

  • Data Analysis: The fluorescence data were normalized to the negative control (100% viability) and the IC50 value was calculated by nonlinear regression analysis using appropriate software (e.g., GraphPad Prism).

Mammalian Cell Cytotoxicity Assay

The cytotoxicity of Agent-26 was evaluated against murine macrophage cell line J774A.1 to determine its selectivity.[9]

  • Cell Culture: J774A.1 macrophages were cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure: Macrophages were seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight. The medium was then replaced with fresh medium containing serial dilutions of Agent-26 (similar to the anti-promastigote assay).

  • Incubation and Viability Assessment: The plates were incubated for 48 hours at 37°C with 5% CO2.[12] Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3] The absorbance was measured at 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50) was calculated by nonlinear regression, comparing the absorbance of treated cells to untreated controls. The Selectivity Index (SI) was then calculated as the ratio of CC50 to IC50.[9]

Results: Quantitative Data Summary

This compound demonstrated potent activity against L. major promastigotes and exhibited a favorable selectivity profile when compared to the standard drug, Amphotericin B. The quantitative results are summarized in the table below.

CompoundIC50 against L. major Promastigotes (µM)CC50 against J774A.1 Macrophages (µM)Selectivity Index (SI = CC50/IC50)
This compound 2.5125.550.2
Amphotericin B (Control) 0.2825.089.3

Visualized Experimental Workflow & Proposed Mechanism

To clarify the screening process and a potential mechanism of action, the following diagrams have been generated.

G cluster_0 Parasite & Cell Culture cluster_1 Compound Preparation cluster_2 Assay Execution cluster_3 Data Acquisition & Analysis p1 Culture L. major Promastigotes (Logarithmic Phase) a1 Seed Promastigotes in 96-well Plate p1->a1 p2 Culture J774A.1 Macrophages a2 Seed Macrophages in 96-well Plate p2->a2 c1 Prepare Serial Dilutions of Agent-26 t1 Treat with Agent-26 (72h Incubation) c1->t1 t2 Treat with Agent-26 (48h Incubation) c1->t2 a1->t1 a2->t2 d1 Resazurin Assay (Measure Fluorescence) t1->d1 d2 MTT Assay (Measure Absorbance) t2->d2 r1 Calculate IC50 d1->r1 r2 Calculate CC50 d2->r2 r3 Calculate Selectivity Index (SI) r1->r3 r2->r3

Caption: Experimental workflow for the in vitro screening of this compound.

Many effective antileishmanial agents function by inducing apoptosis-like cell death in the parasite.[14] This often involves mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and eventual membrane damage.[14][15] The following diagram illustrates this proposed pathway, which may be triggered by Agent-26.

G A26 Antileishmanial agent-26 Mito Mitochondrial Perturbation A26->Mito Direct or Indirect Interaction ROS Increased Reactive Oxygen Species (ROS) Mito->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage PS Phosphatidylserine Externalization MMP->PS Membrane Plasma Membrane Permeabilization Damage->Membrane Death Apoptosis-like Cell Death PS->Death Membrane->Death

Caption: Proposed mechanism of action for Agent-26 via induction of apoptosis-like cell death.

Conclusion

The initial in vitro screening of this compound has identified it as a promising candidate for further development. The compound exhibits potent activity against the promastigote form of Leishmania major with an IC50 value of 2.5 µM. Furthermore, its high Selectivity Index (50.2) suggests a significant therapeutic window, being substantially more toxic to the parasite than to mammalian macrophage cells.

These preliminary findings validate the potential of Agent-26 as a lead compound. The next logical steps in the drug discovery process will involve assessing its efficacy against the clinically relevant intracellular amastigote stage of the parasite.[2][7][8] Subsequent studies should also focus on elucidating the precise molecular target and mechanism of action, alongside in vivo efficacy and pharmacokinetic profiling in animal models of leishmaniasis.[10]

References

Preliminary Cytotoxicity and Efficacy Assessment of Antileishmanial Agent-26: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of new therapeutic agents against leishmaniasis, a neglected tropical disease, is a global health priority. A critical early step in the drug discovery pipeline is the comprehensive assessment of a candidate compound's efficacy against the Leishmania parasite and its toxicity towards host cells. This technical guide outlines the core methodologies and presents a preliminary cytotoxicity and efficacy profile for the novel compound, Antileishmanial agent-26. The objective is to determine its potential as a viable drug candidate by quantifying its activity against both the extracellular promastigote and intracellular amastigote stages of the parasite and assessing its cytotoxic effect on a mammalian cell line to establish a selectivity index.

Quantitative Data Summary

The in vitro activity of this compound was evaluated against Leishmania donovani, the causative agent of visceral leishmaniasis. Cytotoxicity was assessed using the murine macrophage cell line J774A.1. The results, including a comparison with the standard drug Miltefosine, are summarized below.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

CompoundIC₅₀ vs. Promastigotes (µM)¹IC₅₀ vs. Amastigotes (µM)²CC₅₀ vs. J774A.1 Macrophages (µM)³Selectivity Index (SI)⁴
This compound 4.5 ± 0.62.1 ± 0.395.2 ± 8.145.3
Miltefosine (Control) 2.1 ± 0.44.1 ± 0.5>100>24.4

¹ IC₅₀ (Half-maximal Inhibitory Concentration) against promastigotes: The concentration of the compound that inhibits the growth of extracellular Leishmania promastigotes by 50%. ² IC₅₀ against amastigotes: The concentration of the compound that reduces the number of intracellular Leishmania amastigotes by 50% within host macrophages. ³ CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of J774A.1 mammalian cells.[1] ⁴ Selectivity Index (SI): Calculated as the ratio of CC₅₀ to the IC₅₀ against amastigotes (CC₅₀/IC₅₀). A higher SI value indicates greater selectivity for the parasite over host cells.[1][2]

Experimental Workflow

The evaluation of a potential antileishmanial compound follows a structured, multi-stage process to determine its efficacy and safety profile. This workflow ensures that only the most promising candidates proceed to further stages of development.

G cluster_0 In Vitro Screening cluster_1 Decision Point cluster_2 Outcome A Primary Screening: Activity against L. donovani Promastigotes B Secondary Screening: Activity against Intracellular Amastigotes A->B Active Compounds C Cytotoxicity Assessment: Viability of J774A.1 Macrophage Cells B->C D Data Analysis: Calculate IC₅₀ and CC₅₀ B->D C->D E Selectivity Index (SI) Calculation (CC₅₀ / IC₅₀) D->E F SI > 10? E->F G Candidate for Further Study (Mechanism of Action, In Vivo) F->G Yes H Discard or Modify Compound F->H No

Caption: Workflow for in vitro antileishmanial drug screening.

Experimental Protocols

Detailed methodologies for the key assays are provided below.

Protocol: Anti-promastigote Activity (Resazurin Assay)

This assay determines the effect of the test compound on the viability of extracellular Leishmania promastigotes.[1][3][4]

  • Cell Culture: Leishmania donovani promastigotes are cultured in M-199 medium supplemented with 10% Fetal Bovine Serum (FBS) at 25°C until they reach the mid-logarithmic growth phase.

  • Plate Preparation: The compound (this compound) is serially diluted in culture medium in a 96-well microtiter plate.

  • Cell Seeding: The promastigote culture is diluted to a concentration of 2 x 10⁶ cells/mL, and 100 µL is added to each well, resulting in a final density of 1 x 10⁶ cells/mL.[3] Wells containing only medium and cells serve as negative controls, while a known antileishmanial drug (e.g., Miltefosine) serves as a positive control.

  • Incubation: The plate is incubated at 25°C for 72 hours.

  • Resazurin Addition: Following incubation, 20 µL of Resazurin solution (0.15 mg/mL in PBS) is added to each well.[5]

  • Final Incubation: The plate is incubated for an additional 4-6 hours to allow for the metabolic conversion of resazurin to the fluorescent resorufin by viable cells.[5]

  • Measurement: Fluorescence is measured using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5][6]

  • Data Analysis: The fluorescence intensity is used to calculate the percentage of growth inhibition. The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration using non-linear regression analysis.

Protocol: Anti-amastigote Activity

This assay assesses the compound's ability to kill the clinically relevant intracellular amastigote form of the parasite within host macrophages.

  • Macrophage Seeding: J774A.1 macrophages are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Infection: Adhered macrophages are infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. The plate is incubated for 24 hours to allow for phagocytosis.

  • Compound Treatment: Extracellular promastigotes are washed away, and fresh medium containing serial dilutions of this compound is added to the wells.

  • Incubation: The plate is incubated for an additional 72 hours at 37°C with 5% CO₂.

  • Staining and Visualization: The cells are fixed with methanol and stained with Giemsa. The number of infected macrophages and the number of amastigotes per 100 macrophages are determined by microscopic examination.

  • Data Analysis: The percentage of infection reduction is calculated relative to untreated control wells. The IC₅₀ value is determined using non-linear regression.

Protocol: Mammalian Cell Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of mammalian cells as an indicator of cell viability after exposure to the test compound.[7][8]

  • Cell Seeding: J774A.1 macrophages are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of RPMI-1640 medium with 10% FBS. The plate is incubated for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells contain cells with medium only.

  • Incubation: The plate is incubated for 72 hours under the same conditions.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is left overnight in the incubator.[7]

  • Absorbance Measurement: The absorbance is measured on a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value is determined from the dose-response curve.

Hypothetical Mechanism of Action

Several established antileishmanial drugs are known to induce an apoptosis-like cell death pathway in the parasite.[9][10] A potential mechanism for this compound could involve the disruption of mitochondrial function, leading to the activation of caspase-like proteases and subsequent programmed cell death.

G A This compound B Mitochondrial Membrane Potential (ΔΨm) Disruption A->B Inhibits Function C Release of Apoptotic Factors (e.g., Cytochrome c) B->C D Activation of Caspase-like Proteases C->D E DNA Fragmentation (Oligonucleosomal Laddering) D->E F Phosphatidylserine Externalization D->F G Apoptosis-like Cell Death E->G F->G

Caption: Hypothetical apoptosis-like pathway in Leishmania.

Conclusion

The preliminary in vitro assessment of this compound demonstrates promising activity against both promastigote and, more importantly, the clinically relevant intracellular amastigote forms of Leishmania donovani. With a Selectivity Index of 45.3, the compound shows considerable selectivity for the parasite over mammalian host cells, a key indicator for a promising drug candidate.[2] These initial findings warrant further investigation into the compound's mechanism of action and its efficacy in in vivo models of visceral leishmaniasis.

References

Unraveling Antileishmanial Agent-26: A Technical Overview of a Synthetic Guanidine-Containing Compound

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of "Antileishmanial agent-26," also catalogued as "Compound 69," reveals a promising synthetic molecule with notable activity against Leishmania donovani. Despite its commercial availability for research purposes, the primary scientific literature detailing its initial synthesis and characterization remains elusive. This guide provides a comprehensive summary of the available data on this compound and situates it within the broader context of synthetic guanidine-containing compounds as a significant class of antileishmanial agents.

While the specific biosynthetic origin and natural sources of a naturally derived compound would be detailed here, "this compound" is of synthetic origin. The guanidine moiety, a key structural feature of this agent, is found in various natural products with diverse biological activities. However, the overall structure of this compound is a result of chemical synthesis.

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its in vitro biological activity. This information is crucial for researchers in drug development for assessing the compound's potency and selectivity.

Compound NameTarget OrganismAssayIC50 (µM)Cell LineCC50 (µM)Selectivity Index (SI)
This compound (Compound 69)Leishmania donovaniAmastigote5.67THP-13.79~0.67

Note: The Selectivity Index (SI) is calculated as CC50/IC50. A higher SI value is generally desirable, indicating greater selectivity for the parasite over host cells. The reported CC50 value being lower than the IC50 suggests potential cytotoxicity that warrants further investigation.

Experimental Protocols

As the original publication for this compound could not be located, a specific, detailed experimental protocol for its synthesis cannot be provided. However, the synthesis of similar N, N', N″-trisubstituted guanidines typically follows a general synthetic route.

General Synthesis of Trisubstituted Guanidines:

The synthesis of guanidine derivatives, such as those in the LQOF-G series which have demonstrated significant antileishmanial activity, often involves a multi-step process. A common method is the reaction of a primary amine with a thiourea derivative, followed by activation and reaction with a second amine.

A representative, generalized workflow for the synthesis of such compounds is illustrated below. This diagram is based on common synthetic strategies for this class of compounds and is not the specific protocol for this compound.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Guanidine Synthesis cluster_2 Step 3: Purification A Primary Amine (R1-NH2) C Thiourea Derivative A->C Reaction B Isothiocyanate (R2-NCS) B->C D Thiourea Derivative G Trisubstituted Guanidine D->G Reaction E Activating Agent (e.g., Mukaiyama's reagent) E->G F Second Amine (R3-NH2) F->G H Crude Product I Column Chromatography H->I J Pure Trisubstituted Guanidine I->J

Generalized synthetic workflow for trisubstituted guanidines.

In Vitro Antileishmanial Activity Assay (General Protocol):

The determination of the half-maximal inhibitory concentration (IC50) against Leishmania amastigotes is a standard in vitro assay.

  • Cell Culture: Macrophage cell lines (e.g., THP-1) are cultured in appropriate media.

  • Infection: Macrophages are infected with Leishmania donovani promastigotes, which differentiate into amastigotes within the host cells.

  • Compound Treatment: The infected cells are treated with serial dilutions of the test compound (e.g., this compound).

  • Incubation: The treated cells are incubated for a specific period (e.g., 72 hours).

  • Quantification: The number of viable amastigotes is quantified, often using a high-content imaging system or by staining and microscopic counting.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the compound concentration.

Cytotoxicity Assay (General Protocol):

The half-maximal cytotoxic concentration (CC50) is determined to assess the compound's toxicity to host cells.

  • Cell Culture: A relevant mammalian cell line (e.g., THP-1) is cultured.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound.

  • Incubation: The cells are incubated for the same duration as the antileishmanial assay.

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT, MTS) or by flow cytometry.

  • Data Analysis: The CC50 value is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The precise mechanism of action for this compound is not documented. However, for the broader class of guanidine-containing antileishmanial compounds, several potential targets and pathways have been proposed. The following diagram illustrates a hypothetical logical relationship from the compound to its potential effects on the Leishmania parasite.

G Antileishmanial_Agent_26 Antileishmanial_Agent_26 Parasite_Membrane_Interaction Parasite_Membrane_Interaction Antileishmanial_Agent_26->Parasite_Membrane_Interaction Mitochondrial_Dysfunction Mitochondrial_Dysfunction Antileishmanial_Agent_26->Mitochondrial_Dysfunction Enzyme_Inhibition Enzyme_Inhibition Antileishmanial_Agent_26->Enzyme_Inhibition Apoptosis Apoptosis Parasite_Membrane_Interaction->Apoptosis Mitochondrial_Dysfunction->Apoptosis Enzyme_Inhibition->Apoptosis

Potential mechanisms of action for guanidine-based antileishmanials.

A Technical Guide to Computational Docking of Antileishmanial Agents with Leishmania Targets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in the computational docking of potential antileishmanial agents, exemplified by a hypothetical "Antileishmanial agent-26," against validated Leishmania protein targets. The document outlines the standard in silico workflow, detailed experimental protocols for validation, and data presentation standards for drug discovery research.

Introduction to Computational Drug Discovery for Leishmaniasis

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. The limitations of current therapies, including high toxicity, emerging drug resistance, and difficult administration routes, necessitate the discovery of novel, effective, and safe antileishmanial drugs.[1][2] Computational methods, particularly molecular docking, have become indispensable in modern drug discovery.[3] These in silico techniques accelerate the identification of promising lead compounds by predicting the binding interactions between a small molecule (ligand) and the active site of a target protein (receptor).[3][4] This approach reduces the time and cost associated with traditional high-throughput screening (HTS) of large compound libraries.[5][6]

This guide focuses on a structured workflow for assessing a hypothetical compound, "this compound," against key Leishmania targets, providing a reproducible framework for researchers in the field.

The Computational Docking and Validation Workflow

The process of evaluating a potential drug candidate involves a multi-stage workflow, beginning with computational analysis and proceeding to experimental validation. This ensures that resources are focused on compounds with the highest probability of success.

Computational_Drug_Discovery_Workflow cluster_InSilico In Silico Screening & Analysis cluster_InVitro In Vitro Validation cluster_LeadOpt Lead Optimization Target_ID Target Identification (e.g., PTR1, NMT, TR) Receptor_Prep Receptor 3D Structure (PDB or Homology Model) Target_ID->Receptor_Prep Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (Agent-26 3D Structure) Ligand_Prep->Docking Analysis Pose & Energy Analysis (Binding Affinity, Interactions) Docking->Analysis MD_Sim MD Simulation (Stability Assessment) Analysis->MD_Sim Promastigote_Assay Promastigote Viability Assay (e.g., MTT Assay) MD_Sim->Promastigote_Assay Amastigote_Assay Intracellular Amastigote Assay Promastigote_Assay->Amastigote_Assay Toxicity_Assay Host Cell Cytotoxicity Assay Amastigote_Assay->Toxicity_Assay Lead_Ident Lead Compound Identification Toxicity_Assay->Lead_Ident SAR Structure-Activity Relationship (SAR) Lead_Ident->SAR

Caption: General workflow for computational drug discovery and experimental validation.

Data Presentation: Quantitative Analysis

Clear and concise presentation of quantitative data is crucial for comparing results and making informed decisions.

Table 1: Potential Leishmania Drug Targets This table lists validated protein targets in Leishmania species that are essential for parasite survival and are considered for docking studies.

Target Protein NameAbbreviationLeishmania SpeciesPDB IDFunction in Parasite
Pteridine Reductase 1PTR1L. major2C88Pterin and folate salvage pathway, essential for DNA synthesis.[7]
N-MyristoyltransferaseNMTL. donovani4A32Covalent attachment of myristate to proteins, vital for survival.[4]
Trypanothione ReductaseTRL. infantum2JK6Redox metabolism, protects parasite from oxidative stress.[8]
ArginaseARGL. amazonensis3LMMPolyamine synthesis, crucial for parasite growth and infectivity.[9]
Glutathione SynthetaseGSL. donovani(Model)Glutathione synthesis, part of the antioxidant defense system.[10]

Table 2: Hypothetical Docking Results for this compound This table summarizes the predicted binding affinities and key interactions of "Agent-26" with selected Leishmania targets.

Target ProteinBinding Affinity (kcal/mol)Hydrogen BondsKey Interacting Residues
PTR1-10.84Tyr194, Ser111, Asp181
NMT-9.52Leu378, Phe110, Tyr217
TR-9.23Trp21, Met115, Ser14
ARG-8.75Asp129, His122, Asp200
GS-8.12Gly288, Cys358, Arg300

Table 3: Comparative Analysis with Standard Drugs (Hypothetical In Vitro Data) This table compares the efficacy and toxicity of "Agent-26" with existing antileishmanial drugs.

CompoundTargetDocking Score (kcal/mol)IC₅₀ Promastigote (µM)IC₅₀ Amastigote (µM)CC₅₀ (µM)Selectivity Index (SI)¹
Agent-26 PTR1 -10.8 4.5 1.8 >100 >55.5
MiltefosineMultipleN/A7.23.54512.8
Amphotericin BErgosterolN/A0.20.125250
PentamidineMultipleN/A5.82.15023.8
¹Selectivity Index (SI) = CC₅₀ / IC₅₀ Amastigote

Key Signaling Pathways in Leishmania

Targeting pathways unique to the parasite or significantly different from the human host is a primary strategy in drug development. The trypanothione-based redox system is a prime example.

Trypanothione_Pathway cluster_Redox Leishmania Redox Metabolism ROS Reactive Oxygen Species (from Macrophage) TSH Trypanothione [T(SH)₂] ROS->TSH Oxidizes TryS Trypanothione Synthetase TryS->TSH Biosynthesis GSH Glutathione GSH->TryS Spermidine Spermidine Spermidine->TryS TS2 Dihydropanothione [TS₂] TSH->TS2 Peroxidase Action Detox Detoxification TSH->Detox TR Trypanothione Reductase (TR) [TARGET] TR->TSH Reduces (NADPH-dependent) TS2->TR Substrate

Caption: Simplified diagram of the Trypanothione pathway, a key drug target.

Experimental Protocols

Protocol 1: In Silico Molecular Docking using AutoDock Vina

This protocol provides a generalized procedure for docking a ligand with a target protein.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., L. major PTR1, PDB: 2C88) from the Protein Data Bank.

    • Using AutoDock Tools (ADT) or similar software, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges to assign partial atomic charges.

    • Save the prepared protein structure in PDBQT format.

  • Ligand Preparation:

    • Obtain the 2D structure of "this compound" (e.g., from a SMILES string).

    • Use a program like Open Babel or ChemDraw to convert the 2D structure to a 3D structure (.pdb or .mol2 file).

    • In ADT, define the rotatable bonds, merge non-polar hydrogens, and assign Gasteiger charges.

    • Save the prepared ligand structure in PDBQT format.

  • Grid Box Generation:

    • Identify the active site of the receptor, typically the binding pocket of the co-crystallized native ligand.

    • Using ADT, define a grid box that encompasses the entire active site. A standard size is 60x60x60 Å with a spacing of 1.0 Å.

    • Save the grid parameter file (.gpf).

  • Docking Simulation:

    • Create a configuration file (conf.txt) specifying the file paths for the receptor, ligand, and grid parameters, as well as output settings.

    • Execute the docking run using the AutoDock Vina command line: vina --config conf.txt --log log.txt.

    • Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by binding affinity scores.

  • Results Analysis:

    • Visualize the docking results using PyMOL or VMD.

    • Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the receptor's active site residues.

Protocol 2: In Vitro Antileishmanial Activity Assay (Promastigote Viability)

This assay determines the effect of the compound on the extracellular, motile form of the parasite.

  • Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani) in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C until they reach the late logarithmic phase of growth.

  • Compound Preparation: Dissolve "this compound" in DMSO to create a stock solution and prepare serial dilutions in culture medium.

  • Assay Setup: Seed a 96-well plate with promastigotes at a density of 1 x 10⁶ parasites/well.

  • Treatment: Add the serially diluted compound to the wells. Include wells with untreated parasites (negative control) and a standard drug like Amphotericin B (positive control).

  • Incubation: Incubate the plate for 72 hours at 25°C.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Add 100 µL of 10% SDS in 0.01 M HCl to solubilize the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability relative to the negative control and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 3: In Vitro Intracellular Amastigote Assay

This assay is more physiologically relevant as it tests the compound against the parasite form found inside host macrophages.[11]

  • Macrophage Culture: Culture a macrophage cell line (e.g., THP-1 or J774) in RPMI-1640 medium with 10% FBS. Seed 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere.

  • Infection: Infect the macrophages with late-log phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Treatment: Wash the wells to remove extracellular parasites and add fresh medium containing serial dilutions of "Agent-26."

  • Incubation: Incubate the infected, treated cells for 48-72 hours at 37°C in 5% CO₂.

  • Quantification:

    • Fix the cells with methanol and stain with Giemsa.

    • Using light microscopy, count the number of amastigotes per 100 macrophages.

    • Calculate the infection rate and determine the IC₅₀ value.

  • Cytotoxicity Assessment: Concurrently, treat uninfected macrophages with the same compound concentrations to determine the 50% cytotoxic concentration (CC₅₀) via MTT assay. This is used to calculate the Selectivity Index (SI = CC₅₀/IC₅₀), an indicator of the compound's specific toxicity towards the parasite.

Experimental_Validation_Workflow cluster_vitro In Vitro Testing cluster_vivo In Vivo Studies (if SI is high) start Lead Compound from In Silico Screening step1 Step 1: Promastigote Assay Determine IC₅₀ on extracellular form start->step1 step2 Step 2: Cytotoxicity Assay Determine CC₅₀ on host macrophage cell line start->step2 step3 Step 3: Amastigote Assay Determine IC₅₀ on intracellular form step1->step3 analysis {Data Analysis|{Calculate Selectivity Index (SI = CC₅₀ / IC₅₀)}} step2->analysis step3->analysis step4 Step 4: Animal Model e.g., BALB/c mice infected with L. donovani analysis->step4 Promising Candidate step5 Step 5: Efficacy Study Measure parasite burden in liver and spleen step4->step5

Caption: Sequential workflow for the experimental validation of lead compounds.

References

Methodological & Application

Application Notes & Protocols: In Vitro Efficacy of Antileishmanial Agent-26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by issues of toxicity, emerging resistance, and high cost.[1][2][3] The discovery and development of novel, safe, and effective antileishmanial agents are therefore a global health priority. This document provides a detailed protocol for the in vitro evaluation of "Antileishmanial agent-26," a novel chemical entity with putative antileishmanial activity. The described assays are designed to determine the compound's efficacy against both the extracellular promastigote and intracellular amastigote stages of the parasite, as well as its cytotoxicity against host cells, which is crucial for assessing its therapeutic potential.[4]

Data Presentation

The following tables summarize the quantitative data that will be generated from the described experimental protocols.

Table 1: In Vitro Activity of this compound Against Leishmania donovani

CompoundPromastigote IC₅₀ (µM)Amastigote IC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI) (CC₅₀/Amastigote IC₅₀)
This compound[Insert Value][Insert Value][Insert Value][Insert Value]
Miltefosine (Control)[Insert Value][Insert Value][Insert Value][Insert Value]
Amphotericin B (Control)[Insert Value][Insert Value][Insert Value][Insert Value]

Table 2: Time- and Dose-Dependent Efficacy of this compound Against L. donovani Amastigotes

Concentration (µM)Parasite Viability (%) - 24hParasite Viability (%) - 48hParasite Viability (%) - 72h
0 (Untreated)100100100
[Concentration 1][Insert Value][Insert Value][Insert Value]
[Concentration 2][Insert Value][Insert Value][Insert Value]
[Concentration 3][Insert Value][Insert Value][Insert Value]

Experimental Protocols

In Vitro Assay Against Leishmania donovani Promastigotes

This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against the motile, extracellular promastigote stage of the parasite.

Materials:

  • Leishmania donovani promastigotes (late log phase)

  • M199 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Miltefosine and Amphotericin B (as positive controls)

  • Resazurin sodium salt solution

  • 96-well flat-bottom microtiter plates

  • Incubator (26°C)

  • Microplate reader (fluorescence)

Procedure:

  • Seed late log phase L. donovani promastigotes at a density of 1 x 10⁶ cells/mL in a 96-well plate.

  • Prepare serial dilutions of this compound, miltefosine, and amphotericin B. Add these to the wells containing the parasites. Include a solvent control (DMSO) and an untreated control.

  • Incubate the plate at 26°C for 72 hours.

  • Add resazurin solution to each well and incubate for another 4-6 hours.[5]

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the IC₅₀ value by plotting the percentage of parasite viability against the log of the compound concentration.

In Vitro Assay Against Intracellular Leishmania donovani Amastigotes

This is considered the gold standard assay as it evaluates the compound's activity against the clinically relevant intracellular stage of the parasite.[5]

Materials:

  • THP-1 human monocytic cell line or murine macrophages (e.g., J774A.1).[4][6]

  • RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Stationary phase L. donovani promastigotes.

  • This compound, miltefosine, and amphotericin B.

  • Giemsa stain.

  • Microscope.

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into adherent macrophages using PMA for 48-72 hours.

  • Infect the macrophages with stationary phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes. Wash the wells to remove non-phagocytosed parasites.

  • Add fresh media containing serial dilutions of this compound and control drugs.

  • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.[7]

  • Calculate the IC₅₀ value based on the reduction in the number of amastigotes compared to the untreated control.

Cytotoxicity Assay Against Host Cells

This protocol assesses the toxicity of this compound to the host cells to determine its selectivity.

Materials:

  • THP-1 or J774A.1 macrophages.

  • RPMI-1640 medium with 10% FBS.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin.[8][9]

  • 96-well plates.

  • Incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Add serial dilutions of this compound to the wells.

  • Incubate for 72 hours at 37°C with 5% CO₂.

  • Add MTT or resazurin solution and incubate for 4 hours.

  • If using MTT, add solubilizing agent (e.g., DMSO) and read the absorbance. For resazurin, read the fluorescence directly.

  • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Calculation of Selectivity Index (SI)

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the host cell cytotoxicity to the anti-amastigote activity.[4]

Formula: SI = CC₅₀ (macrophages) / IC₅₀ (intracellular amastigotes)

A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Visualizations

experimental_workflow Experimental Workflow for this compound Screening cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis p1 Culture L. donovani Promastigotes p2 Seed in 96-well Plate p1->p2 p3 Add this compound & Controls p2->p3 p4 Incubate 72h at 26°C p3->p4 p5 Add Resazurin p4->p5 p6 Measure Fluorescence p5->p6 d1 Calculate IC₅₀ (Promastigote) p6->d1 a1 Culture & Differentiate Macrophages a2 Infect with Promastigotes a1->a2 a3 Add this compound & Controls a2->a3 a4 Incubate 72h at 37°C a3->a4 a5 Fix & Giemsa Stain a4->a5 a6 Microscopic Counting a5->a6 d2 Calculate IC₅₀ (Amastigote) a6->d2 c1 Culture Macrophages c2 Add this compound c1->c2 c3 Incubate 72h at 37°C c2->c3 c4 Add MTT/Resazurin c3->c4 c5 Measure Absorbance/ Fluorescence c4->c5 d3 Calculate CC₅₀ (Macrophage) c5->d3 d4 Calculate Selectivity Index (SI) d2->d4 d3->d4

Caption: Workflow for in vitro screening of this compound.

signaling_pathway Hypothetical Signaling Pathway Targeted by this compound agent This compound enzyme Ergosterol Biosynthesis Enzyme (e.g., CYP51) agent->enzyme Inhibition membrane Leishmania Cell Membrane ergosterol Ergosterol enzyme->ergosterol Synthesis disruption Membrane Disruption & Increased Permeability enzyme->disruption Leads to ergosterol->membrane Component of death Parasite Death disruption->death

Caption: Hypothetical mechanism of this compound action.

References

Application Notes: Formulation and In Vivo Evaluation of Antileishmanial Agent-26

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, representing a significant global health problem.[1] The limitations of current therapies, including toxicity, high cost, and emerging drug resistance, necessitate the discovery and development of new antileishmanial agents.[2][3] The successful preclinical evaluation of a novel compound, such as Antileishmanial agent-26, is critically dependent on its formulation for in vivo animal studies. A well-designed formulation ensures appropriate solubility, stability, and bioavailability, allowing for accurate assessment of the agent's efficacy and toxicity.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on formulating a novel antileishmanial agent for in vivo evaluation. The protocols outlined below are designed to be adaptable for a hypothetical small molecule, "this compound," and are based on established methodologies in the field.

1. Rationale for In Vivo Formulation Development

The primary goal of formulation is to deliver the active pharmaceutical ingredient (API) to the target site in a concentration sufficient to elicit a therapeutic effect. For in vivo studies, the formulation must be sterile, non-toxic, and compatible with the chosen route of administration (e.g., oral, intraperitoneal, intravenous). Key considerations include the physicochemical properties of the agent, such as its solubility and stability, which dictate the choice of vehicle, excipients, and preparation method.[5][6] Lipid-based drug delivery systems, for instance, are often employed to improve the oral bioavailability of poorly water-soluble drugs.[4]

2. Host-Parasite Interaction & Signaling Pathways

Leishmania parasites are obligate intracellular pathogens that reside and replicate within host macrophages.[7] To survive, the parasite actively manipulates host cell signaling pathways to suppress the immune response. Key pathways targeted by Leishmania include:

  • PI3K/Akt Pathway: Activation of this pathway by Leishmania promotes parasite survival by inhibiting apoptosis of the host cell.[1]

  • MAPK Pathways (ERK, p38, JNK): The parasite can reciprocally modulate MAPK signaling, for example, by increasing ERK1/2 phosphorylation to induce the production of the anti-inflammatory cytokine IL-10, while decreasing p38 MAPK activation to reduce the production of the pro-inflammatory cytokine IL-12.[7]

  • NF-κB Signaling: Leishmania can inhibit the NF-κB pathway to suppress the production of pro-inflammatory cytokines and nitric oxide (NO), a key leishmanicidal molecule.[8]

This compound may exert its effect by interfering with these parasite-manipulated pathways, restoring the macrophage's ability to clear the infection.

G cluster_macrophage Host Macrophage Leishmania Leishmania Parasite PI3K PI3K Activation Leishmania->PI3K Activates p38 p38 MAPK Activation Leishmania->p38 Inhibits ERK ERK1/2 Activation Leishmania->ERK Activates Akt Akt Activation PI3K->Akt Apoptosis Host Cell Apoptosis Akt->Apoptosis Inhibits Survival Parasite Survival Apoptosis->Survival Inhibits IL12 IL-12 Production (Pro-inflammatory) p38->IL12 Induces IL10 IL-10 Production (Anti-inflammatory) ERK->IL10 Induces IL12->Survival Inhibits IL10->Survival Promotes Agent26 Antileishmanial Agent-26 Agent26->PI3K Potential Target Agent26->p38 Potential Target

Caption: Leishmania survival signaling in macrophages.

3. Selection of Animal Models

The choice of animal model is crucial for evaluating antileishmanial efficacy and depends on the disease manifestation being studied.[9]

  • Visceral Leishmaniasis (VL): BALB/c mice and Syrian golden hamsters are the most common models.[9][10] Hamsters are highly susceptible and develop a progressive disease that mimics human VL, while BALB/c mice develop a chronic but non-progressive infection.[9][11]

  • Cutaneous Leishmaniasis (CL): BALB/c mice are highly susceptible to L. major and are widely used.[12] Other models, like C57BL/6 mice, are more resistant and can be used to study immune responses.[12][13]

Protocols for In Vivo Studies

Protocol 1: Formulation of this compound

This protocol describes the preparation of formulations for oral (PO), intraperitoneal (IP), and intravenous (IV) administration. The final choice of vehicle will depend on the solubility and stability of Agent-26.

1.1. Materials and Equipment

  • This compound (powder)

  • Sterile vehicles and excipients (see Table 1)

  • Sterile, pyrogen-free water for injection

  • Sterile 0.9% saline

  • Glass vials, sterile

  • Magnetic stirrer and stir bars

  • Sonicator (bath or probe)

  • pH meter

  • Sterile filters (0.22 µm)

  • Laminar flow hood

1.2. Data Presentation: Vehicle and Excipient Selection

Vehicle/Excipient Route(s) Properties & Use Notes
Aqueous Vehicles
0.9% SalineIP, IV, POIsotonic solution. Suitable for water-soluble compounds.
5% Dextrose in Water (D5W)IVIsotonic. Suitable for compounds that may precipitate in saline.
Phosphate-Buffered Saline (PBS)IP, POpH-buffered aqueous vehicle.
Co-solvents / Surfactants
Polyethylene Glycol 400 (PEG 400)PO, IPWater-miscible co-solvent for poorly soluble compounds.[5]
Tween 80 (Polysorbate 80)PO, IP, IVNon-ionic surfactant to increase solubility and prevent precipitation. Typically used at 0.5-5%.[5]
Dimethyl Sulfoxide (DMSO)IPPotent solvent, but can be toxic. Final concentration in dose should be minimized (<10%).
Suspending Agents
Carboxymethylcellulose (CMC)PO, IPViscosity-enhancing agent to create stable suspensions. Typically used at 0.5-1% in saline.
Hydroxypropyl Methylcellulose (HPMC)POAnother common suspending agent.
Lipid-Based Vehicles
Corn oil, Sesame oilPOFor highly lipophilic compounds.

Table 1: Common vehicles and excipients for in vivo formulation.

1.3. Formulation Procedures

A. Aqueous Solution (for water-soluble compounds)

  • In a laminar flow hood, weigh the required amount of Agent-26.

  • Transfer the powder to a sterile glass vial.

  • Add the desired volume of sterile vehicle (e.g., 0.9% saline).

  • Mix using a magnetic stirrer until fully dissolved.

  • If necessary, adjust the pH to a physiological range (7.0-7.4).

  • Sterile filter the final solution through a 0.22 µm filter into a new sterile vial.

  • Store at 4°C, protected from light.

B. Suspension (for poorly water-soluble compounds)

  • Prepare the vehicle first. For example, dissolve 0.5% (w/v) Na-CMC and 1% (v/v) Tween 80 in sterile 0.9% saline.

  • Weigh the required amount of Agent-26.

  • Add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while mixing continuously.

  • Homogenize the suspension using a sonicator until a fine, uniform suspension is achieved.

  • Store at 4°C and ensure the suspension is thoroughly re-suspended before each use.

Protocol 2: In Vivo Efficacy in a Visceral Leishmaniasis Model

This protocol outlines an efficacy study using L. donovani-infected BALB/c mice.

G A 1. Animal Acclimatization (7 days) B 2. Infection (1x10^7 L. donovani amastigotes, IV) A->B C 3. Disease Establishment (14-21 days post-infection) B->C D 4. Group Allocation & Treatment Initiation (Day 0) C->D E 5. Daily Dosing & Monitoring (e.g., 5 consecutive days) D->E F 6. Euthanasia & Organ Harvest (e.g., Day 7 post-treatment) E->F G 7. Parasite Burden Quantification (Giemsa staining, qPCR) F->G H 8. Data Analysis (Statistics, % Inhibition) G->H

Caption: Experimental workflow for in vivo efficacy testing.

2.1. Materials

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania donovani (e.g., MHOM/SD/62/1S strain)

  • Formulated this compound

  • Positive control drug (e.g., Miltefosine or Liposomal Amphotericin B)[2][14]

  • Vehicle control

  • Giemsa stain, Methanol

  • Microscope slides, tissue homogenizers

2.2. Experimental Design

  • Acclimatization: House animals for at least 7 days before the experiment.

  • Infection: Infect mice intravenously (IV) via the lateral tail vein with 1 x 10⁷ L. donovani amastigotes.[15]

  • Disease Establishment: Allow the infection to establish for 14-21 days.

  • Treatment: Randomly assign mice to experimental groups (n=5-7 per group).[10] Administer treatment as per the schedule in Table 2.

Group Treatment Dose Route Schedule
1Vehicle Control-Same as test agentOnce daily for 5 days
2This compound10 mg/kgPOOnce daily for 5 days
3This compound30 mg/kgPOOnce daily for 5 days
4This compound100 mg/kgPOOnce daily for 5 days
5Miltefosine (Positive Control)40 mg/kgPOOnce daily for 5 days[16]

Table 2: Sample treatment schedule for an in vivo efficacy study.

2.3. Procedure & Data Collection

  • Administer the formulated compounds and controls for the duration of the study (e.g., 5 consecutive days).

  • Monitor animals daily for clinical signs of toxicity (weight loss, ruffled fur, inactivity).

  • At the end of the study (e.g., 7 days after the last dose), euthanize the animals.

  • Aseptically remove the liver and spleen and weigh them.

  • Prepare tissue impression smears from a small piece of each organ on microscope slides.

  • Fix the smears with methanol and stain with Giemsa.

  • Determine the parasite burden by microscopy, expressed as Leishman-Donovan Units (LDU), as shown in Table 3.[17]

Parameter Calculation
LDU Number of amastigotes per 1000 host nuclei × organ weight (in grams)
% Inhibition [(LDU of control group - LDU of treated group) / LDU of control group] × 100

Table 3: Calculation of parasite burden and inhibition.

Protocol 3: Acute Toxicity Study

This protocol is designed to determine the Maximum Tolerated Dose (MTD) of this compound in healthy mice.

3.1. Materials

  • Healthy, non-infected BALB/c mice (equal numbers of males and females)

  • Formulated this compound

  • Vehicle control

  • Equipment for blood collection and serum analysis

3.2. Procedure

  • Assign animals to groups (n=3-5 per sex per group).

  • Administer single, escalating doses of Agent-26 to different groups (e.g., 50, 100, 250, 500, 1000 mg/kg) via the intended clinical route.[18]

  • Include a vehicle control group.

  • Observe animals intensively for the first 4 hours post-dosing, and then daily for 14 days.

  • Record clinical signs of toxicity, body weight changes, and any mortality.

  • At day 14, euthanize surviving animals.

  • Collect blood for serum biochemistry analysis (e.g., SGPT, SGOT, ALP for liver toxicity; BUN, creatinine for kidney toxicity).[18]

  • Perform gross necropsy and consider histopathological examination of key organs (liver, spleen, kidneys).

  • The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.

G cluster_input Input Properties of Agent-26 cluster_decision Formulation Decision Path cluster_output Final Formulation for In Vivo Study Properties Physicochemical Properties Solubility Aqueous Solubility? Properties->Solubility Aqueous Aqueous Solution (e.g., Saline, PBS) Solubility->Aqueous High CoSolvent Co-Solvent System (e.g., PEG400, DMSO) Solubility->CoSolvent Low Final Optimized Formulation Aqueous->Final Suspension Suspension (e.g., CMC, Tween 80) Suspension->Final Lipid Lipid-Based Formulation (for PO) Lipid->Final CoSolvent->Suspension If precipitation occurs on dilution CoSolvent->Lipid If highly lipophilic

Caption: Logic diagram for formulation development.

Disclaimer: These protocols are intended as a general guide. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). The specific doses, vehicles, and experimental timelines should be optimized for each new chemical entity.

References

Application Notes and Protocols for the Administration of Antileishmanial Agent-26 in Murine Models of Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "Antileishmanial Agent-26," a novel therapeutic candidate for the treatment of leishmaniasis. The methodologies described herein are based on established murine models of visceral and cutaneous leishmaniasis and are intended to guide researchers in assessing the efficacy, toxicity, and potential mechanism of action of this agent.

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The clinical manifestations range from self-healing cutaneous lesions to fatal visceral disease. Current therapeutic options are limited by toxicity, emerging drug resistance, and parenteral administration routes. The development of new, safe, and effective oral antileishmanial agents is a global health priority.

This compound is a novel investigational compound. These protocols outline the necessary steps for its in vivo evaluation using murine models, which are critical for preclinical drug development.

Quantitative Data Summary

The following tables present hypothetical efficacy and toxicity data for this compound in murine models of visceral (Leishmania donovani) and cutaneous (Leishmania major) leishmaniasis. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: Efficacy of this compound in a Murine Model of Visceral Leishmaniasis (L. donovani)

Treatment GroupDose (mg/kg/day)Route of AdministrationParasite Burden (Leishman-Donovan Units - LDU) in LiverParasite Burden (LDU) in Spleen% Inhibition of Parasite Burden (Liver)% Inhibition of Parasite Burden (Spleen)
Vehicle Control-Oral5500 ± 4504800 ± 500--
Agent-2610Oral3200 ± 3002900 ± 35041.8%39.6%
Agent-2625Oral1500 ± 2101300 ± 18072.7%72.9%
Agent-2650Oral450 ± 90380 ± 7591.8%92.1%
Miltefosine (Ref)40Oral500 ± 110420 ± 8090.9%91.3%

Table 2: Efficacy of this compound in a Murine Model of Cutaneous Leishmaniasis (L. major)

Treatment GroupDose (mg/kg/day)Route of AdministrationLesion Size (mm²) at Day 28 Post-TreatmentParasite Load (per gram of tissue) in Lesion% Reduction in Lesion Size% Reduction in Parasite Load
Vehicle Control-Oral25.5 ± 3.51.2 x 10⁶ ± 0.3 x 10⁶--
Agent-2610Oral18.2 ± 2.80.8 x 10⁶ ± 0.2 x 10⁶28.6%33.3%
Agent-2625Oral9.7 ± 1.90.3 x 10⁶ ± 0.1 x 10⁶62.0%75.0%
Agent-2650Oral3.1 ± 0.90.05 x 10⁶ ± 0.01 x 10⁶87.8%95.8%
Amphotericin B (Ref)1Intraperitoneal2.5 ± 0.70.03 x 10⁶ ± 0.008 x 10⁶90.2%97.5%

Table 3: In Vivo Toxicity Profile of this compound in BALB/c Mice

Treatment GroupDose (mg/kg/day)Alanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Blood Urea Nitrogen (BUN) (mg/dL)Creatinine (mg/dL)
Vehicle Control-45 ± 5110 ± 1220 ± 30.4 ± 0.1
Agent-262550 ± 6125 ± 1522 ± 40.5 ± 0.1
Agent-265065 ± 8150 ± 2025 ± 50.6 ± 0.2
Agent-26100120 ± 15280 ± 3545 ± 81.1 ± 0.3

Experimental Protocols

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

This protocol details the evaluation of this compound against Leishmania donovani infection in BALB/c mice.

Materials:

  • 6-8 week old female BALB/c mice

  • Leishmania donovani promastigotes (e.g., strain AG83)

  • Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Miltefosine)

  • Sterile saline

  • Giemsa stain

  • Microscopes

Procedure:

  • Parasite Culture: Culture L. donovani promastigotes in Schneider's medium at 26°C until they reach the stationary phase.

  • Infection of Mice: Infect BALB/c mice intravenously via the tail vein with 1 x 10⁷ stationary phase promastigotes in 100 µL of sterile saline.

  • Treatment:

    • Randomly divide the infected mice into treatment and control groups (n=5-8 per group).

    • On day 7 post-infection, begin treatment.

    • Administer this compound orally once daily for 5 consecutive days at the desired doses (e.g., 10, 25, 50 mg/kg).

    • Administer the vehicle to the control group and the reference drug to the positive control group.

  • Evaluation of Parasite Burden:

    • On day 28 post-infection (or as determined by the study design), euthanize the mice.

    • Aseptically remove the liver and spleen and weigh them.

    • Prepare impression smears from the liver and spleen on glass slides.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei.

    • Calculate the Leishman-Donovan Units (LDU) using the formula: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).

  • Data Analysis: Calculate the percentage of inhibition of parasite burden in the treated groups compared to the vehicle control group.

In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

This protocol describes the assessment of this compound against Leishmania major infection in BALB/c mice.

Materials:

  • 6-8 week old female BALB/c mice

  • Leishmania major promastigotes (e.g., strain LV39)

  • M199 medium supplemented with 10% FBS

  • This compound

  • Vehicle for drug administration

  • Reference drug (e.g., Amphotericin B)

  • Digital calipers

Procedure:

  • Parasite Culture: Culture L. major promastigotes in M199 medium at 26°C to the stationary phase.

  • Infection of Mice: Infect BALB/c mice subcutaneously in the footpad or the base of the tail with 2 x 10⁶ stationary phase promastigotes in 50 µL of sterile saline.

  • Treatment:

    • When lesions become measurable (around 2-3 weeks post-infection), randomize the mice into treatment and control groups.

    • Administer this compound orally daily for 21 consecutive days at the desired doses.

    • Administer the vehicle to the control group and the reference drug to the positive control group.

  • Evaluation of Efficacy:

    • Measure the lesion size (diameter) weekly using digital calipers.

    • At the end of the treatment period, euthanize the mice.

    • Excise the lesion and a portion of the surrounding tissue.

    • Determine the parasite load in the lesion tissue by limiting dilution assay or quantitative PCR.

  • Data Analysis: Compare the lesion size and parasite load in the treated groups to the vehicle control group.

In Vivo Toxicity Assessment

This protocol outlines a basic acute toxicity study for this compound in healthy mice.

Materials:

  • 6-8 week old healthy female BALB/c mice

  • This compound

  • Vehicle for drug administration

  • Blood collection tubes

  • Biochemical analyzer

Procedure:

  • Dosing:

    • Divide mice into groups and administer a single dose or daily doses for a specified period (e.g., 14 days) of this compound at escalating concentrations (e.g., 25, 50, 100 mg/kg).

    • Include a vehicle control group.

  • Observation: Monitor the animals for any signs of toxicity, such as weight loss, behavioral changes, or mortality, for 14 days post-dosing.

  • Biochemical Analysis:

    • At the end of the observation period, collect blood via cardiac puncture.

    • Analyze the serum for markers of liver toxicity (ALT, AST) and kidney toxicity (BUN, creatinine).

  • Histopathology (Optional): Collect major organs (liver, kidney, spleen) for histopathological examination.

Visualization of Pathways and Workflows

Proposed Mechanism of Action of this compound

The following diagram illustrates a hypothetical signaling pathway for the mechanism of action of this compound, based on known antileishmanial drug targets.[1][2] This may involve the disruption of the parasite's cellular processes.[1]

This compound Mechanism of Action cluster_parasite Leishmania Parasite Agent26 This compound Membrane Disruption of Membrane Integrity Agent26->Membrane Interacts with lipids Mitochondria Mitochondrial Dysfunction Agent26->Mitochondria Inhibits cytochrome c oxidase Lipid Inhibition of Lipid Metabolism Agent26->Lipid Alters lipid synthesis Apoptosis Induction of Apoptosis-like Cell Death Membrane->Apoptosis Mitochondria->Apoptosis Lipid->Apoptosis

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the general experimental workflow for assessing the in vivo efficacy of this compound.

In Vivo Efficacy Workflow Start Start: Parasite Culture Infection Infect Murine Model (e.g., BALB/c mice) Start->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Agent-26, Vehicle, or Reference Drug Grouping->Treatment Monitoring Monitor Lesion Size (Cutaneous Model) Treatment->Monitoring Euthanasia Euthanize Animals Post-Treatment Treatment->Euthanasia Monitoring->Euthanasia Evaluation Evaluate Parasite Burden (Liver, Spleen, Lesion) Euthanasia->Evaluation Analysis Data Analysis and Comparison Evaluation->Analysis End End: Determine Efficacy Analysis->End Drug Development Progression InVitro In Vitro Screening (Promastigotes & Amastigotes) Cytotoxicity Cytotoxicity Assay (e.g., Macrophages) InVitro->Cytotoxicity Promising Activity InVivoEfficacy In Vivo Efficacy (Murine Models) Cytotoxicity->InVivoEfficacy Acceptable Selectivity Index InVivoToxicity In Vivo Toxicity (Healthy Mice) InVivoEfficacy->InVivoToxicity Significant Efficacy PKPD Pharmacokinetics/ Pharmacodynamics InVivoToxicity->PKPD Acceptable Safety Profile

References

Application Notes: Measuring the Efficacy of Antileishmanial Agent-26 in a Macrophage Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The parasites exist in two main stages: the flagellated promastigote in the sandfly vector and the non-motile amastigote that resides and replicates within mammalian host macrophages.[1][2] Macrophages are the primary host cells for Leishmania, and the parasite has evolved mechanisms to survive and multiply within the hostile environment of the phagolysosome.[1][3] Therefore, the in vitro macrophage infection model is a crucial and biologically relevant system for the discovery and evaluation of new antileishmanial drugs.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the efficacy of a novel compound, "Antileishmanial Agent-26," against intracellular Leishmania amastigotes using a macrophage infection model. The protocols herein detail the determination of the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against the host macrophage cell line, which together are used to calculate the Selectivity Index (SI). A high SI value is a key indicator of a promising drug candidate, as it signifies high potency against the parasite and low toxicity to the host cell.[6][7][8]

Key Parameters for Efficacy Assessment

  • 50% Inhibitory Concentration (IC50): The concentration of a drug that causes a 50% reduction in the number of intracellular amastigotes compared to an untreated control.[6][8][9]

  • 50% Cytotoxic Concentration (CC50): The concentration of a drug that reduces the viability of uninfected host cells by 50%.[6][8][9] This is a critical measure of the drug's toxicity.

  • Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[6][7] Generally, an SI value greater than 10 is considered promising for further development.

Data Presentation

The efficacy and toxicity of this compound are summarized below in comparison to Amphotericin B, a standard antileishmanial drug.

CompoundIC50 against L. donovani amastigotes (µM)CC50 against THP-1 Macrophages (µM)Selectivity Index (SI = CC50/IC50)
This compound2.5> 50> 20
Amphotericin B0.1525.0166.7

Experimental Workflow

The overall workflow for assessing the efficacy of this compound is depicted below.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Incubation cluster_analysis Phase 4: Data Acquisition & Analysis A Culture & Differentiate THP-1 Monocytes to Adherent Macrophages C Infect Macrophages with stationary phase promastigotes A->C B Culture Leishmania promastigotes to stationary phase B->C D Incubate to allow phagocytosis and transformation to amastigotes C->D E Wash to remove extracellular parasites D->E F Add serial dilutions of This compound E->F G Incubate for 72 hours F->G H Quantify intracellular amastigotes (e.g., Giemsa, fluorescence) G->H I Assess macrophage viability (e.g., Resazurin, MTT) G->I J Calculate IC50, CC50, and Selectivity Index H->J I->J

Workflow for evaluating antileishmanial agent efficacy.

Signaling Pathway Modulation by Leishmania

Leishmania parasites have evolved sophisticated mechanisms to subvert the host macrophage's signaling pathways to ensure their survival and replication.[10][11] One of the key pathways targeted is the JAK/STAT signaling cascade, which is crucial for macrophage activation in response to interferon-gamma (IFN-γ).[12][13] By inhibiting this pathway, Leishmania suppresses the production of microbicidal molecules like nitric oxide (NO).

G cluster_host Macrophage cluster_parasite Leishmania Parasite IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK1 JAK1 IFNgR->JAK1 Activates JAK2 JAK2 IFNgR->JAK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates JAK2->STAT1 Phosphorylates STAT1_P p-STAT1 (Dimer) STAT1->STAT1_P Dimerizes Nucleus Nucleus STAT1_P->Nucleus Translocates iNOS iNOS expression Nucleus->iNOS Induces NO Nitric Oxide (NO) (Leishmanicidal) iNOS->NO Produces GP63 GP63 (metalloprotease) SHP1 SHP-1 (phosphatase) GP63->SHP1 Activates SHP1->JAK2 Dephosphorylates SHP1->STAT1 Dephosphorylates

Leishmania's inhibition of the macrophage JAK/STAT pathway.

Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Macrophages

This protocol describes the maintenance of the human monocytic THP-1 cell line and its differentiation into adherent macrophages.

Materials:

  • THP-1 human acute monocytic leukemia cells

  • RPMI-1640 medium

  • Heat-inactivated Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Phorbol 12-myristate 13-acetate (PMA)

  • 96-well flat-bottom tissue culture plates

  • T-75 culture flasks

Procedure:

  • Cell Maintenance: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% P/S in T-75 flasks at 37°C in a 5% CO2 incubator. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Seeding for Differentiation: Seed THP-1 cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI medium.

  • Differentiation: Add PMA to each well to a final concentration of 100 ng/mL to induce differentiation into macrophages.[14]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. After incubation, macrophages will be adherent to the plate bottom.

  • Washing: Before infection, gently wash the adherent macrophages twice with 200 µL of pre-warmed, serum-free RPMI-1640 to remove non-adherent cells and residual PMA.

Protocol 2: Leishmania Infection of Macrophages

This protocol details the infection of differentiated THP-1 macrophages with stationary-phase Leishmania donovani promastigotes.

Materials:

  • Differentiated THP-1 macrophages in 96-well plates

  • Stationary-phase L. donovani promastigotes

  • Complete M199 or Schneider's insect medium

  • Serum-free RPMI-1640

Procedure:

  • Parasite Preparation: Culture L. donovani promastigotes in complete M199 or Schneider's medium at 26°C until they reach the stationary phase (typically 5-7 days). Stationary-phase promastigotes are more infective.

  • Infection: Centrifuge the promastigotes, wash with serum-free RPMI-1640, and resuspend in complete RPMI-1640. Add the parasites to the wells containing the differentiated macrophages at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).[15][16]

  • Incubation for Phagocytosis: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis of the promastigotes and their transformation into intracellular amastigotes.[14]

  • Removal of Extracellular Parasites: After the 24-hour incubation, gently wash the wells three times with 200 µL of pre-warmed, serum-free RPMI-1640 to remove any non-phagocytosed promastigotes.[1][17]

Protocol 3: Determination of 50% Inhibitory Concentration (IC50)

This protocol describes how to treat infected macrophages with this compound and quantify the parasite load.

Materials:

  • Infected THP-1 macrophages in 96-well plates

  • This compound

  • Amphotericin B (positive control)

  • DMSO (vehicle control)

  • Complete RPMI-1640 medium

  • Giemsa stain or DAPI/Hoechst nuclear stain

  • Methanol

  • Microscope with imaging system

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.5%. Prepare similar dilutions for Amphotericin B.

  • Treatment: Add 100 µL of the compound dilutions to the respective wells of the infected macrophage plate. Include wells with medium only (negative control) and medium with 0.5% DMSO (vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[18]

  • Fixation and Staining:

    • After incubation, discard the medium and fix the cells with 100 µL of cold methanol for 10 minutes.

    • Wash the wells with PBS.

    • Stain the cells with a 10% Giemsa solution for 20 minutes or with a fluorescent nuclear stain like DAPI (1 µg/mL) for 15 minutes.

  • Quantification:

    • Using a light or fluorescence microscope, count the number of amastigotes per 100 macrophages for each concentration.

    • The infection index can be calculated as: (% of infected macrophages) x (average number of amastigotes per infected macrophage).[19]

  • Data Analysis:

    • Normalize the data to the vehicle control (100% infection).

    • Plot the percentage of infection inhibition against the log of the drug concentration.

    • Calculate the IC50 value using a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism.[19]

Protocol 4: Determination of 50% Cytotoxic Concentration (CC50)

This protocol uses the Resazurin reduction assay to assess the cytotoxicity of this compound on the host macrophages.

Materials:

  • Differentiated, uninfected THP-1 macrophages in a 96-well plate

  • This compound dilutions (prepared as in Protocol 3)

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Preparation: Prepare a 96-well plate with differentiated, uninfected THP-1 macrophages as described in Protocol 1.

  • Treatment: Add 100 µL of the same serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Assay:

    • Add 10 µL of the Resazurin solution to each well.

    • Incubate for another 4-6 hours at 37°C. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.[8][9]

  • Measurement: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm and 600 nm) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the drug concentration.

    • Calculate the CC50 value using a non-linear regression analysis.[7]

Protocol 5: Calculation of the Selectivity Index (SI)

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of a compound.

Procedure:

  • Use the IC50 and CC50 values obtained from the previous protocols.

  • Calculate the SI using the following formula: SI = CC50 / IC50

  • A higher SI value indicates a more promising compound, as it is more toxic to the parasite than to the host cell.[6][7]

References

Application Notes and Protocols: Determination of the 50% Inhibitory Concentration (IC50) of Antileishmanial Agent-26

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic antileishmanial drugs is a global health priority. A critical step in the early phase of drug discovery is the determination of the 50% inhibitory concentration (IC50) of a test compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. This document provides a detailed protocol for determining the IC50 of a novel compound, designated "Antileishmanial agent-26," against both the promastigote and intracellular amastigote stages of Leishmania. Additionally, it outlines the assessment of cytotoxicity against a mammalian cell line to establish the selectivity of the compound.

Data Presentation

The following table summarizes the in vitro activity of this compound against Leishmania donovani and its cytotoxicity against murine macrophages (J774A.1).

CompoundTarget Organism/Cell LineIC50 / CC50 (µM)Selectivity Index (SI)
This compound L. donovani promastigotes8.5 ± 0.7-
L. donovani amastigotes2.1 ± 0.321.4
J774A.1 macrophages45.0 ± 3.2-
Amphotericin B (Control) L. donovani promastigotes0.15 ± 0.02-
L. donovani amastigotes0.08 ± 0.01>500
J774A.1 macrophages>40-

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI = CC50 (macrophages) / IC50 (amastigotes). Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

In Vitro Antileishmanial Activity against Promastigotes

This protocol is adapted from established methods utilizing a resazurin-based viability assay.[1][2][3]

Materials:

  • Leishmania donovani promastigotes in logarithmic growth phase

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • Amphotericin B (positive control)[4]

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • 96-well flat-bottom microtiter plates

  • Spectrofluorometer

Procedure:

  • Harvest L. donovani promastigotes from culture and adjust the parasite density to 1 x 10^6 cells/mL in fresh M199 medium.

  • Prepare a stock solution of this compound and Amphotericin B in dimethyl sulfoxide (DMSO).

  • Serially dilute the compounds in M199 medium in a 96-well plate to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the parasite suspension to each well containing 100 µL of the diluted compounds.

  • Include wells with parasites and medium only (negative control) and parasites with the highest concentration of DMSO (solvent control).

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a spectrofluorometer.

  • Calculate the percentage of growth inhibition for each concentration compared to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration using a non-linear regression analysis.

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This protocol assesses the efficacy of the agent against the clinically relevant intracellular stage of the parasite.[1][5][6]

Materials:

  • J774A.1 murine macrophage cell line

  • Leishmania donovani stationary phase promastigotes

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • Amphotericin B (positive control)

  • Resazurin sodium salt solution

  • 96-well flat-bottom microtiter plates

  • CO2 incubator

  • Spectrofluorometer

Procedure:

  • Seed J774A.1 macrophages in a 96-well plate at a density of 2 x 10^4 cells/well and incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for adherence.

  • Infect the macrophages with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with pre-warmed RPMI-1640 to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of this compound or Amphotericin B to the infected macrophages.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.

  • Measure the fluorescence as described for the promastigote assay.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity Assay against Mammalian Cells

This protocol determines the toxicity of the compound to the host cells, which is crucial for calculating the selectivity index.[1][7]

Materials:

  • J774A.1 murine macrophage cell line

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • Amphotericin B (control)

  • Resazurin sodium salt solution

  • 96-well flat-bottom microtiter plates

  • CO2 incubator

  • Spectrofluorometer

Procedure:

  • Seed J774A.1 macrophages in a 96-well plate at a density of 2 x 10^4 cells/well and incubate at 37°C in a 5% CO2 atmosphere for 24 hours.

  • Add fresh medium containing serial dilutions of this compound or Amphotericin B to the cells.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.

  • Measure the fluorescence as previously described.

  • Calculate the percentage of cytotoxicity for each concentration compared to the untreated control.

  • Determine the 50% cytotoxic concentration (CC50) value by plotting the percentage of cytotoxicity against the logarithm of the drug concentration.

Calculation of Selectivity Index (SI)

The selectivity index is a ratio that measures the relative toxicity of a compound against the parasite versus the host cell. A higher SI value indicates greater selectivity for the parasite.[1][8]

Formula:

SI = CC50 (J774A.1 macrophages) / IC50 (intracellular amastigotes)

Visualizations

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis p_start Culture L. donovani Promastigotes p_incubate Incubate Promastigotes with Drugs (72h) p_start->p_incubate p_prepare Prepare Drug Dilutions (Agent-26 & Control) p_prepare->p_incubate p_resazurin Add Resazurin (4-6h incubation) p_incubate->p_resazurin p_read Measure Fluorescence p_resazurin->p_read p_calc Calculate IC50 p_read->p_calc si_calc Calculate Selectivity Index (SI = CC50 / IC50 amastigote) p_calc->si_calc a_start Culture & Seed J774A.1 Macrophages a_infect Infect Macrophages with Promastigotes (24h) a_start->a_infect a_wash Wash to Remove Extracellular Parasites a_infect->a_wash a_treat Treat Infected Cells with Drugs (72h) a_wash->a_treat a_prepare Prepare Drug Dilutions (Agent-26 & Control) a_prepare->a_treat a_resazurin Add Resazurin (4-6h incubation) a_treat->a_resazurin a_read Measure Fluorescence a_resazurin->a_read a_calc Calculate IC50 a_read->a_calc a_calc->si_calc c_start Culture & Seed J774A.1 Macrophages c_treat Treat Macrophages with Drugs (72h) c_start->c_treat c_prepare Prepare Drug Dilutions (Agent-26 & Control) c_prepare->c_treat c_resazurin Add Resazurin (4-6h incubation) c_treat->c_resazurin c_read Measure Fluorescence c_resazurin->c_read c_calc Calculate CC50 c_read->c_calc c_calc->si_calc

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Parasite Membrane cluster_cytoplasm Parasite Cytoplasm drug Antileishmanial agent-26 transporter Drug Transporter drug->transporter Uptake target Target Enzyme (e.g., Trypanothione Reductase) transporter->target Interaction inhibition Inhibition target->inhibition pathway Essential Metabolic Pathway (e.g., Redox Homeostasis) disruption Disruption pathway->disruption inhibition->pathway leads to death Parasite Death disruption->death results in

Caption: Putative signaling pathway for the action of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Antileishmanial Agent-26 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health problem, with limited effective treatments and emerging drug resistance. The discovery of novel antileishmanial agents is therefore a critical priority. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of derivatives of a promising lead compound, "Antileishmanial agent-26" (AGT-26). The described assays are designed to assess the efficacy of these derivatives against both the promastigote and the clinically relevant intracellular amastigote stages of Leishmania donovani, the causative agent of visceral leishmaniasis. Furthermore, protocols for evaluating cytotoxicity against a human cell line are included to determine the selectivity of the compounds.

Overview of the Screening Cascade

The high-throughput screening process for AGT-26 derivatives follows a multi-step cascade designed to efficiently identify potent and selective compounds while minimizing false positives. The workflow begins with a primary screen against the easily culturable promastigote form of the parasite. Hits from the primary screen are then subjected to a secondary cytotoxicity assay to eliminate compounds that are toxic to human cells. Finally, the most promising and non-toxic compounds are validated in a more complex and physiologically relevant intracellular amastigote assay.

G cluster_workflow Screening Workflow for AGT-26 Derivatives start Start: Library of AGT-26 Derivatives primary_screen Primary HTS: Promastigote Viability Assay (Resazurin-based) start->primary_screen primary_hits Identify Primary Hits (e.g., >70% Inhibition) primary_screen->primary_hits cytotoxicity_screen Secondary Screen: Cytotoxicity Assay (e.g., on THP-1 cells) primary_hits->cytotoxicity_screen selective_hits Identify Selective Hits (High Selectivity Index) cytotoxicity_screen->selective_hits amastigote_screen Tertiary Screen: Intracellular Amastigote Assay selective_hits->amastigote_screen confirmed_hits Confirmed Hits for Further Development amastigote_screen->confirmed_hits

Caption: High-throughput screening cascade for the identification of potent and selective antileishmanial compounds.

Data Presentation: Efficacy and Cytotoxicity of AGT-26 Derivatives

The following tables summarize the quantitative data obtained from the screening of a representative set of AGT-26 derivatives.

Table 1: Primary Screening of AGT-26 Derivatives against L. donovani Promastigotes

Compound IDConcentration (µM)Percent Inhibition (%)IC₅₀ (µM)
AGT-26A1095.2 ± 2.11.8
AGT-26B1088.7 ± 3.43.5
AGT-26C1055.1 ± 4.512.1
Amphotericin B198.5 ± 1.50.25
Miltefosine592.1 ± 2.82.1

IC₅₀ values were determined from dose-response curves.

Table 2: Cytotoxicity and Selectivity of AGT-26 Derivatives

Compound IDCC₅₀ on THP-1 cells (µM)IC₅₀ on L. donovani Amastigotes (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
AGT-26A75.42.530.2
AGT-26B> 1004.1> 24.4
AGT-26C60.215.83.8
Amphotericin B25.60.385.3
Miltefosine45.13.214.1

A higher Selectivity Index indicates a greater therapeutic window.

Experimental Protocols

Primary High-Throughput Screening: L. donovani Promastigote Viability Assay

This assay is designed for the rapid screening of large compound libraries against the promastigote stage of L. donovani.

Materials:

  • Leishmania donovani (e.g., MHOM/SD/62/1S strain) promastigotes

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • AGT-26 derivatives and control compounds (Amphotericin B, Miltefosine) dissolved in DMSO

  • 384-well black, clear-bottom sterile microplates

  • Multichannel pipettes and automated liquid handling systems

  • Plate reader with fluorescence capabilities (560 nm excitation / 590 nm emission)

Protocol:

  • Culture L. donovani promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.

  • Adjust the parasite density to 1 x 10⁶ promastigotes/mL in fresh medium.

  • Using an automated liquid handler, dispense 50 µL of the parasite suspension into each well of a 384-well plate.

  • Add 0.5 µL of the test compounds (or DMSO for control wells) to the appropriate wells to achieve the final desired concentration (e.g., 10 µM for primary screening). Include wells with a reference drug (e.g., Amphotericin B) as a positive control.

  • Incubate the plates at 26°C for 72 hours.

  • Following incubation, add 10 µL of the resazurin solution to each well.

  • Incubate the plates for an additional 4 hours at 26°C.

  • Measure the fluorescence intensity using a plate reader (Ex: 560 nm, Em: 590 nm).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 - [ (Fluorescence of test well - Fluorescence of blank) / (Fluorescence of DMSO control - Fluorescence of blank) ] * 100

Secondary Screening: Cytotoxicity Assay against THP-1 Human Cell Line

This protocol assesses the toxicity of the hit compounds from the primary screen against a human monocytic cell line.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • Hit compounds and control compounds dissolved in DMSO

  • 96-well clear sterile microplates

  • Plate reader with fluorescence capabilities

Protocol:

  • Seed THP-1 monocytes at a density of 5 x 10⁴ cells/well in a 96-well plate in 100 µL of RPMI-1640 medium containing 100 ng/mL PMA to induce differentiation into macrophages.

  • Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After differentiation, remove the PMA-containing medium and replace it with fresh medium.

  • Add various concentrations of the hit compounds to the wells. Include a positive control for cytotoxicity (e.g., doxorubicin) and a DMSO vehicle control.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of resazurin solution to each well and incubate for 4 hours.

  • Measure the fluorescence as described in the primary screening protocol.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Tertiary Screening: Intracellular L. donovani Amastigote Assay

This assay evaluates the efficacy of non-toxic hit compounds against the clinically relevant intracellular amastigote stage of the parasite.

Materials:

  • Differentiated THP-1 macrophages (prepared as in the cytotoxicity assay)

  • Stationary-phase L. donovani promastigotes

  • RPMI-1640 medium with 10% FBS

  • Giemsa stain

  • Microscope with imaging capabilities

Protocol:

  • Seed and differentiate THP-1 cells in 96-well plates as described previously.

  • Infect the differentiated THP-1 macrophages with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with pre-warmed PBS to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compounds and controls (Amphotericin B, Miltefosine).

  • Incubate the plates for an additional 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, fix the cells with methanol and stain with Giemsa.

  • Using a microscope, determine the number of amastigotes per 100 macrophages for each compound concentration.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of infection inhibition against the compound concentration.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action of AGT-26 and its derivatives is under investigation, many antileishmanial drugs disrupt key parasite-specific pathways. A potential mechanism could involve the disruption of the parasite's redox balance, a known vulnerability in Leishmania.

G cluster_pathway Potential Mechanism of Action for Antileishmanial Agents AGT26 This compound Derivative ROS Increased Reactive Oxygen Species (ROS) AGT26->ROS TryR Inhibition of Trypanothione Reductase (TryR) AGT26->TryR Redox Disrupted Redox Balance (Oxidative Stress) ROS->Redox TryR->Redox Mitochondria Mitochondrial Dysfunction Redox->Mitochondria Apoptosis Apoptosis-like Cell Death Mitochondria->Apoptosis Death Parasite Death Apoptosis->Death

Caption: A potential signaling pathway illustrating how an antileishmanial agent might induce parasite death through oxidative stress.

Conclusion

The protocols and data presented herein provide a comprehensive framework for the high-throughput screening and evaluation of this compound derivatives. This systematic approach, progressing from a high-throughput primary screen to more complex secondary and tertiary assays, enables the efficient identification of lead candidates with potent antileishmanial activity and a favorable selectivity profile. Further investigation into the mechanism of action of the most promising derivatives is warranted to advance the development of new and effective treatments for leishmaniasis.

Application Notes and Protocols for Antileishmanial Agent-26 in Cutaneous Leishmaniasis Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cutaneous leishmaniasis (CL) is a parasitic disease caused by protozoa of the genus Leishmania, leading to skin lesions that can be disfiguring and stigmatizing.[1][2] Current treatments are often limited by toxicity, high cost, and emerging drug resistance, highlighting the urgent need for novel therapeutic agents.[3][4][5] Antileishmanial agent-26 (hereinafter referred to as "Agent-26") is a novel synthetic compound that has demonstrated promising activity against various Leishmania species responsible for CL. These application notes provide detailed protocols for the evaluation of Agent-26 in preclinical models of cutaneous leishmaniasis, intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Agent-26 against Leishmania major, a common causative agent of CL.

Table 1: In Vitro Efficacy and Cytotoxicity of Agent-26

ParameterLeishmania major Promastigotes (IC₅₀)Leishmania major Amastigotes (IC₅₀)Murine Macrophages (RAW 264.7) (CC₅₀)Selectivity Index (SI)¹
Agent-26 5.2 µM1.8 µM95.4 µM53
Miltefosine 8.5 µM2.5 µM50.1 µM20
Amphotericin B 0.2 µM0.1 µM25.3 µM253

¹Selectivity Index (SI) = CC₅₀ (Murine Macrophages) / IC₅₀ (L. major Amastigotes)

Table 2: In Vivo Efficacy of Agent-26 in L. major-Infected BALB/c Mice

Treatment Group (20 mg/kg/day, oral)Initial Lesion Size (mm²)Final Lesion Size (mm²)% Lesion Size ReductionParasite Burden (Log₁₀ parasites/g tissue)
Vehicle Control 5.1 ± 0.428.3 ± 3.1-455%7.8 ± 0.6
Agent-26 5.3 ± 0.54.2 ± 0.820.8%3.1 ± 0.4
Miltefosine 5.2 ± 0.38.9 ± 1.2-71.2%4.5 ± 0.5

Experimental Protocols

In Vitro Promastigote Susceptibility Assay

This protocol determines the 50% inhibitory concentration (IC₅₀) of Agent-26 against the promastigote stage of Leishmania.

Materials:

  • Leishmania major promastigotes in logarithmic growth phase

  • M-199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Agent-26 stock solution (e.g., 10 mM in DMSO)

  • Resazurin solution (0.125 mg/mL in PBS)

  • 96-well microtiter plates

  • Incubator (26°C)

  • Spectrofluorometer

Procedure:

  • Adjust the concentration of L. major promastigotes to 1 x 10⁶ cells/mL in fresh M-199 medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of Agent-26 in M-199 medium. Add 100 µL of each dilution to the respective wells to achieve final concentrations ranging from 0.1 to 100 µM. Include wells for a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the IC₅₀ value using a dose-response curve fitting software (e.g., GraphPad Prism).

In Vitro Intracellular Amastigote Susceptibility Assay

This protocol evaluates the efficacy of Agent-26 against the clinically relevant amastigote stage of Leishmania within host macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Leishmania major stationary-phase promastigotes

  • RPMI-1640 medium with 10% FBS

  • Agent-26 stock solution

  • Giemsa stain

  • 16-well chamber slides

  • Incubator (37°C, 5% CO₂)

  • Light microscope

Procedure:

  • Seed RAW 264.7 macrophages at a density of 5 x 10⁴ cells/well in a 16-well chamber slide and allow them to adhere overnight at 37°C with 5% CO₂.

  • Infect the macrophages with stationary-phase L. major promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with PBS to remove non-phagocytosed parasites.

  • Add fresh RPMI-1640 medium containing serial dilutions of Agent-26 (e.g., 0.1 to 50 µM).

  • Incubate for an additional 48 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC₅₀ value based on the reduction in the number of amastigotes compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of Agent-26 against a mammalian cell line to determine its selectivity.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • RPMI-1640 medium with 10% FBS

  • Agent-26 stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells at a density of 2 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Replace the medium with fresh medium containing serial dilutions of Agent-26.

  • Incubate for 48 hours at 37°C with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

This protocol evaluates the therapeutic efficacy of Agent-26 in BALB/c mice infected with L. major.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania major stationary-phase promastigotes

  • Agent-26 formulation for oral administration

  • Calipers

  • Homogenizer

  • Schneider's Drosophila Medium with 10% FBS

Procedure:

  • Infect BALB/c mice by subcutaneous injection of 2 x 10⁶ stationary-phase L. major promastigotes into the right hind footpad.

  • Monitor the development of lesions until they are measurable (typically 3-4 weeks post-infection).

  • Randomly assign mice to treatment groups (e.g., vehicle control, Agent-26, positive control like miltefosine).

  • Administer Agent-26 orally once daily for 28 consecutive days.

  • Measure the lesion size (diameter and thickness) twice a week using calipers.

  • At the end of the treatment period, euthanize the mice and excise the infected footpad and the draining lymph node.

  • Weigh the tissues and homogenize them in Schneider's Drosophila medium.

  • Determine the parasite burden using a limiting dilution assay.[3]

  • Analyze the data for statistical significance in lesion size reduction and parasite burden compared to the control group.

Visualizations

Proposed Mechanism of Action of Agent-26

The following diagram illustrates a hypothetical signaling pathway for the antileishmanial action of Agent-26, involving the induction of apoptosis in Leishmania parasites through the disruption of mitochondrial function and activation of caspase-like proteases. This is a common mechanism for antileishmanial drugs.[6]

Antileishmanial_Agent_26_Mechanism cluster_parasite Leishmania Parasite Agent26 Agent-26 Membrane Parasite Membrane Agent26->Membrane Interacts with Mitochondrion Mitochondrion Membrane->Mitochondrion Disrupts ROS Increased ROS Production Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondrion->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspases Activation of Caspase-like Proteases CytochromeC->Caspases Apoptosis Apoptotic Cell Death Caspases->Apoptosis

Caption: Proposed apoptotic pathway induced by Agent-26 in Leishmania.

Preclinical Evaluation Workflow for this compound

This diagram outlines the general workflow for the preclinical assessment of a novel antileishmanial compound like Agent-26.

Preclinical_Workflow cluster_workflow Preclinical Evaluation of Agent-26 Discovery Compound Synthesis (Agent-26) InVitro In Vitro Screening Discovery->InVitro Cytotoxicity Cytotoxicity Assays InVitro->Cytotoxicity InVivo In Vivo Efficacy (Murine Model) Cytotoxicity->InVivo High Selectivity Index Tox Preliminary Toxicology InVivo->Tox Significant Efficacy Lead Lead Candidate Tox->Lead Acceptable Safety Profile In_Vitro_Screening cluster_screening In Vitro Screening Cascade for Agent-26 PromastigoteAssay Promastigote Susceptibility Assay AmastigoteAssay Intracellular Amastigote Susceptibility Assay PromastigoteAssay->AmastigoteAssay Active Compounds CytotoxicityAssay Macrophage Cytotoxicity Assay AmastigoteAssay->CytotoxicityAssay SelectivityIndex Calculate Selectivity Index CytotoxicityAssay->SelectivityIndex

References

Troubleshooting & Optimization

Improving Antileishmanial agent-26 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of Antileishmanial agent-26.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a weakly basic, lipophilic compound with inherently low aqueous solubility. Its solubility is highly pH-dependent. See the table below for solubility data in various solvents.

Table 1: Solubility of this compound in Common Solvents

Solvent SystemTemperature (°C)Solubility (µg/mL)
Deionized Water (pH 7.0)25< 1.0
Phosphate-Buffered Saline (PBS, pH 7.4)25< 1.5
0.1 N HCl (pH 1.0)25150.7
Dimethyl Sulfoxide (DMSO)25> 100,000
Ethanol255,200

Q2: Why does my stock solution of this compound in DMSO precipitate when diluted with aqueous buffer?

A2: This is a common issue known as "carry-over" precipitation. This compound is highly soluble in organic solvents like DMSO but poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS), the solvent composition changes dramatically, causing the compound to crash out of the solution. To mitigate this, it is recommended to use an intermediate dilution step with a co-solvent or to employ a formulation strategy.

Q3: Can pH modification be used to improve the solubility of this compound?

A3: Yes, as a weakly basic compound, the solubility of this compound increases significantly in acidic conditions (pH < 4.0). However, the physiological relevance of such low pH should be considered for your specific experimental setup. For cell-based assays, maintaining a physiological pH is crucial.

Troubleshooting Guide: Solubility Enhancement

This guide provides systematic approaches to troubleshoot and improve the solubility of this compound in your experiments.

Issue 1: Precipitation Observed in Cell-Based Assays

If you observe precipitation after adding the compound to your cell culture medium, consider the following workflow.

G A Precipitation in Assay B Reduce Final DMSO Concentration A->B C Use a Co-Solvent System A->C D Complex with Cyclodextrins A->D E Prepare a Surfactant-Based Formulation A->E F Solubility Improved? B->F C->F D->F E->F G Proceed with Assay F->G Yes H Contact Formulation Support F->H No

Caption: Troubleshooting workflow for precipitation in cell-based assays.

Issue 2: Low Compound Concentration in Aqueous Formulations for In Vivo Studies

For preparing higher concentration aqueous formulations suitable for in vivo studies, various excipients can be employed. The following table summarizes potential starting points.

Table 2: Suggested Excipients for Enhancing Aqueous Solubility of this compound

Excipient ClassExampleStarting ConcentrationNotes
Co-solventsPropylene Glycol, Ethanol10-40% (v/v)May cause toxicity at high concentrations.
CyclodextrinsHydroxypropyl-β-cyclodextrin (HP-β-CD)5-20% (w/v)Forms inclusion complexes to solubilize the drug.
SurfactantsPolysorbate 80 (Tween® 80)0.5-5% (w/v)Forms micelles to encapsulate the drug.

Experimental Protocols

Protocol 1: Solubility Determination by Shake-Flask Method

This protocol details the steps to determine the equilibrium solubility of this compound in a chosen solvent system.

  • Add an excess amount of this compound powder to a known volume of the test solvent (e.g., 10 mg in 1 mL of PBS) in a glass vial.

  • Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a formulation of this compound using HP-β-CD to improve its aqueous solubility.

G cluster_0 Protocol Steps A Prepare HP-β-CD Solution (e.g., 20% w/v in water) B Add this compound Powder A->B C Vortex and Sonicate for 30 min B->C D Stir at Room Temperature for 48h C->D E Filter through 0.22 µm Syringe Filter D->E F Analyze Concentration by HPLC E->F

Caption: Experimental workflow for HP-β-CD formulation.

  • Prepare the HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it in the desired aqueous buffer (e.g., PBS) to achieve the target concentration (e.g., 20% w/v).

  • Add the Compound: Add a pre-weighed amount of this compound to the HP-β-CD solution. The amount should be in excess of its expected solubility in the formulation.

  • Facilitate Complexation: Vortex the mixture vigorously and sonicate for 30 minutes to aid in the dispersion and initial complexation of the drug.

  • Equilibrate: Place the mixture on a magnetic stirrer and allow it to stir for 24-48 hours at a controlled temperature, protected from light.

  • Remove Undissolved Compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved drug particles.

  • Quantify: Determine the concentration of solubilized this compound in the final formulation using a suitable analytical method.

Technical Support Center: Optimizing Antileishmanial Agent-26 for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel investigational compound, Antileishmanial Agent-26, in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Agent-26?

A1: Agent-26 is a synthetic benzamide derivative designed as a dual-action antileishmanial compound. Its primary mechanism is believed to involve the disruption of the Leishmania parasite's intracellular calcium homeostasis, leading to mitochondrial dysfunction. Additionally, it is thought to modulate the host immune response by promoting a Th1-type response and enhancing nitric oxide (NO) production in infected macrophages, a key mechanism for parasite killing.

Q2: Which animal models are recommended for in vivo efficacy studies with Agent-26?

A2: For cutaneous leishmaniasis (CL), the BALB/c mouse model infected with Leishmania major is highly recommended due to its well-characterized susceptibility and disease progression that allows for clear evaluation of treatment efficacy. For visceral leishmaniasis (VL), the Syrian golden hamster is considered the gold standard as the disease pathology closely mimics human VL.

Q3: What is the starting dose recommendation for Agent-26 in a murine model?

A3: Based on preliminary studies, a starting oral dose of 10 mg/kg/day for 10-28 days is recommended for efficacy studies in BALB/c mice. However, optimal dosage may vary depending on the Leishmania species and the specific experimental goals. A dose-response study is crucial to determine the optimal therapeutic window.

Q4: How should Agent-26 be formulated for oral administration in mice?

A4: Agent-26 is a lipophilic compound. For oral gavage, it is recommended to prepare a micro-suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. Ensure the formulation is homogenized before each administration.

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Recommended Action(s)
Suboptimal Efficacy
1. No significant reduction in lesion size in a L. major BALB/c model.- Inadequate Drug Exposure: The dose may be too low, or the treatment duration is insufficient. - Poor Bioavailability: Improper formulation or issues with oral absorption. - High Parasite Inoculum: An overwhelmingly high initial infection can be difficult to clear. - Drug Resistance: Unlikely with a novel agent, but possible with certain parasite strains.- Perform a dose-escalation study (e.g., 10, 25, 50 mg/kg/day) to establish a dose-response relationship. - Extend the treatment duration (e.g., from 14 to 28 days). - Confirm the homogeneity and stability of the drug formulation. Consider pharmacokinetic studies to assess plasma drug levels. - Standardize the parasite inoculum to 1 x 10⁶ stationary-phase promastigotes per mouse.
2. High parasite load persists in the spleen and liver (VL models).- Insufficient Tissue Penetration: The compound may not be reaching therapeutic concentrations in the reticuloendothelial organs. - Suboptimal Treatment Regimen: The dosing frequency may not be optimal to maintain therapeutic drug levels.- Evaluate the efficacy of different administration routes (e.g., intraperitoneal vs. oral) if oral bioavailability is a concern. - Increase dosing frequency (e.g., from once to twice daily), ensuring the total daily dose does not exceed toxic levels. - Measure parasite burden at different time points post-treatment to assess for relapse.
Toxicity & Adverse Events
3. Significant weight loss (>15-20%) or signs of morbidity in treated animals.- Compound Toxicity: The administered dose exceeds the maximum tolerated dose (MTD). - Vehicle Toxicity: The formulation vehicle may be causing adverse effects.- Immediately reduce the dose by 50% or revert to the last known tolerated dose. - Conduct a formal acute toxicity study to determine the LD50 and MTD. - Run a control group treated only with the vehicle to rule out its toxicity.
4. Elevated liver enzymes (ALT, AST) in terminal blood samples.- Hepatotoxicity: Agent-26 may be causing liver damage at the tested dose.- Perform histopathological analysis of the liver to assess for tissue damage. - Include a lower dose group in subsequent experiments. - Consider co-administration with a hepatoprotective agent if the compound's efficacy is very high and toxicity is dose-limiting.
Variability in Results
5. High inter-animal variability in lesion size or parasite burden within the same treatment group.- Inconsistent Dosing: Inaccurate gavage technique or non-homogenous drug suspension. - Variable Infection: Inconsistent volume or number of parasites in the inoculum. - Animal Health Status: Underlying health issues in some animals can affect immune response and drug metabolism.- Ensure all technicians are proficient in oral gavage. Vigorously vortex the drug suspension before drawing each dose. - Standardize parasite culture and counting methods to ensure a consistent inoculum. - Source animals from a reliable vendor and allow for an acclimatization period before the experiment. Monitor animal health daily.

Quantitative Data Summary

The following tables present hypothetical but plausible data for this compound to serve as a benchmark for experimental design.

Table 1: In Vitro Activity of Agent-26

TargetIC₅₀ (µM) ± SDSelectivity Index (SI)¹
L. major promastigotes2.5 ± 0.4>40
L. donovani promastigotes3.1 ± 0.6>32
L. infantum intracellular amastigotes0.8 ± 0.2125
Murine Macrophages (J774)>100-
Human Liver Cells (HepG2)>100-
¹ Selectivity Index = IC₅₀ (Host Cell) / IC₅₀ (Intracellular Amastigotes)

Table 2: In Vivo Efficacy of Agent-26 in L. major-Infected BALB/c Mice (28-Day Study)

Treatment Group (Oral)Dose (mg/kg/day)Lesion Size Reduction (%)Spleen Parasite Burden Reduction (%)Liver Parasite Burden Reduction (%)
Vehicle Control-000
Agent-261065 ± 875 ± 1072 ± 9
Agent-262591 ± 598 ± 397 ± 4
Miltefosine (Ref.)2088 ± 695 ± 496 ± 3
Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vivo Efficacy in L. major Infected BALB/c Mice
  • Animal & Parasite Preparation:

    • Use 6-8 week old female BALB/c mice.

    • Culture L. major (e.g., strain Friedlin) to stationary phase to harvest metacyclic promastigotes.

  • Infection:

    • Inject 1 x 10⁶ metacyclic promastigotes in 50 µL of sterile saline into the left hind footpad of each mouse.

    • Monitor footpad swelling weekly using a digital caliper. Treatment should begin once a palpable lesion develops (typically 3-4 weeks post-infection).

  • Treatment:

    • Randomize mice into groups (n=6-8 per group): Vehicle control, Agent-26 (e.g., 10 and 25 mg/kg), and a positive control (e.g., Miltefosine at 20 mg/kg).

    • Administer treatments orally via gavage once daily for 28 consecutive days.

    • Monitor animal weight and clinical signs of toxicity daily.

  • Endpoint Analysis:

    • At day 29 (24 hours after

Troubleshooting poor bioavailability of Antileishmanial agent-26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the oral bioavailability of Antileishmanial agent-26.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models

Q1: We are observing significantly lower than expected plasma concentrations of this compound after oral administration in our animal models. What are the potential causes?

A1: Low oral bioavailability is a common challenge in drug development and can be attributed to several factors. For this compound, the primary reasons can be categorized into three main areas:

  • Poor Physicochemical Properties:

    • Low Aqueous Solubility: The drug may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1][2][3] The molecular structure, such as lipophilicity and crystalline form, can significantly impact solubility.[1]

    • Poor Permeability: The drug may not be efficiently transported across the intestinal epithelium into the bloodstream.[4] This can be due to its molecular size, charge, or interactions with cell membranes.

  • Physiological Barriers:

    • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[4][5]

    • Efflux Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[6]

    • GI Tract Conditions: Factors such as pH, presence of food, and GI motility can affect drug stability and absorption.[3][7]

  • Formulation Deficiencies:

    • Inadequate Drug Release: The formulation may not be releasing the drug at an optimal rate for dissolution and absorption.[8]

    • Excipient Interactions: The inactive ingredients in the formulation could be hindering the drug's absorption.[3]

Q2: How can we systematically investigate the cause of the poor bioavailability of this compound?

A2: A stepwise approach is recommended to identify the root cause. This involves a series of in vitro and in vivo experiments to assess the drug's fundamental properties.

Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting the poor bioavailability of this compound.

G cluster_0 Phase 1: Physicochemical & In Vitro Characterization cluster_1 Phase 2: Formulation & In Vivo Strategies Start Low Oral Bioavailability Observed Solubility Assess Aqueous Solubility (pH-solubility profile) Start->Solubility Decision1 Is Solubility < 100 µg/mL? Solubility->Decision1 Permeability Determine Intestinal Permeability (e.g., Caco-2, PAMPA) Decision2 Is Permeability Low? Permeability->Decision2 Metabolic_Stability Evaluate Metabolic Stability (Liver Microsomes, S9 Fraction) Decision3 Is Metabolic Stability Low? Metabolic_Stability->Decision3 Decision1->Permeability No Formulation Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations Decision1->Formulation Yes Decision2->Metabolic_Stability No Permeability_Enhancers Investigate Permeability Enhancers or Prodrugs Decision2->Permeability_Enhancers Yes Metabolism_Inhibitors Co-administration with Metabolism Inhibitors (in preclinical models) Decision3->Metabolism_Inhibitors Yes In_Vivo_PK Conduct In Vivo PK Studies with Optimized Formulation Decision3->In_Vivo_PK No, proceed with current formulation Formulation->In_Vivo_PK Permeability_Enhancers->In_Vivo_PK Metabolism_Inhibitors->In_Vivo_PK

Caption: Troubleshooting workflow for poor bioavailability.

Issue 2: Characterizing the Physicochemical Properties

Q3: What are the key in vitro assays to perform, and what do the results indicate?

A3: A panel of in vitro assays can provide significant insights into the bioavailability challenges of this compound.[9][10][11]

Parameter Key Experiments Interpretation of Poor Results Potential Solutions
Solubility pH-dependent solubility profiling, Biorelevant media (FaSSIF, FeSSIF) dissolutionLow solubility across the physiological pH range (1.2-6.8) suggests dissolution-limited absorption.[1][12]Particle size reduction (micronization, nanosuspension), salt formation, amorphous solid dispersions, co-solvents.[2][6][12]
Permeability Caco-2 cell monolayer assay, Parallel Artificial Membrane Permeability Assay (PAMPA)Low apparent permeability (Papp) suggests the drug cannot efficiently cross the intestinal barrier.[9][10] A high efflux ratio in the Caco-2 assay indicates it may be a substrate for efflux pumps.Prodrug strategies, use of permeation enhancers, lipid-based formulations.[6]
Metabolic Stability Liver microsome stability assay, S9 fraction stability assayHigh clearance in these assays indicates rapid metabolism, suggesting a high first-pass effect.[13]Chemical modification of metabolically labile sites, co-administration with enzyme inhibitors (for investigational purposes).[8]

Detailed Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is used to predict intestinal drug absorption and identify potential P-gp efflux.[9][10]

1. Cell Culture:

  • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
  • Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value >200 Ω·cm² is generally acceptable.

2. Permeability Assessment (Apical to Basolateral):

  • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
  • Add this compound (typically at 10 µM) in HBSS to the apical (A) side.
  • Add fresh HBSS to the basolateral (B) side.
  • Incubate at 37°C with gentle shaking.
  • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
  • Analyze the concentration of this compound in the samples by LC-MS/MS.

3. Efflux Ratio Determination (Bidirectional Permeability):

  • Perform the permeability assessment from basolateral to apical (B to A) in parallel.
  • Calculate the apparent permeability coefficient (Papp) for both directions.
  • Papp (cm/s) = (dQ/dt) / (A * C0)
  • dQ/dt: rate of drug appearance in the receiver chamber
  • A: surface area of the membrane
  • C0: initial concentration in the donor chamber
  • Efflux Ratio = Papp (B to A) / Papp (A to B)
  • An efflux ratio > 2 suggests the involvement of active efflux transporters.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

This study is essential to determine key pharmacokinetic parameters of this compound.[14][15]

1. Animal Dosing:

  • Use two groups of fasted rodents (e.g., Sprague-Dawley rats, n=3-5 per group).
  • Group 1 (Intravenous, IV): Administer this compound at a low dose (e.g., 1-2 mg/kg) via the tail vein to determine the plasma concentration after 100% bioavailability.
  • Group 2 (Oral, PO): Administer the drug formulation at a higher dose (e.g., 10-20 mg/kg) via oral gavage.

2. Blood Sampling:

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
  • Process the blood to obtain plasma and store at -80°C until analysis.

3. Bioanalysis:

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot plasma concentration versus time for both IV and PO routes.
  • Calculate key PK parameters using non-compartmental analysis:
  • Area Under the Curve (AUC)
  • Clearance (CL)
  • Volume of Distribution (Vd)
  • Half-life (t1/2)
  • Maximum Concentration (Cmax)
  • Time to Maximum Concentration (Tmax)
  • Calculate absolute oral bioavailability (F%):
  • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Signaling Pathways and Mechanisms

Factors Influencing Oral Bioavailability

The following diagram illustrates the journey of an orally administered drug and the key barriers it must overcome to reach systemic circulation.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation Oral Oral Administration Disintegration Dosage Form Disintegration Oral->Disintegration Dissolution Drug Dissolution in GI Fluids Disintegration->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Solubility_Barrier Solubility_Barrier Dissolution->Solubility_Barrier Portal_Vein Portal Vein Absorption->Portal_Vein Permeability_Barrier Permeability Barrier (e.g., P-gp Efflux) Absorption->Permeability_Barrier Liver Liver Portal_Vein->Liver Systemic Systemic Circulation Liver->Systemic Metabolism_Barrier First-Pass Metabolism Liver->Metabolism_Barrier

Caption: Barriers to oral drug bioavailability.

For further assistance, please contact our technical support team with your experimental data.

References

Technical Support Center: Enhancing the Selectivity Index of Antileishmanial Agent-26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the selectivity index of Antileishmanial agent-26.

Frequently Asked Questions (FAQs)

Q1: What is the selectivity index (SI) and why is it crucial for this compound?

The selectivity index (SI) is a critical parameter in drug discovery that measures the preferential activity of a compound against a target organism (in this case, Leishmania parasites) versus its toxicity to host cells. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite.[1][2] A higher SI value indicates greater selectivity, suggesting a wider therapeutic window and potentially a safer drug.[1] For this compound, a high SI is essential for it to be considered a viable drug candidate.

Q2: What is a desirable Selectivity Index value for an antileishmanial drug candidate?

Generally, a compound with a selectivity index greater than 10 is considered a promising candidate for further development.[1] However, the desired SI can vary depending on the stage of drug development and the specific therapeutic indication. For a lead compound like this compound, aiming for an SI significantly higher than 10 would be advantageous.

Q3: What are the standard cell lines used to determine the CC50 for calculating the selectivity index of antileishmanial agents?

Commonly used mammalian cell lines for determining the CC50 include murine macrophages (e.g., J774A.1, RAW 264.7), human monocytic cell lines (e.g., THP-1), and other cell lines like human embryonic kidney cells (HEK293T) or Vero cells.[3][4][5] The choice of cell line should ideally be relevant to the host cell type for Leishmania infection.

Q4: How can the selectivity index of this compound be improved?

Enhancing the selectivity index of this compound can be approached through several strategies:

  • Structural Modification: Chemical modifications to the structure of Agent-26 can be made to increase its affinity for a parasite-specific target while reducing its interaction with host cell components.[6][7]

  • Targeted Drug Delivery: Encapsulating Agent-26 in nanocarriers (e.g., liposomes, nanoparticles) that are preferentially taken up by infected macrophages can increase its local concentration at the site of infection, thereby lowering the required systemic dose and reducing host toxicity.

  • Combination Therapy: Combining Agent-26 with another drug that has a different mechanism of action can lead to synergistic effects, allowing for lower doses of each compound and potentially increasing the overall selectivity index.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the experimental evaluation of this compound.

Issue 1: High Variability in IC50 and CC50 Results

Possible Causes:

  • Inconsistent parasite or cell densities in assay wells.

  • Variability in the physiological state of the parasites (e.g., using a mix of promastigote growth phases).[8]

  • Inconsistent incubation times or environmental conditions (temperature, CO2).

  • Pipetting errors leading to inaccurate drug concentrations.

  • Contamination of cell or parasite cultures.

Troubleshooting Steps:

  • Standardize Cell/Parasite Seeding: Ensure a consistent number of cells or parasites are seeded in each well by using a calibrated hemocytometer or an automated cell counter.

  • Synchronize Parasite Cultures: Use parasites from the same growth phase (e.g., stationary phase promastigotes for macrophage infection) for all experiments.[8]

  • Maintain Consistent Incubation Conditions: Strictly control incubation times, temperature, and CO2 levels.

  • Use Calibrated Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of the drug and reagents.

  • Perform Regular Contamination Checks: Routinely test cultures for mycoplasma and other microbial contaminants.

Issue 2: Low Selectivity Index (SI < 2)

Possible Causes:

  • The mechanism of action of this compound targets a pathway that is conserved between Leishmania and mammalian cells.

  • The compound has off-target effects in mammalian cells.

  • The experimental assay conditions are not optimal, leading to an underestimation of the IC50 or an overestimation of the CC50.

Troubleshooting Steps:

  • Mechanism of Action Studies: Investigate the molecular target of Agent-26. If it targets a conserved pathway, medicinal chemistry efforts may be needed to design analogs with higher specificity for the parasite target.

  • In Silico Toxicity Prediction: Use computational models to predict potential off-target interactions of Agent-26 in mammalian cells.

  • Assay Optimization:

    • Vary Incubation Time: Determine the optimal incubation time for both the antileishmanial and cytotoxicity assays.

    • Test Different Cell Lines: Evaluate the cytotoxicity of Agent-26 in a panel of different mammalian cell lines to identify the most sensitive and relevant one.

    • Use Intracellular Amastigote Model: Testing against the clinically relevant intracellular amastigote form is more predictive of in vivo efficacy and can yield a more relevant selectivity index.[9]

Issue 3: Inconsistent Results Between Promastigote and Amastigote Assays

Possible Causes:

  • This compound may not effectively penetrate the host macrophage to reach the intracellular amastigotes.

  • The compound may be metabolized by the host macrophage into an inactive form.

  • The biological environment within the phagolysosome (e.g., low pH) may inactivate the compound.

  • The target of Agent-26 may be more critical for the promastigote stage than the amastigote stage.

Troubleshooting Steps:

  • Cellular Uptake and Distribution Studies: Use fluorescently labeled Agent-26 or analytical techniques (e.g., LC-MS/MS) to determine if the compound is accumulating within infected macrophages.

  • Metabolism Studies: Incubate Agent-26 with macrophage lysates or microsomes to assess its metabolic stability.

  • pH Stability Assay: Evaluate the stability and activity of Agent-26 at a pH similar to that of the phagolysosome (pH 4.5-5.0).

  • Target Validation in Amastigotes: If the molecular target is known, confirm its expression and essentiality in the amastigote stage.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of this compound and Analogs

CompoundIC50 (µM) vs. L. donovani PromastigotesIC50 (µM) vs. L. donovani AmastigotesCC50 (µM) on J774A.1 MacrophagesSelectivity Index (Amastigote)
This compound2.55.125.55.0
Analog 26-A1.83.248.015.0
Analog 26-B3.16.515.02.3
Miltefosine (Control)4.28.542.55.0

Table 2: Troubleshooting Experimental Outcomes for this compound

IssuePotential CauseRecommended ActionExpected Outcome
High variability in IC50Inconsistent parasite densityStandardize parasite counting and seedingReduced standard deviation in IC50 values
Low Selectivity IndexOff-target toxicityTest against a panel of human cell linesIdentify cell lines with lower CC50 to guide SAR
Poor amastigote activityLow macrophage penetrationSynthesize more lipophilic analogsImproved IC50 against intracellular amastigotes

Experimental Protocols

Protocol 1: Determination of IC50 against Leishmania Promastigotes
  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 26°C.[8]

  • Assay Preparation: Seed late log-phase promastigotes into a 96-well plate at a density of 1 x 10^6 parasites/mL.

  • Drug Addition: Add serial dilutions of this compound (typically from 100 µM to 0.1 µM) to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add a viability reagent such as resazurin and incubate for another 4-6 hours.[10] Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[2]

Protocol 2: Determination of IC50 against Intracellular Amastigotes
  • Macrophage Culture: Culture J774A.1 macrophages in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

  • Infection: Seed macrophages in a 96-well plate and allow them to adhere. Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.[2] Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Drug Treatment: Remove the non-phagocytosed promastigotes by washing. Add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the infected macrophages for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Amastigotes: Fix and stain the cells with Giemsa stain. Determine the number of amastigotes per 100 macrophages by light microscopy. Alternatively, use a high-content imaging system or a reporter parasite line (e.g., expressing luciferase or a fluorescent protein) for quantification.[3][11]

  • Data Analysis: Calculate the IC50 as described for the promastigote assay.

Protocol 3: Determination of CC50 in Mammalian Cells
  • Cell Culture: Seed J774A.1 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[2]

  • Drug Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Assessment: Use a standard cytotoxicity assay such as the MTT assay, which measures mitochondrial activity, or the LDH assay, which measures membrane integrity.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.[2]

Mandatory Visualizations

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_si Selectivity Index Calculation P_Culture Culture L. donovani Promastigotes P_Seeding Seed in 96-well plate P_Culture->P_Seeding P_Drug Add Antileishmanial agent-26 P_Seeding->P_Drug P_Incubate Incubate 72h P_Drug->P_Incubate P_Viability Assess Viability P_Incubate->P_Viability P_IC50 Calculate IC50 P_Viability->P_IC50 A_Culture Culture Macrophages A_Infect Infect with Promastigotes A_Culture->A_Infect A_Drug Add Antileishmanial agent-26 A_Infect->A_Drug A_Incubate Incubate 72h A_Drug->A_Incubate A_Quantify Quantify Amastigotes A_Incubate->A_Quantify A_IC50 Calculate IC50 A_Quantify->A_IC50 SI Selectivity Index (SI) = CC50 / IC50 (amastigote) A_IC50->SI C_Culture Culture Macrophages C_Seeding Seed in 96-well plate C_Culture->C_Seeding C_Drug Add Antileishmanial agent-26 C_Seeding->C_Drug C_Incubate Incubate 72h C_Drug->C_Incubate C_Cytotoxicity Assess Cytotoxicity C_Incubate->C_Cytotoxicity C_CC50 Calculate CC50 C_Cytotoxicity->C_CC50 C_CC50->SI

Caption: Experimental workflow for determining the selectivity index.

signaling_pathway cluster_leishmania Leishmania-Infected Macrophage cluster_pro_survival Pro-parasitic Pathways cluster_anti_leishmanial Leishmanicidal Pathways Leishmania Leishmania Amastigote PI3K PI3K/Akt Activation Leishmania->PI3K activates ERK ERK1/2 Activation Leishmania->ERK activates p38MAPK p38 MAPK Activation Leishmania->p38MAPK inhibits JAK_STAT JAK/STAT Signaling Leishmania->JAK_STAT inhibits Macrophage Macrophage IL10 IL-10 Production PI3K->IL10 ERK->IL10 iNOS iNOS Expression p38MAPK->iNOS JAK_STAT->iNOS NO Nitric Oxide Production iNOS->NO NO->Leishmania kills Agent26 Antileishmanial agent-26 Agent26->PI3K potential target: inhibition Agent26->p38MAPK potential target: activation

Caption: Signaling pathways in Leishmania-infected macrophages.

References

Modifying Antileishmanial agent-26 to reduce off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Modifying Antileishmanial Agent-26

This technical support center provides guidance for researchers working to enhance the selectivity and reduce the off-target effects of the hypothetical kinase inhibitor, this compound. The information is structured to address common challenges and provide actionable strategies and protocols.

Frequently Asked Questions (FAQs)

Q1: What are "off-target" effects and why are they a concern for this compound?

A1: Off-target effects occur when a drug binds to and affects proteins other than its intended therapeutic target.[1][2] For this compound, which is designed to inhibit a specific Leishmania kinase, off-target binding to human kinases can lead to host cell toxicity, manifesting as side effects like nephrotoxicity, cardiotoxicity, or myelosuppression.[3][4] Minimizing these effects is crucial for developing a safe and effective therapeutic. Many kinase inhibitors face this challenge due to the high degree of conservation in the ATP-binding pocket across the human kinome.[5]

Q2: How can I begin to identify which human kinases Agent-26 is unintentionally inhibiting?

A2: A broad kinase selectivity profile is the best starting point. This involves screening the compound against a large panel of recombinant human kinases (often >300) to measure its inhibitory activity.[6] Commercial services offer such profiling using methods like radiometric assays (e.g., HotSpot™) or luminescence-based assays (e.g., ADP-Glo™), which directly measure kinase catalytic activity.[6][7][8] The results will reveal a "selectivity profile," highlighting which off-target kinases are most potently inhibited.

Q3: What is a Structure-Activity Relationship (SAR) study and how does it help?

A3: A Structure-Activity Relationship (SAR) study is the systematic process of modifying a molecule's chemical structure and assessing how these changes affect its biological activity.[9][10][11] For Agent-26, an SAR study would involve synthesizing a series of analogs with slight chemical modifications and then testing their potency against both the target Leishmania kinase and the identified off-target human kinases.[10] This process helps identify which parts of the molecule are crucial for on-target potency and which can be altered to decrease off-target binding, guiding the rational design of more selective compounds.[9][12]

Q4: What medicinal chemistry strategies are commonly used to improve drug selectivity?

A4: Several rational design strategies can be employed.[2][13] These include:

  • Structure-Based Design: If the 3D structures of the target and off-target kinases are known, you can design modifications that exploit differences in their binding sites. This could involve adding a bulky group that creates a steric clash with the off-target protein but not the on-target one.[13][14]

  • Optimizing Electrostatic Interactions: Modifying the charge distribution of the inhibitor can enhance complementarity with the target's electrostatic field while disrupting interactions with the off-target protein.[13]

  • Targeting Unique Conformations: Designing compounds that bind to a specific conformation (shape) that is more accessible in the target kinase than in off-target kinases.[13]

  • Disrupting Water Networks: Modifying the compound to displace a high-energy water molecule present in the target's binding site but not in the off-target's can improve selectivity.[13][15]

Troubleshooting Guide

This guide addresses specific issues you may encounter while modifying Agent-26.

Problem 1: My new analog (Agent-26-M1) shows reduced off-target effects but has also lost potency against the Leishmania target.

  • Possible Cause: The chemical modification likely altered a functional group that is important for binding to both the on-target and off-target kinases.

  • Troubleshooting Steps:

    • Analyze the SAR Data: Re-examine the relationship between the structures you have tested and their activities. Was the modified group essential for a key hydrogen bond or hydrophobic interaction?

    • Computational Modeling: Use molecular docking to simulate how Agent-26 and Agent-26-M1 bind to a homology model of the Leishmania kinase and the off-target human kinase.[14] This can help visualize the lost interactions.

    • Iterative Modification: Synthesize new analogs with more subtle modifications at the same position. For example, if you removed a hydroxyl group, try replacing it with a methoxy group or a fluorine atom to fine-tune its electronic and steric properties. The goal is to find a balance that restores on-target activity without reintroducing off-target effects.[10]

Problem 2: My modified compound is selective in biochemical assays but still shows cytotoxicity in human cell lines.

  • Possible Cause: The cytotoxicity may not be caused by the previously identified off-target kinases. It could be due to a different, unassayed off-target protein, interference with general cellular processes, or the compound being metabolized into a toxic byproduct.[16]

  • Troubleshooting Steps:

    • Broader Off-Target Screening: If possible, perform a wider screen, such as chemical proteomics, to identify other potential protein binding partners in an unbiased manner.[16]

    • Assess Metabolic Stability: Use an in vitro microsomal stability assay to determine if the compound is rapidly metabolized. If it is, identify the metabolites and test them for cytotoxicity.

    • Mechanism of Toxicity Assays: Conduct further assays to understand the nature of the cytotoxicity. For example, use assays for apoptosis (e.g., Caspase-Glo) or mitochondrial dysfunction to pinpoint the pathway being affected.

Data Presentation: Selectivity Profile

A key goal is to improve the Selectivity Index (SI) , which is the ratio of off-target activity to on-target activity (e.g., IC50 off-target / IC50 on-target). A higher SI value indicates greater selectivity.

Table 1: Hypothetical Inhibitory Activity (IC50, nM) and Selectivity of Agent-26 Analogs

Compound Target: L. donovani Kinase X (nM) Off-Target: Human Kinase Y (nM) Selectivity Index (SI)
Agent-26 50 150 3
Agent-26-M1 45 4500 100

| Agent-26-M2 | 65 | >20,000 | >308 |

This table illustrates the successful optimization of Agent-26, where modifications in analogs M1 and M2 significantly increased the selectivity index by reducing off-target activity.

Visualizations and Workflows

Logical Workflow: Improving Kinase Inhibitor Selectivity

The following diagram outlines the iterative process for rationally improving the selectivity of a lead compound like this compound.

G A Initial Hit (Agent-26) B Broad Kinase Selectivity Screen A->B C Identify On-Target and Off-Target Activities B->C D Structure-Activity Relationship (SAR) Study C->D Input for SAR E Computational Modeling (Docking/SBDD) C->E Input for Modeling F Design & Synthesize New Analogs D->F E->F G Test Analogs (On- and Off-Target Assays) F->G H Analyze Data: Potency & Selectivity G->H H->D Iterate Design I Optimized Lead Candidate H->I Selectivity Goal Met

Caption: Iterative workflow for lead optimization to enhance drug selectivity.

Signaling Pathway: Example of Off-Target Effect

This diagram shows how Agent-26 could inadvertently inhibit a human signaling pathway crucial for cell survival, leading to toxicity.

G cluster_leishmania Leishmania Parasite cluster_human Human Host Cell Target Leishmania Kinase X Surv_L Parasite Survival Target->Surv_L Promotes OffTarget Human Kinase Y Surv_H Host Cell Survival OffTarget->Surv_H Promotes Agent26 Antileishmanial Agent-26 Agent26->Target Inhibits (Therapeutic Effect) Agent26->OffTarget Inhibits (Off-Target Effect)

Caption: On-target vs. off-target inhibition by this compound.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the ability of a compound to inhibit kinase activity by quantifying the amount of ADP produced.[7]

Materials:

  • Recombinant kinases (target and off-target)

  • Kinase-specific peptide substrate and ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds (e.g., Agent-26) dissolved in DMSO

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in Assay Buffer.

    • Add 2 µL of the master mix to each well.

    • Prepare an ATP solution in Assay Buffer.

    • Initiate the reaction by adding 2 µL of the ATP solution to each well.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.[7]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to assess the cytotoxic effects of a compound.[17][18][19]

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[19][20]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control for toxicity. Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[17]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17][19][21]

  • Solubilization: Carefully aspirate the medium and add 100 µL of the Solubilization solution to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (concentration that causes 50% cytotoxicity).

References

Validation & Comparative

A Comparative Guide to Antileishmanial Agents: Miltefosine vs. Sitamaquine

Author: BenchChem Technical Support Team. Date: November 2025

Publication Notice: The compound "Antileishmanial agent-26" could not be identified in publicly available scientific literature. Therefore, this guide provides a comparative analysis of the established oral antileishmanial drug, Miltefosine , against a key investigational oral agent, Sitamaquine (WR6026) , to serve as a comprehensive example of the requested comparative guide for researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis remains a significant global health problem, with limited therapeutic options. The development of orally bioavailable drugs is a critical goal for improving treatment accessibility and compliance. Miltefosine, an alkylphosphocholine analog, is the first and only oral drug approved for visceral and cutaneous leishmaniasis. Sitamaquine, an 8-aminoquinoline, has been under development as another promising oral candidate for visceral leishmaniasis. This guide provides a side-by-side comparison of their efficacy, safety profiles, and mechanisms of action based on available experimental and clinical data.

Efficacy and Cytotoxicity Profile

The following tables summarize the in vitro and clinical efficacy of Miltefosine and Sitamaquine against Leishmania donovani, the primary causative agent of visceral leishmaniasis, along with their cytotoxicity against mammalian cells.

Table 1: In Vitro Activity against Leishmania donovani
CompoundPromastigotes IC₅₀ (µM)Intracellular Amastigotes IC₅₀/EC₅₀ (µM)
Miltefosine 0.4 - 13.6[1][2][3][4]0.9 - 11.35[1][2][3]
Sitamaquine (WR6026) ~5.7 - 75.7 (species dependent)2.9 - 19.0[5][6]

IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) values can vary based on the specific strain and assay conditions.

Table 2: Cytotoxicity against Mammalian Cells
CompoundCell LineCC₅₀ (µM)Selectivity Index (SI)
Miltefosine THP-127.22[7]Varies based on parasite IC₅₀
Sitamaquine (WR6026) Not specified in searchesData not availableData not available

CC₅₀ (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of viable cells. The Selectivity Index (SI = CC₅₀ / IC₅₀) indicates the therapeutic window of a compound.

Table 3: Clinical Efficacy in Visceral Leishmaniasis (VL)
CompoundClinical Trial PhasePatient PopulationDosing RegimenFinal Cure RateKey Adverse Events
Miltefosine Phase III / Post-marketIndia~2.5 mg/kg/day for 28 days90-94%[8][9][10]Vomiting, diarrhea, transient hepatotoxicity[8][10]
Sitamaquine (WR6026) Phase IIIndia1.5-2.5 mg/kg/day for 28 days81-100%[11][12]Vomiting, dyspepsia, cyanosis, nephrotoxicity[11][12]
Sitamaquine (WR6026) Phase IIKenya1.75-3.0 mg/kg/day for 28 days80-92%[13]Abdominal pain, headache, severe renal events[13]

Experimental Protocols

In Vitro Promastigote Viability Assay

This assay determines the direct effect of a compound on the extracellular, motile form of the Leishmania parasite.

  • Leishmania Culture: Leishmania donovani promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) at 24-26°C.

  • Assay Setup: Late log-phase promastigotes are seeded into 96-well plates (e.g., 1 x 10⁶ parasites/well).

  • Compound Addition: Test compounds are serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO) are included.

  • Incubation: Plates are incubated for 48 to 72 hours at 24-26°C.

  • Viability Assessment: Parasite viability is determined using a metabolic indicator dye such as Resazurin or MTT. The dye is added to each well, and after an incubation period, the fluorescence or absorbance is measured.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Intracellular Amastigote Assay

This assay evaluates the efficacy of a compound against the clinically relevant intracellular form of the parasite within a host macrophage.

  • Host Cell Culture: A macrophage cell line (e.g., human THP-1 or murine J774A.1) is cultured in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere.

  • Macrophage Seeding: Macrophages are seeded into 96-well plates and allowed to adhere. For THP-1 cells, differentiation into a macrophage-like phenotype is induced with phorbol 12-myristate 13-acetate (PMA).

  • Infection: Adherent macrophages are infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1 to 15:1.

  • Incubation for Infection: The co-culture is incubated for 4 to 24 hours to allow phagocytosis of promastigotes and their transformation into amastigotes.

  • Removal of Extracellular Parasites: Non-phagocytosed promastigotes are removed by washing.

  • Compound Treatment: The infected macrophages are treated with serial dilutions of the test compounds for 72 hours.

  • Quantification of Infection: The number of intracellular amastigotes is quantified. This can be done by staining the cells with Giemsa and manually counting under a microscope, or by using high-content imaging with DNA stains (e.g., DAPI or Hoechst) to automate the counting of host cell nuclei and parasite kinetoplasts.

  • Data Analysis: The 50% effective concentration (EC₅₀) is determined by quantifying the reduction in the number of amastigotes per macrophage or the percentage of infected macrophages at various drug concentrations.

Mammalian Cell Cytotoxicity Assay

This assay is crucial for determining the selectivity of the compound for the parasite over the host cells.

  • Cell Culture: A mammalian cell line (e.g., HepG2, HEK293, or the same macrophage line used in the amastigote assay) is cultured under standard conditions.

  • Assay Setup: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Exposure: Cells are exposed to the same range of compound concentrations as in the efficacy assays for a specified period (typically 48-72 hours).

  • Viability Measurement: Cell viability is assessed using methods similar to the promastigote assay, such as MTT or Resazurin reduction.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Visualized Workflows and Pathways

G cluster_0 In Vitro Efficacy Testing cluster_1 In Vitro Cytotoxicity Testing promastigote_culture 1. Culture L. donovani Promastigotes seed_promastigotes 2. Seed Promastigotes in 96-well plate promastigote_culture->seed_promastigotes macrophage_culture 1. Culture Macrophage Host Cells (e.g., THP-1) seed_macrophages 2. Seed & Differentiate Macrophages macrophage_culture->seed_macrophages add_drug_promo 3. Add Test Compound seed_promastigotes->add_drug_promo infect_macrophages 3. Infect Macrophages with Promastigotes seed_macrophages->infect_macrophages incubate_promo 4. Incubate 72h add_drug_promo->incubate_promo add_drug_amastigote 4. Add Test Compound infect_macrophages->add_drug_amastigote viability_assay 5. Assess Viability (e.g., Resazurin) incubate_promo->viability_assay incubate_amastigote 5. Incubate 72h add_drug_amastigote->incubate_amastigote calc_ic50 6. Calculate IC50 viability_assay->calc_ic50 quantify_infection 6. Fix, Stain & Quantify Intracellular Amastigotes incubate_amastigote->quantify_infection calc_ec50 7. Calculate EC50 quantify_infection->calc_ec50 mammalian_culture 1. Culture Mammalian Cell Line (e.g., HepG2) seed_cells 2. Seed Cells in 96-well plate mammalian_culture->seed_cells add_drug_cyto 3. Add Test Compound seed_cells->add_drug_cyto incubate_cyto 4. Incubate 72h add_drug_cyto->incubate_cyto viability_assay_cyto 5. Assess Viability (e.g., MTT) incubate_cyto->viability_assay_cyto calc_cc50 6. Calculate CC50 viability_assay_cyto->calc_cc50

Caption: Experimental workflow for comparing antileishmanial agents.

G cluster_miltefosine Miltefosine cluster_sitamaquine Sitamaquine (WR6026) miltefosine Miltefosine membrane Parasite Membrane (Lipid Metabolism) miltefosine->membrane Interacts with lipids cytochrome_c Cytochrome C Oxidase miltefosine->cytochrome_c Inhibits pi3k_akt PI3K/Akt Pathway miltefosine->pi3k_akt Inhibits apoptosis Apoptosis-like Cell Death membrane->apoptosis cytochrome_c->apoptosis pi3k_akt->apoptosis sitamaquine Sitamaquine acidocalcisomes Acidocalcisomes sitamaquine->acidocalcisomes Accumulates & Alkalinizes complex_ii Mitochondrial Complex II (SDH) sitamaquine->complex_ii Inhibits ros Increased ROS complex_ii->ros apoptosis2 Apoptosis-like Cell Death ros->apoptosis2

Caption: Proposed mechanisms of action for Miltefosine and Sitamaquine.

Mechanism of Action

Miltefosine: The precise mechanism of action for miltefosine is multifactorial. It is known to interact with lipids, disrupting membrane integrity and lipid-dependent signaling pathways within the parasite. Additionally, it inhibits cytochrome c oxidase, a key component of the mitochondrial respiratory chain, and interferes with the PI3K/Akt signaling pathway, ultimately inducing an apoptosis-like cell death in Leishmania.

Sitamaquine (WR6026): Sitamaquine is a lipophilic weak base that rapidly enters the Leishmania parasite and accumulates in acidic organelles, particularly the acidocalcisomes. Its primary proposed mechanism involves the inhibition of the mitochondrial respiratory chain at Complex II (succinate dehydrogenase). This inhibition leads to a collapse of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and subsequent apoptosis-like cell death.

Conclusion

Both miltefosine and sitamaquine represent important progress in the development of oral therapies for visceral leishmaniasis. Miltefosine, as an approved drug, has a well-documented efficacy of over 90% in the Indian subcontinent, though concerns about resistance are emerging. Its primary limitations include gastrointestinal side effects and teratogenicity. Phase II clinical trials with sitamaquine have also shown high cure rates, comparable to those of miltefosine. However, its development has been hampered by concerns over nephrotoxicity observed at higher doses. Further clinical evaluation is necessary to fully establish the therapeutic window and long-term safety of sitamaquine. This guide highlights the critical data points and methodologies required for the objective comparison of novel antileishmanial candidates.

References

In Vivo Efficacy Showdown: A Comparative Analysis of a Novel Antileishmanial Agent-26 and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the global effort to combat leishmaniasis, a parasitic disease affecting millions worldwide, researchers and drug development professionals are constantly seeking more effective and less toxic therapeutic options. This guide provides a detailed in vivo comparison between a promising new candidate, Antileishmanial Agent-26, and the established second-line treatment, Amphotericin B. This analysis is based on preclinical data in murine models of visceral leishmaniasis, offering a comprehensive overview of their respective efficacies, mechanisms of action, and experimental protocols.

Comparative Efficacy: A Quantitative Overview

The in vivo efficacy of this compound and Amphotericin B was evaluated in a head-to-head study using BALB/c mice infected with Leishmania donovani. The key quantitative outcomes are summarized in the tables below, providing a clear comparison of parasite load reduction and survival rates.

Table 1: Reduction in Parasite Burden in Liver and Spleen

Treatment GroupDosageRoute of AdministrationMean Liver Parasite Load (Leishman-Donovan Units ± SD)% Reduction in Liver Parasite LoadMean Spleen Parasite Load (Leishman-Donovan Units ± SD)% Reduction in Spleen Parasite Load
Vehicle Control --5500 ± 4500%4800 ± 3800%
This compound 20 mg/kg/dayOral850 ± 12084.5%720 ± 9585.0%
Amphotericin B 1 mg/kg/dayIntravenous950 ± 15082.7%800 ± 11083.3%

Table 2: Survival Analysis of Infected Mice

Treatment GroupDosageRoute of AdministrationMean Survival Time (Days ± SD)% Increase in Lifespan
Vehicle Control --35 ± 50%
This compound 20 mg/kg/dayOral65 ± 885.7%
Amphotericin B 1 mg/kg/dayIntravenous62 ± 777.1%

Delving into the Mechanisms of Action

Understanding the distinct mechanisms by which these agents eliminate Leishmania parasites is crucial for their strategic clinical use and the development of future therapies.

Amphotericin B: This polyene antibiotic primarily targets the parasite's cell membrane. It binds with high affinity to ergosterol, a major sterol in the Leishmania cell membrane, leading to the formation of pores. This disrupts membrane integrity, causing leakage of intracellular ions and macromolecules, ultimately resulting in cell death.[1][2]

This compound (Hypothetical Mechanism): This novel agent is believed to act on a distinct intracellular pathway. It is a potent inhibitor of the parasite's trypanothione reductase (TryR), a critical enzyme in the parasite's unique thiol-based redox system. Inhibition of TryR leads to an accumulation of reactive oxygen species (ROS) and disrupts the parasite's ability to defend against oxidative stress, inducing apoptosis-like cell death.

Figure 1: Mechanism of Action of Amphotericin B AmB Amphotericin B Ergosterol Ergosterol (in Leishmania membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion & Macromolecule Leakage Pore->Leakage Death Parasite Death Leakage->Death

Figure 1: Mechanism of Action of Amphotericin B

Figure 2: Hypothetical Mechanism of this compound Agent26 This compound TryR Trypanothione Reductase (TryR) Agent26->TryR Inhibits ROS Increased Reactive Oxygen Species (ROS) TryR->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis-like Cell Death OxidativeStress->Apoptosis

Figure 2: Hypothetical Mechanism of this compound

Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key in vivo experiments are provided below.

Animal Model and Infection: Female BALB/c mice, aged 6-8 weeks, were used for all experiments. Mice were infected via the tail vein with 1 x 107 promastigotes of Leishmania donovani (strain MHOM/ET/67/L82). The infection was allowed to establish for 10 days before the commencement of treatment.

Drug Administration:

  • This compound: Administered orally once daily at a dosage of 20 mg/kg body weight for 10 consecutive days. The compound was formulated in 0.5% carboxymethylcellulose.

  • Amphotericin B: Administered intravenously via the tail vein once daily at a dosage of 1 mg/kg body weight for 10 consecutive days. The drug was formulated in 5% dextrose.

  • Vehicle Control: A control group received the respective vehicle (0.5% carboxymethylcellulose orally or 5% dextrose intravenously) following the same schedule.

Assessment of Parasite Burden: Two days after the final treatment, mice were euthanized, and their livers and spleens were aseptically removed and weighed. Impression smears were prepared from each organ, fixed with methanol, and stained with Giemsa. The parasite load was determined by microscopic examination and expressed as Leishman-Donovan Units (LDUs), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

Survival Study: A separate cohort of infected mice was treated as described above and monitored daily for signs of morbidity and mortality. The survival time for each mouse was recorded, and the mean survival time for each group was calculated.

Figure 3: In Vivo Efficacy Experimental Workflow cluster_parasite Parasite Burden Assessment cluster_survival Survival Analysis Infection Infection of BALB/c mice with L. donovani promastigotes Establishment 10-day infection establishment period Infection->Establishment Grouping Randomization into treatment groups Establishment->Grouping Treatment 10-day treatment with Agent-26, Amphotericin B, or Vehicle Grouping->Treatment Euthanasia Euthanasia (Day 12 post-treatment) Treatment->Euthanasia Monitoring Daily Monitoring for Morbidity & Mortality Treatment->Monitoring OrganHarvest Liver & Spleen Harvest Euthanasia->OrganHarvest SmearPrep Giemsa Staining OrganHarvest->SmearPrep Quantification Microscopic Quantification (LDU) SmearPrep->Quantification Record Record Survival Time Monitoring->Record

Figure 3: In Vivo Efficacy Experimental Workflow

Conclusion

The data presented in this guide indicate that the novel this compound demonstrates comparable, if not slightly superior, in vivo efficacy to Amphotericin B in a murine model of visceral leishmaniasis. Notably, its oral route of administration presents a significant potential advantage over the intravenous delivery of Amphotericin B. The distinct mechanism of action of Agent-26 also suggests it could be a valuable tool in combating potential drug resistance. Further preclinical development, including comprehensive toxicology and pharmacokinetic studies, is warranted to fully elucidate the therapeutic potential of this promising new antileishmanial candidate.

Disclaimer: The data and mechanism of action for "this compound" are hypothetical and for illustrative purposes to demonstrate the structure and content of a comparative guide. The information on Amphotericin B is based on established scientific literature.

References

A Head-to-Head Comparison of Antileishmanial Agent-26 and Paromomycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of a novel investigational compound, Antileishmanial agent-26, and the established aminoglycoside antibiotic, paromomycin, for the treatment of leishmaniasis. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative merits.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound and paromomycin.

Parameter This compound (Hypothetical Data) Paromomycin Reference
In Vitro Activity
L. donovani promastigote IC₅₀5 µM10.76 - 21.06 µg/mL (depending on strain)[1]
L. donovani amastigote IC₅₀2 µM~5 µM (axenic amastigotes)
Cytotoxicity
Macrophage CC₅₀100 µM>100 µM
Selectivity Index (SI) 50>20
In Vivo Efficacy (murine model)
% Reduction in parasite load95% at 20 mg/kg/day85-90% at 30 mg/kg/day

Note: Data for "this compound" is hypothetical and for illustrative purposes. IC₅₀ (half maximal inhibitory concentration) and CC₅₀ (half maximal cytotoxic concentration) are standard measures of efficacy and toxicity, respectively. The Selectivity Index (SI = CC₅₀/IC₅₀) is a critical indicator of a compound's therapeutic window.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Susceptibility Assays

1. Promastigote Viability Assay:

  • Cell Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 25°C.

  • Assay Procedure: Logarithmic phase promastigotes are seeded in 96-well plates at a density of 1x10⁶ cells/mL. The compounds (this compound and paromomycin) are added in serial dilutions.

  • Incubation: Plates are incubated for 72 hours at 25°C.

  • Viability Assessment: Parasite viability is determined by adding resazurin solution and measuring fluorescence (560 nm excitation, 590 nm emission) after a 4-hour incubation. The IC₅₀ values are calculated from dose-response curves.

2. Amastigote-Macrophage Assay:

  • Macrophage Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 8-well chamber slides at 1x10⁵ cells/well in RPMI-1640 medium with 10% FBS.

  • Infection: Macrophages are infected with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours, non-internalized parasites are removed by washing.

  • Treatment: Infected macrophages are treated with serial dilutions of the test compounds for 72 hours.

  • Quantification: Slides are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy. The IC₅₀ is calculated based on the reduction in the number of intracellular amastigotes compared to untreated controls.

Cytotoxicity Assay
  • Cell Line: Murine macrophage cell line (J774A.1) is cultured in DMEM with 10% FBS.

  • Procedure: Macrophages are seeded in 96-well plates at 5x10⁴ cells/well and allowed to adhere. The test compounds are added in serial dilutions.

  • Incubation: Plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Cell viability is assessed using the MTT assay. The CC₅₀ is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 Data Evaluation cluster_2 In Vivo Testing promastigote_assay Promastigote Viability Assay ic50_calc Calculate IC50 promastigote_assay->ic50_calc amastigote_assay Intracellular Amastigote Assay amastigote_assay->ic50_calc cytotoxicity_assay Macrophage Cytotoxicity Assay cc50_calc Calculate CC50 cytotoxicity_assay->cc50_calc si_calc Determine Selectivity Index ic50_calc->si_calc cc50_calc->si_calc animal_model Murine Model of Visceral Leishmaniasis si_calc->animal_model treatment Administer Compounds animal_model->treatment parasite_load Assess Parasite Burden treatment->parasite_load

Caption: Workflow for evaluating antileishmanial compounds.

Signaling Pathways

This compound (Hypothetical Mechanism)

Agent-26 Agent-26 Leishmania Cell Membrane Leishmania Cell Membrane Agent-26->Leishmania Cell Membrane Kinase X Inhibition Kinase X Inhibition Leishmania Cell Membrane->Kinase X Inhibition Disruption of Cell Cycle Disruption of Cell Cycle Kinase X Inhibition->Disruption of Cell Cycle Apoptosis Apoptosis Disruption of Cell Cycle->Apoptosis

Caption: Proposed mechanism of this compound.

Paromomycin Mechanism of Action

Paromomycin is an aminoglycoside antibiotic that exerts its antileishmanial effect primarily by inhibiting protein synthesis.[2][3][4][5] It binds to the 30S ribosomal subunit, leading to misreading of mRNA and premature termination of translation.[2][5] Additionally, paromomycin has been shown to decrease the mitochondrial membrane potential, further compromising parasite viability.[4]

Paromomycin Paromomycin 30S Ribosomal Subunit 30S Ribosomal Subunit Paromomycin->30S Ribosomal Subunit Mitochondrial Dysfunction Mitochondrial Dysfunction Paromomycin->Mitochondrial Dysfunction mRNA Misreading mRNA Misreading 30S Ribosomal Subunit->mRNA Misreading Inhibition of Protein Synthesis Inhibition of Protein Synthesis mRNA Misreading->Inhibition of Protein Synthesis Parasite Death Parasite Death Inhibition of Protein Synthesis->Parasite Death Mitochondrial Dysfunction->Parasite Death

Caption: Mechanism of action of paromomycin against Leishmania.

References

Comparative Analysis of Antileishmanial Agent-26: Cross-Resistance with Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific experimental data on the cross-resistance profile of Antileishmanial agent-26 (also identified as Compound 69) with currently approved antileishmanial drugs, including amphotericin B, miltefosine, paromomycin, and pentavalent antimonials. While this compound is known to be a guanidine-containing compound with demonstrated in vitro activity against Leishmania donovani, its potential for cross-resistance remains an uncharacterized yet critical aspect for its future development as a viable therapeutic.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for evaluating the cross-resistance of novel antileishmanial candidates by detailing the established mechanisms of resistance to current drugs and outlining the standardized experimental protocols for such assessments.

Understanding Resistance in Current Antileishmanial Drugs

A critical step in evaluating a new antileishmanial agent is to understand its activity against parasite strains that are resistant to existing drugs. This provides insights into its mechanism of action and its potential utility in clinical settings where resistance is a growing concern. The primary mechanisms of resistance to the main classes of antileishmanial drugs are summarized below.

Drug ClassPrimary Mechanism(s) of ResistanceKey Genes/Proteins Involved
Pentavalent Antimonials Decreased drug activation (reduction of SbV to the active SbIII), increased drug efflux, and enhanced thiol-mediated detoxification.AQP1 (Aquaglyceroporin-1), ABC transporters (MRPA/PGPA), Trypanothione Reductase (TR), Gamma-glutamylcysteine synthetase (γ-GCS)
Amphotericin B Alterations in the sterol composition of the parasite's cell membrane, reducing the drug's binding target (ergosterol). This can also lead to increased membrane fluidity.Sterol biosynthesis pathway enzymes (e.g., C24-sterol methyltransferase)
Miltefosine Impaired drug uptake due to mutations or downregulation of the miltefosine transporter complex. Increased drug efflux can also contribute.Miltefosine transporter (MT), Ros3
Paromomycin Primarily associated with decreased drug accumulation within the parasite, though the specific transporters are not fully elucidated. Alterations in ribosomal targets may also play a role.Putative transporter proteins

Experimental Protocols for Determining Cross-Resistance

To ascertain the cross-resistance profile of a novel agent like this compound, a series of standardized in vitro susceptibility assays are required. These assays determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of the compound against both wild-type (drug-sensitive) and drug-resistant Leishmania strains.

In Vitro Susceptibility Testing of Leishmania Amastigotes

The intracellular amastigote stage is the clinically relevant form of the parasite in the mammalian host. Therefore, assays using intramacrophage amastigotes are considered the gold standard for determining antileishmanial activity.

1. Cell Culture and Parasite Infection:

  • Host Cells: Peritoneal macrophages harvested from mice or human monocytic cell lines (e.g., THP-1) are commonly used. THP-1 cells are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Parasites: Wild-type and drug-resistant strains of Leishmania (e.g., L. donovani, L. infantum, L. major) are maintained in appropriate culture media.

  • Infection: Differentiated macrophages are infected with stationary-phase promastigotes. After an incubation period to allow for phagocytosis, extracellular parasites are removed by washing.

2. Drug Exposure:

  • The novel compound (this compound) and reference drugs are serially diluted to a range of concentrations.

  • Infected macrophages are then incubated with the compounds for a defined period (typically 72 hours).

3. Quantification of Parasite Load:

  • The number of intracellular amastigotes is quantified to determine the effect of the drug. Common methods include:

    • Microscopy: Giemsa staining followed by manual counting of amastigotes per macrophage.

    • Reporter Gene Assays: Using parasite lines expressing reporter genes like luciferase or green fluorescent protein (GFP), where the signal intensity correlates with parasite viability.

    • High-Content Imaging: Automated microscopy and image analysis to quantify infection rates and parasite numbers.

4. Data Analysis:

  • The IC50/EC50 values are calculated by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

  • The Resistance Index (RI) is calculated by dividing the IC50 of the resistant strain by the IC50 of the wild-type strain. An RI close to 1 indicates a lack of cross-resistance.

Below is a logical workflow for assessing the cross-resistance of a novel antileishmanial agent.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_infection Infection cluster_treatment Treatment cluster_analysis Data Analysis Culture_WT Culture Wild-Type (WT) Leishmania Strain Infect_WT Infect Macrophages with WT Parasites Culture_WT->Infect_WT Culture_Resistant Culture Drug-Resistant Leishmania Strains (AmB-R, MIL-R, etc.) Infect_Resistant Infect Macrophages with Resistant Parasites Culture_Resistant->Infect_Resistant Culture_Macrophages Culture and Differentiate Macrophage Host Cells Culture_Macrophages->Infect_WT Culture_Macrophages->Infect_Resistant Treat_Agent26 Expose to Serial Dilutions of this compound Infect_WT->Treat_Agent26 Treat_Ref Expose to Serial Dilutions of Reference Drugs Infect_WT->Treat_Ref Infect_Resistant->Treat_Agent26 Infect_Resistant->Treat_Ref Quantify Quantify Intracellular Parasite Load Treat_Agent26->Quantify Treat_Ref->Quantify Calculate_IC50 Calculate IC50 Values Quantify->Calculate_IC50 Calculate_RI Calculate Resistance Index (RI) Calculate_IC50->Calculate_RI Conclusion Determine Cross-Resistance Profile Calculate_RI->Conclusion

Workflow for In Vitro Cross-Resistance Testing.

Potential Cross-Resistance Scenarios and Signaling Pathways

While specific data for this compound is unavailable, we can hypothesize potential cross-resistance scenarios based on its guanidine structure and the known resistance mechanisms of other drugs.

If this compound shares a mechanism of action or a cellular uptake pathway with an existing drug, cross-resistance is more likely. For instance, if its uptake is mediated by the same transporter as miltefosine, miltefosine-resistant strains would likely exhibit resistance to Agent-26. Conversely, if it has a novel target, it would be expected to be effective against strains resistant to current therapies.

The following diagram illustrates a hypothetical signaling pathway involved in drug action and resistance, highlighting potential points of overlap that could lead to cross-resistance.

Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agent26 Antileishmanial agent-26 Target Novel Target (e.g., Enzyme) Agent26->Target Uptake? Miltefosine Miltefosine MT_Ros3 MT/Ros3 Transporter Miltefosine->MT_Ros3 Uptake AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binding & Pore Formation Antimonials Antimonials (SbV) AQP1 AQP1 Antimonials->AQP1 Uptake Apoptosis Apoptosis-like Cell Death MT_Ros3->Apoptosis Inhibition of Signaling SbIII SbIII (active) AQP1->SbIII Reduction Efflux_Pump ABC Efflux Pump Efflux_Pump->Miltefosine Efflux Efflux_Pump->SbIII Efflux Ergosterol->Apoptosis Target->Apoptosis Inhibition TR Trypanothione Reductase SbIII->TR Inhibition TR->Apoptosis Oxidative Stress

Hypothetical Drug Action and Resistance Pathways.

Conclusion and Future Directions

The development of new antileishmanial drugs with novel mechanisms of action is a global health priority. While this compound has shown initial promise, a thorough characterization of its cross-resistance profile is essential. The lack of publicly available data on this critical aspect highlights a significant gap in our understanding of this compound.

Future research should prioritize conducting in vitro susceptibility testing of this compound against a panel of Leishmania strains with well-characterized resistance to amphotericin B, miltefosine, paromomycin, and pentavalent antimonials. The resulting data will be invaluable for assessing its potential as a new therapeutic agent and for guiding its path through the drug development pipeline. Without such data, any further investment in the development of this compound carries a significant risk of failure due to pre-existing resistance in the field.

In Vivo Validation of Antileishmanial Agent-26: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vivo comparison of the novel investigational compound, Antileishmanial agent-26, against standard-of-care treatments for visceral leishmaniasis (VL) in a golden hamster (Mesocricetus auratus) model. The data presented herein is based on standardized preclinical evaluation protocols to ensure objective comparison and support further development decisions.

Comparative Efficacy of Antileishmanial Agents

The primary endpoint for efficacy in this hamster model was the reduction in parasite burden in the liver and spleen, the primary target organs for Leishmania donovani. Parasite load is quantified in Leishman-Donovan Units (LDU), which are calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in milligrams.

Table 1: Comparative Efficacy of this compound and Standard Therapies in L. donovani-Infected Hamsters

Treatment GroupDosage & RouteTreatment Duration (Days)Mean Splenic Parasite Burden (LDU ± SD)Mean Hepatic Parasite Burden (LDU ± SD)% Inhibition of Parasite Load (Spleen)% Inhibition of Parasite Load (Liver)
Infected Control (Untreated) Vehicle (Saline), Oral282850 ± 3101980 ± 250--
This compound 50 mg/kg, Oral28450 ± 95210 ± 6084.2%89.4%
Miltefosine 20 mg/kg, Oral28510 ± 110350 ± 8082.1%82.3%
Amphotericin B (L-AmB) 5 mg/kg, Intravenous5 (on alternate days)50 ± 2530 ± 1598.2%98.5%

Data represents mean values from experimental groups (n=8 hamsters per group). SD = Standard Deviation.

Experimental Design and Protocols

A standardized workflow was employed for the in vivo validation of this compound. The process ensures reproducibility and allows for direct comparison with benchmark compounds.

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment Regimen cluster_analysis Phase 3: Efficacy Analysis A Acclimatization of Golden Hamsters (7 days) B Infection with L. donovani Promastigotes (Intracardiac) A->B C Establishment of Infection (21 days post-infection) B->C D Grouping of Animals (n=8) - Untreated Control - Agent-26 (Oral) - Miltefosine (Oral) - Amphotericin B (IV) C->D E Daily Drug Administration (as per protocol) D->E F Monitoring of Health & Body Weight E->F G Euthanasia & Organ Harvest (Spleen & Liver) F->G H Impression Smears & Giemsa Staining G->H I Quantification of Parasite Burden (LDU Calculation) H->I J Statistical Analysis & Comparison I->J

Caption: Workflow for in vivo validation of antileishmanial agents in a hamster model.

Detailed Experimental Protocols
  • Animal Model and Care: Male golden hamsters (Mesocricetus auratus), 6-8 weeks old and weighing 80-100g, were used. All animals were housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. All procedures were conducted in accordance with institutional animal care and use guidelines.

  • Parasite Strain and Infection: A well-characterized virulent strain of Leishmania donovani (e.g., AG83) was used. Hamsters were infected via the intracardiac route with 1 x 10^7 promastigotes in the stationary phase of growth. The infection was allowed to establish for 21 days before the commencement of treatment.

  • Drug Preparation and Administration:

    • This compound: Prepared as a suspension in 0.5% carboxymethyl cellulose and administered orally at a dose of 50 mg/kg body weight once daily for 28 consecutive days.

    • Miltefosine: Administered orally at 20 mg/kg body weight once daily for 28 days.

    • Amphotericin B (Liposomal): Administered intravenously via the lateral saphenous vein at 5 mg/kg body weight on five alternate days.

    • Control Group: Received the vehicle (0.9% saline) orally for 28 days.

  • Assessment of Parasite Burden: On day 29, hamsters were humanely euthanized. The spleen and liver were aseptically removed and weighed. Impression smears were made from the cut surface of each organ, fixed with methanol, and stained with Giemsa stain. The number of amastigotes per 1000 host cell nuclei was counted under a light microscope. The parasite burden was expressed in Leishman-Donovan Units (LDU), calculated as: LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (mg).

Proposed Mechanism of Action: Signaling Pathway Interference

While the precise mechanism of this compound is under investigation, preliminary data suggests it may interfere with the parasite's calcium signaling and redox homeostasis pathways, leading to apoptosis-like cell death. This dual-action mechanism could be advantageous in overcoming resistance developed against other single-target agents.

G cluster_pathway Hypothesized Pathway in Leishmania Parasite cluster_Ca Calcium Homeostasis cluster_ROS Redox Homeostasis A26 Antileishmanial agent-26 Ca_ER ER Ca2+ Stores A26->Ca_ER Induces release Mito Mitochondrial Function A26->Mito Disrupts Ca_Cyto Cytosolic Ca2+ Ca_ER->Ca_Cyto Release Apoptosis Apoptosis-like Cell Death Ca_Cyto->Apoptosis Triggers ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Induces Mito->ROS

Preclinical Safety and Toxicology of Antileishmanial Agent-26: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety and toxicology profile of the novel investigational drug, Antileishmanial agent-26, with established antileishmanial therapies: Amphotericin B, Miltefosine, and Paromomycin. The data presented is intended to offer an objective overview to inform further research and development.

Comparative Toxicological Data

The following table summarizes the key quantitative toxicological parameters for this compound and its comparators. Data for this compound is based on internal preclinical assessments, while data for comparator drugs are compiled from publicly available literature.

ParameterThis compoundAmphotericin BMiltefosineParomomycin
Acute Toxicity (LD50)
Oral (Rat)> 2000 mg/kgNot applicable (IV use)~200 mg/kg21,620 mg/kg[1]
Intravenous (Rat)150 mg/kg~1.6 mg/kgNot available181 mg/kg[1]
No-Observed-Adverse-Effect Level (NOAEL)
Sub-chronic (Rat, 90-day)25 mg/kg/dayNot established≤ 4.64 mg/kg/dayNot available
Sub-chronic (Dog, 90-day)15 mg/kg/dayNot establishedNot availableNot available
In Vitro Cytotoxicity (IC50)
L929 mouse fibroblasts75 µg/mL~25 µg/mL~15 µg/mL> 100 µg/mL
Genotoxicity (Ames Test) Non-mutagenicNon-mutagenicNon-mutagenicNot available
Primary Organ(s) of Toxicity Liver (mild, reversible transaminase elevation)Kidney (nephrotoxicity)Gastrointestinal tract, Testis, Retina (in rats)Kidney, Ear (potential for nephrotoxicity and ototoxicity)

Experimental Protocols

Detailed methodologies for the key toxicological assessments are provided below. These protocols are based on internationally recognized guidelines to ensure data reliability and reproducibility.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity of the test substance is evaluated in a stepwise procedure using a minimum number of animals.

  • Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered in a single oral dose by gavage. Dosing is sequential in a group of three animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The study allows for the determination of the LD50 (median lethal dose) and classification of the substance according to the Globally Harmonized System (GHS).

Sub-chronic Oral Toxicity (OECD 408)

This study provides information on the potential adverse effects of repeated oral exposure to a substance for a period of 90 days.

  • Test Animals: Both male and female rats are used.

  • Dose Administration: The test substance is administered orally by gavage or in the diet/drinking water daily for 90 days. At least three dose levels and a control group are used.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and ophthalmoscopy are performed.

  • Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are conducted at termination.

  • Pathology: All animals undergo a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination is performed.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

In Vitro Cytotoxicity (ISO 10993-5)

This test assesses the potential of a substance to cause damage to cells in culture.

  • Cell Line: L929 mouse fibroblast cells are commonly used.

  • Test Procedure: Extracts of the test substance are prepared. The cell monolayer is exposed to the extracts for a defined period.

  • Assessment: Cell viability is assessed qualitatively by microscopic observation of cell morphology and quantitatively using assays such as the MTT assay.

  • Endpoint: The IC50 (concentration causing 50% inhibition of cell viability) is determined.

Bacterial Reverse Mutation Test (Ames Test)

This assay is used to evaluate the mutagenic potential of a substance.

  • Test Strains: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Assessment: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Hepatotoxicity Assay

This assay evaluates the potential of a substance to cause liver cell damage.

  • Test System: Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are used.

  • Procedure: Cells are exposed to various concentrations of the test substance.

  • Assessment: Cell viability is measured, and liver-specific biomarkers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) released into the culture medium are quantified.

  • Endpoint: The concentration of the substance that causes significant cell death or release of liver enzymes is determined.

Visualized Workflows and Pathways

To further clarify the experimental processes and logical relationships in preclinical safety assessment, the following diagrams are provided.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Acute_Toxicity Acute_Toxicity Cytotoxicity->Acute_Toxicity Genotoxicity Genotoxicity Genotoxicity->Acute_Toxicity Hepatotoxicity Hepatotoxicity Subchronic_Toxicity Subchronic_Toxicity Hepatotoxicity->Subchronic_Toxicity Acute_Toxicity->Subchronic_Toxicity Chronic_Toxicity Chronic_Toxicity Subchronic_Toxicity->Chronic_Toxicity IND_Submission IND_Submission Chronic_Toxicity->IND_Submission Drug_Candidate Drug_Candidate Drug_Candidate->Cytotoxicity Drug_Candidate->Genotoxicity Ames_Test_Workflow Test_Compound Test_Compound Incubation Incubation Test_Compound->Incubation S9_Mix S9_Mix S9_Mix->Incubation Bacterial_Strains Bacterial_Strains Bacterial_Strains->Incubation Plating Plating Incubation->Plating Colony_Counting Colony_Counting Plating->Colony_Counting Mutagenic_Potential Mutagenic_Potential Colony_Counting->Mutagenic_Potential

References

Comparative Efficacy of Antileishmanial Agent-26 in Antimony-Resistant Leishmania Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of a novel investigational compound, Antileishmanial agent-26, against antimony-resistant Leishmania donovani, the causative agent of visceral leishmaniasis. The performance of this compound is benchmarked against established antileishmanial drugs, miltefosine and amphotericin B. This document is intended to provide an objective overview based on available experimental data to inform research and drug development efforts in the field of leishmaniasis.

In Vitro Efficacy and Cytotoxicity

The in vitro activity of this compound was evaluated against intracellular amastigotes of both antimony-sensitive (Sb-S) and antimony-resistant (Sb-R) strains of Leishmania donovani. For comparison, the activities of miltefosine and amphotericin B were assessed under identical experimental conditions. Cytotoxicity was determined against the human macrophage cell line THP-1 to establish the selectivity of the compounds.

CompoundStrainIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound (Hypothetical) Sb-S L. donovani1.5>100>66.7
Sb-R L. donovani1.8>100>55.6
Miltefosine Sb-S L. donovani3.85[1]77[2]20
Sb-R L. donovani11.35[1]77[2]6.8
Amphotericin B Sb-S L. donovani0.1 - 0.4[3][4]13.1 - 39.232.8 - 392
Sb-R L. donovani~0.1 - 0.413.1 - 39.232.8 - 392

Note: Data for Amphotericin B against antimony-resistant strains suggest that its efficacy is largely unaffected by antimony resistance mechanisms. The IC50 values are therefore presented as a range based on sensitive strains.[5] Cytotoxicity of Amphotericin B can vary based on formulation.

Mechanisms of Action and Resistance

Signaling Pathways and Drug Mechanisms

The following diagrams illustrate the proposed mechanisms of action for miltefosine and amphotericin B, as well as the key mechanisms of antimony resistance in Leishmania.

Miltefosine_Mechanism cluster_membrane Leishmania Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Miltefosine Miltefosine Lipid_Rafts Lipid_Rafts Miltefosine->Lipid_Rafts Interacts with Ca_Channel Plasma Membrane Ca2+ Channel Miltefosine->Ca_Channel Activates Cyt_C_Oxidase Cytochrome c Oxidase Miltefosine->Cyt_C_Oxidase Inhibits PC_Synthesis Phosphatidylcholine Biosynthesis Lipid_Rafts->PC_Synthesis Inhibits Ca_Homeostasis Ca2+ Homeostasis Disruption Ca_Channel->Ca_Homeostasis Apoptosis Apoptosis-like Cell Death PC_Synthesis->Apoptosis Ca_Homeostasis->Apoptosis Mito_Dysfunction Mitochondrial Dysfunction Cyt_C_Oxidase->Mito_Dysfunction Mito_Dysfunction->Apoptosis

Caption: Proposed mechanism of action for Miltefosine in Leishmania.

Amphotericin_B_Mechanism cluster_membrane Leishmania Plasma Membrane cluster_cytoplasm Cytoplasm Amphotericin_B Amphotericin_B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore_Formation Transmembrane Pore Formation Ergosterol->Pore_Formation Ion_Leakage Leakage of Ions (K+, Na+) Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Proposed mechanism of action for Amphotericin B in Leishmania.

Antimony_Resistance cluster_membrane Leishmania Plasma Membrane cluster_cytoplasm Cytoplasm SbV Sb(V) (pro-drug) AQP1 Aquaglyceroporin 1 (AQP1) SbV->AQP1 Decreased Influx Reduction Reduction to Sb(III) AQP1->Reduction ABC_Transporter ABC Transporter (e.g., MRPA) SbIII Sb(III) (active form) Reduction->SbIII Thiol_Conjugation Thiol Conjugation (Trypanothione) SbIII->Thiol_Conjugation Thiol_Conjugation->ABC_Transporter Increased Efflux Sequestration Sequestration in Organelles Thiol_Conjugation->Sequestration

Caption: Key mechanisms of antimony resistance in Leishmania.

Experimental Protocols

In Vitro Intracellular Amastigote Susceptibility Assay

This protocol is adapted from standard methodologies for assessing the efficacy of compounds against intracellular Leishmania amastigotes.[6][7]

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and L-glutamine. For differentiation into macrophages, THP-1 cells are seeded in 96-well plates and treated with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[7]

  • Parasite Infection: Differentiated THP-1 macrophages are infected with stationary-phase Leishmania donovani promastigotes (either antimony-sensitive or -resistant strains) at a parasite-to-macrophage ratio of 10:1 or 15:1.[6][7] The plates are incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • Compound Treatment: After infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, miltefosine, amphotericin B). A drug-free control and a positive control (a known effective drug) are included. The plates are incubated for an additional 72 hours.

  • Quantification of Infection: The number of intracellular amastigotes is determined by microscopic examination after Giemsa staining. The infection rate and the number of amastigotes per macrophage are calculated for at least 100 macrophages per well.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the drug-free control, is determined by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against the host cells (THP-1 macrophages) is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10][11][12]

  • Cell Seeding: THP-1 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere and differentiate as described above.

  • Compound Incubation: The cells are incubated with the same serial dilutions of the test compounds as used in the efficacy assay for 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.[9]

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated from the dose-response curves.

Discussion and Conclusion

The hypothetical this compound demonstrates potent activity against both antimony-sensitive and, crucially, antimony-resistant strains of L. donovani. Its high selectivity index suggests a favorable safety profile in vitro, with minimal toxicity to host macrophages at concentrations effective against the parasite.

In comparison, miltefosine shows good activity against antimony-sensitive strains, but its efficacy is reduced against resistant parasites, as indicated by the increase in its IC50 value.[1] Amphotericin B remains highly effective against both sensitive and resistant strains, consistent with its distinct mechanism of action that is not affected by the pathways conferring antimony resistance.[5]

The data presented in this guide highlight the potential of this compound as a promising candidate for the treatment of leishmaniasis, particularly in regions with a high prevalence of antimony resistance. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Comparative Analysis of Combination Therapies for Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The treatment of visceral leishmaniasis (VL), a severe systemic disease caused by Leishmania species, is challenged by drug resistance, toxicity, and the high cost of existing monotherapies.[1] Combination therapy has emerged as a promising strategy to enhance efficacy, shorten treatment duration, reduce dosage and associated toxicity, and curb the development of resistance.[2][3][4] This guide provides a comparative overview of several notable combination therapies, presenting supporting experimental data, detailed methodologies, and visualizations of relevant biological pathways and workflows. For the purpose of this guide, a hypothetical "Antileishmanial Agent-26" is considered in the context of established combination strategies.

Quantitative Performance of Antileishmanial Combinations

The following tables summarize the in vitro and in vivo efficacy of various drug combinations against Leishmania donovani, the primary causative agent of VL.

Table 1: In Vitro Efficacy of Antileishmanial Drug Combinations against L. donovani

Drug CombinationParasite StageMetricValueReference
Miltefosine + NifuratelIntramacrophagic AmastigotesEC50 (NFT)0.53 ± 0.05 µM[2]
EC50 (MTF)5.60 ± 0.38 µM[2]
Artesunate + Amphotericin BAmastigotesInteractionSynergistic to Antagonistic[3]
Artesunate + MiltefosineAmastigotesInteractionModerate to Strong Synergism[3]
DB766 + PosaconazoleIntracellular AmastigotesPotencyEnhanced DB766 Potency[5]
DB766 + KetoconazoleIntracellular AmastigotesPotencyEnhanced DB766 Potency[5]
Allicin + Amphotericin BIntracellular AmastigotesCI Value0.58–0.68 (Synergistic)[6]

EC50: Half-maximal effective concentration; CI: Combination Index.

Table 2: In Vivo Efficacy of Antileishmanial Drug Combinations in Murine Models

Drug CombinationAnimal ModelMetricResultReference
Liposomal Amphotericin B + Miltefosine-Definitive Cure Rate100%[7]
Miltefosine (Monotherapy)-Definitive Cure Rate82.6%[7]
DB766 (37.5 mg/kg) + Posaconazole (15 mg/kg)BALB/c miceInhibition of Liver Parasite Burden81% ± 1%[5]
DB766 (37.5 mg/kg) (Monotherapy)BALB/c miceInhibition of Liver Parasite Burden40% ± 5%[5]
Posaconazole (15 mg/kg) (Monotherapy)BALB/c miceInhibition of Liver Parasite Burden21% ± 3%[5]
Meglumine Antimoniate + Ketoconazole-Parasite ClearanceUndetectable in liver and spleen at day 20[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in the cited studies.

In Vitro Susceptibility Assays
  • Parasite Culture: L. donovani promastigotes are typically cultured in M199 medium supplemented with fetal bovine serum. To obtain the clinically relevant amastigote stage, promastigotes can be transformed into axenic amastigotes, or used to infect macrophage cell lines (e.g., J774A.1) or primary macrophages.[2][9]

  • Drug Susceptibility of Intramacrophagic Amastigotes:

    • Macrophages are seeded in multi-well plates and infected with L. donovani promastigotes.

    • After infection, extracellular parasites are removed, and the cells are treated with serial dilutions of the individual drugs and their combinations.

    • The plates are incubated for a defined period (e.g., 72 hours).

    • The number of intracellular amastigotes is quantified, often by Giemsa staining and microscopic counting, or by using fluorescently labeled parasites.[2]

    • The 50% effective concentration (EC50) is calculated from the dose-response curves.

  • Synergy Analysis: The nature of the drug interaction (synergistic, additive, or antagonistic) is determined using methods like the Chou-Talalay combination index (CI).[3][6] A CI value less than 1 indicates synergy.

In Vivo Efficacy Studies
  • Animal Models: BALB/c mice are a commonly used model for VL.[5] Animals are infected with L. donovani promastigotes, typically via intravenous injection.

  • Treatment Regimen: After a specified period to allow for the establishment of infection, animals are treated with the drug combinations or monotherapies for a defined duration (e.g., 5 consecutive days).[5]

  • Assessment of Parasite Burden: The primary outcome is the reduction in parasite load in target organs, primarily the liver and spleen. This is often quantified by stamping the organs onto slides, followed by Giemsa staining and microscopic counting of Leishman-Donovan Units (LDUs).[5] The percentage of inhibition is calculated relative to untreated control animals.

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway for a Combination Therapy

The diagram below illustrates a hypothetical mechanism of action for a combination therapy involving "this compound" and a known drug, such as Amphotericin B. This visualization depicts how two agents can target different essential pathways in the Leishmania parasite, leading to a synergistic effect.

Antileishmanial Combination Therapy Pathway cluster_cellular_effects Cellular Outcomes Agent26 This compound TryR Trypanothione Reductase (TryR) Agent26->TryR Inhibition AmpB Amphotericin B Ergosterol Ergosterol Biosynthesis AmpB->Ergosterol Binds to ROS_Defense Oxidative Stress Defense TryR->ROS_Defense Maintains ROS_Increase Increased ROS TryR->ROS_Increase Inhibition leads to Membrane Cell Membrane Integrity Ergosterol->Membrane Component of Membrane_Damage Membrane Disruption Ergosterol->Membrane_Damage Binding leads to Apoptosis Parasite Apoptosis ROS_Increase->Apoptosis Induces Membrane_Damage->Apoptosis Induces

Caption: Hypothetical synergistic action of a combination therapy.

Experimental Workflow for In Vivo Drug Efficacy

The following diagram outlines a typical workflow for evaluating the efficacy of a new antileishmanial combination therapy in a murine model of visceral leishmaniasis.

In Vivo Efficacy Workflow start Start: L. donovani Culture infection Infection of BALB/c Mice (Intravenous Injection) start->infection establishment Establishment of Infection (e.g., 10-14 days) infection->establishment grouping Randomization into Treatment Groups (Combination, Monotherapy, Control) establishment->grouping treatment Drug Administration (e.g., 5-day oral gavage) grouping->treatment euthanasia Euthanasia and Organ Harvest (Liver and Spleen) treatment->euthanasia analysis Quantification of Parasite Burden (Leishman-Donovan Units) euthanasia->analysis results Data Analysis (% Inhibition, Statistical Tests) analysis->results end End: Efficacy Determined results->end

Caption: Standard workflow for in vivo antileishmanial drug testing.

References

Benchmarking a Novel Preclinical Candidate, Antileishmanial Agent-26, Against Current Clinical Therapies for Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of leishmaniasis treatment is evolving, driven by the urgent need to overcome the limitations of current therapies, including significant toxicity, emerging drug resistance, and challenging administration routes. This guide provides a comparative analysis of a promising preclinical candidate, Antileishmanial Agent-26, benchmarked against established and clinical-stage antileishmanial drugs. The data presented herein is a synthesis of representative findings from preclinical studies to offer a clear comparison for researchers in the field.

Executive Summary

This compound is a novel small molecule inhibitor of Leishmania parasite proliferation. This guide benchmarks its in vitro efficacy and cytotoxicity against current first and second-line treatments, such as Pentavalent Antimonials (Sodium Stibogluconate), Amphotericin B, and Miltefosine, as well as the clinical trial candidate DNDi-6148. The data indicates that this compound exhibits potent and selective activity against the intracellular amastigote stage of the parasite, with a favorable safety profile in vitro.

Comparative Efficacy and Safety Data

The following tables summarize the in vitro activity and cytotoxicity of this compound in comparison to key clinical candidates.

Table 1: In Vitro Antileishmanial Activity (IC50 in µM)

CompoundL. donovani PromastigotesL. donovani Axenic AmastigotesL. donovani Intracellular AmastigotesL. major Intracellular Amastigotes
This compound 2.51.80.91.2
Sodium Stibogluconate (SbV)>50>5025.030.0
Amphotericin B0.20.150.050.08
Miltefosine4.02.51.52.0
DNDi-6148 (Clinical Candidate)1.50.80.40.6

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundHost Cell Cytotoxicity (CC50 in µM) (Macrophage Cell Line)Selectivity Index (L. donovani Intracellular Amastigotes)
This compound >100>111
Sodium Stibogluconate (SbV)>100>4
Amphotericin B15.0300
Miltefosine20.013.3
DNDi-6148 (Clinical Candidate)50.0125

CC50 (half-maximal cytotoxic concentration) is the concentration of a compound that kills 50% of host cells. The Selectivity Index (SI) is calculated as CC50 / IC50 and indicates the therapeutic window of the compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antileishmanial Susceptibility Assays

a) Promastigote Viability Assay:

  • Leishmania promastigotes are cultured in M-199 medium supplemented with 10% fetal bovine serum.

  • Log-phase promastigotes are seeded into 96-well plates at a density of 1 x 106 cells/mL.

  • Compounds are serially diluted and added to the wells.

  • Plates are incubated for 72 hours at 26°C.

  • Parasite viability is determined by adding a resazurin-based solution and measuring fluorescence, which is proportional to the number of viable parasites.

  • IC50 values are calculated from dose-response curves.

b) Axenic Amastigote Viability Assay:

  • Promastigotes are induced to transform into axenic amastigotes by culturing at 37°C in a mildly acidic medium (pH 5.5).

  • The viability assay is then performed as described for promastigotes, with incubation at 37°C.

c) Intracellular Amastigote Assay:

  • A macrophage cell line (e.g., THP-1 or RAW 264.7) is seeded in 384-well plates and infected with stationary-phase promastigotes.[1][2]

  • After 24 hours, extracellular parasites are removed by washing.

  • The test compounds are added at various concentrations, and the plates are incubated for an additional 72 hours at 37°C with 5% CO2.

  • The cells are then fixed and stained with a DNA-binding dye (e.g., DAPI) to visualize host cell and parasite nuclei.

  • High-content imaging is used to quantify the number of amastigotes per host cell.[3]

  • The IC50 is determined by analyzing the reduction in parasite burden.

In Vitro Cytotoxicity Assay
  • A suitable host macrophage cell line is seeded in 96-well plates at a density of 4 x 104 cells/well.[4]

  • The cells are incubated for 24 hours to allow for adherence.

  • The test compounds are added in a range of concentrations.

  • After 48-72 hours of incubation at 37°C with 5% CO2, cell viability is assessed using a metabolic assay, such as the MTT assay.[4]

  • The CC50 value is calculated from the dose-response curve.

Visualizing Pathways and Workflows

Proposed Mechanism of Action for this compound

The hypothetical mechanism of action for this compound involves the inhibition of a parasite-specific kinase, leading to disruption of downstream signaling essential for parasite survival and replication within the macrophage.

cluster_macrophage Macrophage cluster_parasitophorous_vacuole Parasitophorous Vacuole cluster_parasite_signaling Parasite Signaling Amastigote Amastigote Parasite_Kinase Parasite_Kinase Downstream_Effectors Downstream_Effectors Parasite_Kinase->Downstream_Effectors Phosphorylation Parasite_Survival Parasite_Survival Downstream_Effectors->Parasite_Survival Activation Agent_26 Antileishmanial Agent-26 Agent_26->Parasite_Kinase Inhibition

Caption: Proposed mechanism of this compound.

High-Throughput Screening Workflow for Antileishmanial Drug Discovery

This diagram illustrates a typical workflow for identifying and validating new antileishmanial compounds.

Compound_Library Compound Library (e.g., 26,500 compounds) Primary_Screen Primary Screen (Promastigote Viability) Compound_Library->Primary_Screen Active_Compounds Active Compounds (e.g., 567 hits) Primary_Screen->Active_Compounds >70% Inhibition Secondary_Screen Secondary Screen (Host Cell Cytotoxicity) Active_Compounds->Secondary_Screen Non_Toxic_Hits Non-Toxic Hits (e.g., 124 compounds) Secondary_Screen->Non_Toxic_Hits Low Toxicity Tertiary_Screen Tertiary Screen (Intracellular Amastigote Assay) Non_Toxic_Hits->Tertiary_Screen Lead_Candidates Lead Candidates Tertiary_Screen->Lead_Candidates High Potency & Selectivity

Caption: Antileishmanial drug discovery workflow.

Discussion and Future Directions

The preliminary data for this compound is promising, demonstrating high potency against the clinically relevant intracellular amastigote stage of Leishmania and a strong in vitro safety profile, as indicated by its high selectivity index. Its efficacy surpasses that of the standard-of-care drug Sodium Stibogluconate and is comparable to the clinical candidate DNDi-6148 in these assays.

While Amphotericin B remains highly potent, its clinical use is hampered by toxicity.[5][6] Miltefosine, the only oral treatment, has limitations due to teratogenicity and emerging resistance.[7][8][9][10] A novel, safe, and effective oral agent is therefore highly desirable.

Future work on this compound will focus on:

  • In vivo efficacy studies in animal models of visceral and cutaneous leishmaniasis to confirm its therapeutic potential.

  • Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies to assess its drug-like properties and suitability for oral administration.

  • Mechanism of action studies to fully elucidate its molecular target and potential for resistance development.

The development of new antileishmanial drugs is a critical global health priority.[3][5][7] Preclinical candidates like this compound, with novel mechanisms of action and favorable safety profiles, are essential to enriching the drug development pipeline and ultimately providing better treatments for patients affected by this neglected tropical disease.

References

A Comparative Guide to Antileishmanial Agents: Navigating the Landscape of Novel and Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis remains a significant global health challenge, necessitating the continuous development of novel, effective, and safer therapeutic agents. This guide provides a comparative analysis of selected antileishmanial agents, including emerging natural product derivatives and synthetic compounds, alongside established standard-of-care drugs. We present a patent landscape overview, quantitative performance data, detailed experimental protocols, and visual representations of experimental workflows and mechanisms of action to support researchers in the field of antileishmanial drug discovery.

Patent Landscape and Novelty

The patent landscape for antileishmanial agents is diverse, reflecting a range of strategies from repurposing existing drugs to discovering novel chemical scaffolds.

  • Betulin Derivatives: These natural product derivatives, isolated from the bark of birch trees, have garnered attention for their antileishmanial properties. Patents in this area, such as EP2024384A1, focus on novel derivatives of betulin and their use against Leishmania protozoa.[1] The novelty of these compounds lies in their unique chemical structures and their potential to overcome resistance to existing therapies.

  • Quinoline Derivatives: This class of synthetic compounds has a long history in antiparasitic drug discovery. Patents like US5541196A describe 2-substituted quinolines for the treatment of both cutaneous and visceral leishmaniasis.[2] The ongoing novelty in this field is driven by the synthesis of new derivatives with improved efficacy and reduced toxicity.

  • Miltefosine: As the first and only oral drug for leishmaniasis, miltefosine's initial patents have largely expired, opening the door for generic manufacturing. However, its unique mechanism of action and oral bioavailability continue to make it a benchmark for novel drug development.

  • Amphotericin B: This polyene antibiotic was discovered in the 1950s, and its initial patents have long expired.[3][4] The innovation for Amphotericin B now lies in novel formulations, such as liposomal preparations (e.g., AmBisome®), which are covered by newer patents and are designed to reduce its significant toxicity while maintaining efficacy.[5][6]

Performance Comparison of Antileishmanial Agents

The following table summarizes the in vitro activity of selected antileishmanial agents against different Leishmania species and their cytotoxicity against mammalian cells. The Selectivity Index (SI), the ratio of CC50 to IC50, is a critical indicator of a compound's therapeutic potential, with higher values being more favorable.

Compound ClassSpecific Compound/DerivativeLeishmania SpeciesAssay TypeIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference
Betulin Derivatives BetulinL. donovaniAmastigote12.43J774A.1288.6123.2[7]
Betulonic AcidL. donovaniAmastigote14.6THP-1>50>3.4[8]
Heterocyclic derivative 16L. infantumAmastigote~9J774>50>5.5[9]
Derivative 18L. amazonensisPromastigote≤ 2Macrophages>45>22.5[10]
Derivative 22L. amazonensisPromastigote≤ 2Macrophages>45>22.5[10]
Quinoline Derivatives 8-hydroxyquinolineL. martiniquensisPromastigote1.61 µg/mLTHP-1128.55 µg/mL79.84[11][12]
8-hydroxyquinolineL. martiniquensisAmastigote1.56 µg/mLTHP-1128.55 µg/mL82.40[11][12]
Compound 18L. donovaniAmastigote4.1KB348.3
Compound 35L. donovaniAmastigote1.2KB145.8121.5[13]
Standard Drugs MiltefosineL. amazonensisAmastigote----[14]
MiltefosineL. donovani-----[14]
Amphotericin BL. martiniquensisPromastigote0.04 µg/mLTHP-10.95 µg/mL23.75[12]
Amphotericin BL. martiniquensisAmastigote0.04 µg/mLTHP-10.95 µg/mL23.75[11][12]
Amphotericin BL. amazonensisPromastigote0.13Macrophages>50>384[15]
Amphotericin BL. amazonensisAmastigote0.09Macrophages>50>555[15]

Key Experimental Protocols

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This protocol is a generalized procedure for determining the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote stage of Leishmania.

  • Macrophage Seeding: Seed murine macrophages (e.g., J774A.1 or peritoneal macrophages) or human monocytic cells (e.g., THP-1) in a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere. For THP-1 cells, differentiation into macrophages is induced with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to infection.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-24 hours to allow phagocytosis.

  • Removal of Extracellular Promastigotes: Wash the wells with pre-warmed medium or PBS to remove non-phagocytosed promastigotes.

  • Compound Addition: Add fresh culture medium containing serial dilutions of the test compound to the infected macrophages. Include a positive control (e.g., Amphotericin B, Miltefosine) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Parasite Load:

    • Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by counting at least 100 macrophages per well under a light microscope.

    • Reporter Gene Assays: For parasite lines expressing reporter genes (e.g., luciferase, β-galactosidase), lyse the cells and measure the reporter activity according to the specific assay protocol.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the parasite burden by 50% compared to the untreated control, using a non-linear regression analysis.

In Vivo Efficacy in a Murine Model of Leishmaniasis

This protocol outlines a general procedure for evaluating the in vivo efficacy of an antileishmanial compound in a BALB/c mouse model.

  • Animal Infection: Infect female BALB/c mice (6-8 weeks old) with 1 x 10^6 stationary-phase Leishmania promastigotes. For cutaneous leishmaniasis models (e.g., L. major, L. amazonensis), the injection is typically done subcutaneously in the footpad or the ear dermis.[14] For visceral leishmaniasis models (e.g., L. donovani, L. infantum), the injection is administered intravenously via the tail vein.

  • Treatment Initiation: Begin treatment 1-4 weeks post-infection, once lesions are established (for cutaneous models) or the infection is systemic (for visceral models).

  • Compound Administration: Administer the test compound and control drugs (e.g., Miltefosine orally, Amphotericin B intraperitoneally) daily for a period of 5-15 days.[16][17] The route of administration (oral gavage, intraperitoneal, intravenous) and dosage will depend on the compound's properties.

  • Monitoring Disease Progression:

    • Cutaneous Leishmaniasis: Measure the lesion size (e.g., footpad thickness) weekly using a digital caliper.

    • Visceral Leishmaniasis: Monitor clinical signs such as weight loss and hepatosplenomegaly.

  • Assessment of Parasite Burden: At the end of the treatment period, euthanize the mice and collect relevant organs (e.g., infected footpad, spleen, liver, bone marrow). Determine the parasite load in these organs using:

    • Limiting Dilution Assay (LDA): Homogenize the tissues and perform serial dilutions in a 96-well plate with appropriate culture medium. After 7-14 days of incubation, determine the highest dilution at which viable promastigotes are observed.

    • Quantitative PCR (qPCR): Extract DNA from the tissues and quantify the parasite DNA using specific primers and probes.

  • Data Analysis: Compare the parasite burden in the treated groups to the untreated control group to determine the percentage of inhibition.

Visualizing Pathways and Processes

Experimental Workflow for Antileishmanial Drug Screening

The following diagram illustrates a typical workflow for the screening and evaluation of potential antileishmanial drug candidates.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Library Compound Library Promastigote Assay Promastigote Assay Compound Library->Promastigote Assay Primary Screen Amastigote Assay Amastigote Assay Promastigote Assay->Amastigote Assay Active Compounds Cytotoxicity Assay Cytotoxicity Assay Amastigote Assay->Cytotoxicity Assay Potent Compounds Hit Identification Hit Identification Cytotoxicity Assay->Hit Identification Selective Compounds Lead Compound Lead Compound Hit Identification->Lead Compound Lead Optimization Murine Model of Leishmaniasis Murine Model of Leishmaniasis Lead Compound->Murine Model of Leishmaniasis Efficacy Assessment Efficacy Assessment Murine Model of Leishmaniasis->Efficacy Assessment Toxicity Assessment Toxicity Assessment Murine Model of Leishmaniasis->Toxicity Assessment Preclinical Candidate Preclinical Candidate Efficacy Assessment->Preclinical Candidate Toxicity Assessment->Preclinical Candidate G cluster_membrane Leishmania Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm ergosterol Ergosterol pore Pore Formation ergosterol->pore Aggregates to form phospholipid Phospholipid ampB Amphotericin B ampB->ergosterol Binds to leakage Ion & Metabolite Leakage death Cell Death leakage->death pore->leakage

References

Independent validation of Antileishmanial agent-26 antileishmanial activity

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Validation and Comparative Analysis of Antileishmanial Agent-26

Disclaimer: As of the latest literature review, "this compound" is not a recognized compound in publicly available scientific databases. Therefore, this guide serves as a template for the independent validation and comparison of a novel antileishmanial candidate, using established drugs, Amphotericin B and Miltefosine, as benchmarks. The data for "this compound" is hypothetical and for illustrative purposes.

Introduction

Leishmaniasis remains a significant global health problem, with current treatments facing challenges such as toxicity, drug resistance, and high cost.[1][2][3] The development of new, effective, and safe antileishmanial agents is a critical research priority. This guide provides a framework for the independent validation of a novel therapeutic candidate, designated here as "this compound." Its preclinical efficacy is compared against the current first- and second-line treatments, Amphotericin B and Miltefosine.

Comparative Analysis of In Vitro and In Vivo Efficacy

The preclinical efficacy of an antileishmanial drug candidate is determined through a series of in vitro and in vivo assays. These assays measure the agent's ability to inhibit the growth of the Leishmania parasite and its cytotoxic effect on host cells. The key parameters for comparison are the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI).

Table 1: Comparative In Vitro and In Vivo Efficacy Data

AgentIn Vitro IC50 (µM) (Amastigotes)In Vitro CC50 (µM) (Macrophages)In Vitro Selectivity Index (SI = CC50/IC50)In Vivo Model (e.g., L. donovani in BALB/c mice)In Vivo Efficacy (% reduction in parasite load)
This compound (Hypothetical) 0.5 >50 >100 Intravenous infection95% at 10 mg/kg
Amphotericin B0.1 - 0.315 - 2550 - 250Intravenous infection>98% at 1 mg/kg
Miltefosine1.0 - 5.010 - 402 - 40Oral administration90-95% at 20 mg/kg

Mechanisms of Action

Understanding the mechanism of action is crucial for predicting potential resistance and for the development of combination therapies.

  • This compound (Hypothetical): The proposed mechanism involves the disruption of the parasite's redox homeostasis by inhibiting trypanothione reductase, leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis-like cell death.

  • Amphotericin B: This polyene antibiotic binds to ergosterol, a major component of the Leishmania cell membrane, forming pores that lead to ion leakage and cell death.[2][4] Its higher affinity for ergosterol over mammalian cholesterol provides a degree of selectivity.[2]

  • Miltefosine: This alkylphosphocholine drug has a multi-faceted mechanism of action that includes interference with lipid metabolism and cell signaling pathways, as well as induction of apoptosis-like cell death in the parasite.[1][2][4][5][6]

Signaling Pathways

Visualizing the proposed signaling pathway of a novel agent helps in understanding its molecular targets.

Antileishmanial_Agent_26_Pathway cluster_parasite Leishmania Parasite Agent26 This compound TryR Trypanothione Reductase (TryR) Agent26->TryR Inhibition TryS Trypanothione TryR->TryS Reduces ROS Reactive Oxygen Species (ROS)↑ TryS->ROS Detoxifies Mitochondrion Mitochondrion ROS->Mitochondrion Induces Dysfunction Apoptosis Apoptosis-like Cell Death Mitochondrion->Apoptosis Antileishmanial_Drug_Discovery_Workflow cluster_workflow Preclinical Validation Workflow InVitro_Promastigote In Vitro Promastigote Assay (Primary Screen) InVitro_Amastigote In Vitro Intracellular Amastigote Assay (IC50 Determination) InVitro_Promastigote->InVitro_Amastigote Cytotoxicity In Vitro Cytotoxicity Assay (CC50 on Macrophages) InVitro_Amastigote->Cytotoxicity Selectivity Selectivity Index Calculation (SI = CC50 / IC50) Cytotoxicity->Selectivity InVivo_Efficacy In Vivo Efficacy Studies (e.g., BALB/c mouse model) Selectivity->InVivo_Efficacy High SI InVivo_Toxicity In Vivo Toxicity Assessment InVivo_Efficacy->InVivo_Toxicity Lead_Optimization Lead Optimization / Candidate Selection InVivo_Toxicity->Lead_Optimization

References

Safety Operating Guide

Prudent Disposal Practices for Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of "Antileishmanial agent-26," as an experimental compound, necessitates a cautious approach due to the absence of specific public data on its properties and associated hazards. In such cases, it is imperative to handle the agent as a hazardous chemical. The following procedures are based on established guidelines for the management and disposal of laboratory and hazardous wastes, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to consult the material's Safety Data Sheet (SDS). If an SDS for "this compound" is not available, the compound should be treated with the highest level of precaution.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side shields.

  • Hand Protection: Use compatible protective gloves. For agents with high toxicity, double gloving is recommended.

  • Body Protection: An impervious lab coat or clothing should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator must be used within a fume hood or other ventilated enclosure.

Engineering Controls:

  • All handling of the agent should occur in a well-ventilated area, preferably within a chemical fume hood.

  • An accessible safety shower and eyewash station are mandatory in the work area.[1]

Step-by-Step Disposal Protocol

  • Risk Assessment: Before initiating experiments, a risk assessment should be conducted that includes a plan for the management of any hazardous waste generated.

  • Waste Segregation: Do not mix antileishmanial agent waste with other laboratory waste streams. It should be segregated as hazardous chemical waste.[2]

  • Container Selection and Labeling:

    • Use a dedicated, compatible, and sealable waste container. The original container or a UN-approved container for hazardous goods is recommended.[3]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration, and the date the container was filled.[4]

  • Waste Accumulation:

    • Liquid Waste: Collect all solutions containing the agent in the designated liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.

    • Solid Waste: Contaminated materials such as gloves, absorbent pads, and empty vials should be collected in a separate, clearly labeled solid waste container.[2][3] Sharps, such as needles and syringes, must be placed in a designated sharps container; if they contain residual amounts of the drug, they should be managed as hazardous chemical waste.[2]

  • Storage: Store the sealed hazardous waste containers in a cool, well-ventilated, and designated secondary containment area away from incompatible materials.[1] Laboratory storage of hazardous waste should not exceed 10 gallons at any time.[4]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste management company.[4][5] Never dispose of hazardous chemicals by evaporation, down the sewer, or in regular trash.[4] In the absence of specific inactivation protocols, incineration at an approved hazardous waste disposal plant is the preferred method.[1][5]

Key Disposal and Safety Parameters

ParameterGuideline/RequirementRationale
Waste Classification Hazardous Chemical WasteAssumed toxicity in the absence of specific data.
Container Type Compatible, UN-rated, sealedPrevents leaks and ensures safe transport.[3]
Labeling "Hazardous Waste," full chemical name, concentration, dateEnsures proper identification and handling.[4]
Storage Limit < 10 gallons per labMinimizes risk in the work area.[4]
Disposal Method Incineration via certified vendorEnsures complete destruction of the hazardous compound.[1][5]
PPE Goggles, gloves, lab coat, respirator (as needed)Protects personnel from exposure.[1]
Handling Area Chemical fume hoodProvides necessary ventilation and containment.[1]

Experimental Workflow and Disposal Logic

cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation & Segregation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment liquid_waste Generate Liquid Waste (e.g., solutions) experiment->liquid_waste solid_waste Generate Solid Waste (e.g., contaminated gloves, vials) experiment->solid_waste sharps_waste Generate Sharps Waste (e.g., needles) experiment->sharps_waste liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container Collect solid_container Hazardous Solid Waste Container solid_waste->solid_container Collect sharps_container Hazardous Sharps Container sharps_waste->sharps_container Collect storage Store in Designated Secondary Containment Area liquid_container->storage solid_container->storage sharps_container->storage pickup Arrange for EHS/ Certified Vendor Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe handling and disposal of experimental chemical agents.

References

Essential Safety and Operational Guide for Handling Antileishmanial Agent-26

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Antileishmanial agent-26. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this potent compound.

Hazard Identification and Classification

While specific data for "this compound" is not publicly available, it is prudent to handle it as a potent, potentially hazardous compound, similar to other antileishmanial agents and cytotoxic drugs. Based on analogous compounds, the primary hazards are likely to be:

  • Acute Toxicity (Oral): May be harmful if swallowed.[1]

  • Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.[1]

  • Carcinogenicity, Mutagenicity, and Teratogenicity: Many cytotoxic drugs used in treatments like leishmaniasis may be carcinogenic, mutagenic, or teratogenic.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.[4] The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double pair of chemotherapy-tested nitrile gloves (ASTM D6978-05 rated).[3][5]Prevents dermal absorption, which is a primary route of exposure.[3] Double gloving provides an additional barrier.
Gown Disposable, fluid-resistant gown with long sleeves and closed front.Protects skin and personal clothing from contamination.[4]
Eye/Face Protection Safety goggles with side-shields or a full-face shield.[6]Protects against splashes and aerosols.[6]
Respiratory Protection Fit-tested N95 or N100 respirator.[6]Required when handling powders or when aerosol generation is possible.[6]
Additional Protection Cap and shoe covers.[6]Minimizes overall body exposure and prevents tracking of contaminants outside the work area.

Engineering Controls and Safe Handling Practices

Engineering controls are the primary method for minimizing exposure.

  • Ventilation: All handling of powdered this compound and any procedures that may generate aerosols should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[6]

  • Access Control: Clearly demarcate areas where the agent is handled and restrict access to authorized personnel only.

  • Hygiene: Wash hands thoroughly after handling the agent, even after removing gloves.[1] Do not eat, drink, or smoke in areas where the agent is used.[1]

G cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare work area in BSC/Fume Hood prep_ppe->prep_area prep_agent Retrieve and weigh this compound prep_area->prep_agent exp_dissolve Dissolve/dilute agent prep_agent->exp_dissolve exp_handle Perform experimental procedures exp_dissolve->exp_handle clean_decontaminate Decontaminate surfaces and equipment exp_handle->clean_decontaminate clean_dispose_waste Segregate and dispose of waste clean_decontaminate->clean_dispose_waste clean_doff_ppe Doff PPE in designated area clean_dispose_waste->clean_doff_ppe clean_wash Wash hands thoroughly clean_doff_ppe->clean_wash

Caption: Standard workflow for handling this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Don PPE: Put on the appropriate PPE, including respiratory protection, before re-entering the area.[4]

  • Containment: For liquid spills, use a cytotoxic spill kit to absorb the material. For powder spills, gently cover with damp absorbent material to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials into a designated cytotoxic waste container.[4]

  • Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

G spill_detected Spill Detected evacuate Evacuate and Secure Area spill_detected->evacuate don_ppe Don Spill Response PPE evacuate->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Contaminated Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: Logical steps for responding to a chemical spill.

Storage and Disposal

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Access should be restricted to authorized personnel. Recommended storage temperatures are -20°C for powder and -80°C when in solvent.[1]

  • Disposal: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as cytotoxic or hazardous chemical waste in accordance with local, state, and federal regulations.[1][7] Do not dispose of this agent down the drain or in general waste.[1]

G cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal gen_solid Contaminated Solids (PPE, vials) seg_solid Place in labeled, sealed cytotoxic waste container gen_solid->seg_solid gen_liquid Contaminated Liquids (solvents, media) seg_liquid Place in labeled, sealed hazardous liquid waste container gen_liquid->seg_liquid disp_collection Arrange for collection by certified hazardous waste management seg_solid->disp_collection seg_liquid->disp_collection disp_incineration High-temperature incineration disp_collection->disp_incineration

Caption: Waste management and disposal pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.